4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
説明
Structure
3D Structure
特性
IUPAC Name |
4,6-dichloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROUVIKCNOHKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286356 | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-34-3 | |
| Record name | 4489-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-dichloro-2-(methylsulfonyl)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Authored by a Senior Application Scientist
Abstract
This compound, CAS 4489-34-3, is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures.[1] Its strategic importance is most pronounced in the fields of drug discovery and agrochemical research, where it serves as a cornerstone for building novel bioactive molecules.[2] This guide provides an in-depth exploration of its core chemical properties, synthesis, and, most critically, its nuanced reactivity. We will dissect the principles of chemoselective nucleophilic aromatic substitution (SNAr) that govern its transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Characteristics
This compound is a sophisticated electrophilic scaffold engineered for predictable, chemoselective reactions.[3] The pyrimidine ring, being inherently electron-deficient, is further activated by the strong electron-withdrawing effects of two chlorine atoms at the C4 and C6 positions and a methylsulfonyl group at the C2 position. This electronic arrangement makes the molecule an exceptional substrate for nucleophilic attack.[4]
Physically, it presents as a white to light yellow crystalline powder with a melting point that is a key indicator of its purity.[5] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4489-34-3 | [1][3][6] |
| Molecular Formula | C₅H₄Cl₂N₂O₂S | [6][7] |
| Molecular Weight | 227.07 g/mol | [3][6] |
| Appearance | White to light yellow solid/powder | [5][6] |
| Melting Point | 117-122 °C | [2][5] |
| InChI Key | DROUVIKCNOHKBA-UHFFFAOYSA-N | [3] |
| Solubility | Soluble in common organic solvents | [5] |
Synthesis and Manufacturing Pathway
The principal industrial synthesis of this compound is achieved through the oxidation of its thioether precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This transformation is critical as it converts the methylthio group into a superior leaving group (methylsulfone), thereby activating the C2 position for subsequent nucleophilic substitution.
The choice of oxidizing agent is pivotal for achieving high yield and purity. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate).[5][6] The workflow is robust and scalable, making the starting material readily available for research and development.
Caption: General synthesis workflow for this compound.
Experimental Protocol 1: Synthesis via Oxidation
This protocol describes a common lab-scale synthesis using Oxone as the oxidant.[6]
-
Reaction Setup: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq, e.g., 20.0 g, 102.5 mmol) in a mixture of tetrahydrofuran (THF, 450 mL) and water (150 mL), add Oxone (3.0 eq, e.g., 189.0 g, 308 mmol) at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously for 16-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether:Ethyl Acetate (1:1).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with THF (100 mL).
-
Extraction & Purification: Concentrate the filtrate under reduced pressure to remove the THF. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.
-
Isolation: The crude residue is purified by silica gel chromatography (eluting with a gradient of petroleum ether to ethyl acetate) to afford this compound as a white solid (typical yields: 85-96%).[6]
The Core of Reactivity: Chemoselective SNAr Reactions
The true utility of this scaffold lies in the differential reactivity of its three electrophilic centers: the C4/C6 chlorides and the C2 sulfone. The methylsulfonyl group is an excellent leaving group, often more labile than the chlorides, but the outcome of a nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the base employed.[8][9]
This chemoselectivity is the cornerstone of its synthetic value, allowing for the sequential and controlled introduction of different substituents.
Caption: Chemoselective SNAr pathways based on nucleophile and base selection.
Dissecting Chemoselectivity:
-
Substitution at C4/C6 (Chloride Displacement): In the presence of weak, non-nucleophilic bases like sodium bicarbonate (NaHCO₃) or 2,6-lutidine, aniline derivatives and secondary aliphatic amines selectively displace one of the chlorine atoms.[9] The reaction proceeds cleanly, often in high yield, leaving the sulfone group intact for subsequent functionalization. This is the preferred pathway for neutral or weakly basic nucleophiles.
-
Substitution at C2 (Sulfone Displacement): Sterically unbiased primary aliphatic amines preferentially displace the methylsulfonyl group.[8][9] Furthermore, when stronger bases (e.g., NaH, K₂CO₃) are used to deprotonate nucleophiles like anilines or their carbonyl derivatives, the resulting anionic nucleophile also favors attack at the C2 position, displacing the sulfone.[8]
-
Unselective Reactions: Caution is advised when using certain nucleophiles. Many heterocyclic amines, such as aminopyridines, or strong bases like pyridine itself can lead to complex mixtures or decomposition of the starting material.[8][9]
| Nucleophile Type | Base | Primary Site of Attack | Typical Outcome | Reference(s) |
| Anilines | Weak (NaHCO₃) | C4/C6 | Selective Chloride Displacement | [9] |
| Secondary Aliphatic Amines | Weak (NaHCO₃) | C4/C6 | Selective Chloride Displacement | [8][9] |
| Primary Aliphatic Amines | N/A (acts as base) | C2 | Selective Sulfone Displacement | [8][9] |
| Deprotonated Anilines | Strong (NaH) | C2 | Selective Sulfone Displacement | [8] |
Experimental Protocol 2: Chemoselective N-Arylation at C4
This protocol is representative of a selective chloride displacement using an aniline derivative.[9]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aniline (e.g., 4-methoxyaniline, 1.05 eq), and sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Solvent & Conditions: Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile. Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically 1-48 hours).
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine derivative. Yields are typically excellent (>90%).[9]
Spectroscopic and Analytical Profile
Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The symmetry of the parent molecule leads to a simplified NMR spectrum.
| Technique | Data and Interpretation | Reference(s) |
| ¹H NMR | In CDCl₃: δ ~7.75 ppm (s, 1H, pyrimidine C5-H), δ ~3.40 ppm (s, 3H, -SO₂CH₃). The singlet for the pyrimidine proton is characteristic. | [6] |
| ¹³C NMR | Expected peaks for the aromatic carbons (C4/C6, C5, C2) and the methyl carbon of the sulfone group. C4/C6 will be in the range of ~161 ppm, C2 at ~167 ppm, and C5 at ~120 ppm. | [8] |
| IR (KBr) | Characteristic peaks for C=N stretching within the pyrimidine ring and strong asymmetric/symmetric stretching for the S=O bonds of the sulfone group (~1350 and ~1150 cm⁻¹). | [6] |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z ~226, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | [10] |
Applications in Drug Discovery and Agrochemicals
The predictable, hierarchical reactivity of this scaffold makes it an invaluable building block for creating libraries of complex molecules for biological screening.[3] Its most prominent application is in the synthesis of kinase inhibitors for oncology, where the pyrimidine core mimics the hinge-binding region of ATP.[1]
Caption: Stepwise functionalization of the scaffold to build target molecules.
By sequentially reacting the C4/C6 and C2 positions, medicinal chemists can rapidly assemble 2,4,6-trisubstituted pyrimidines, exploring the structure-activity relationship (SAR) around a privileged core.[9] This strategy has been instrumental in developing drugs like Pazopanib and various anti-HIV agents.[3][9] In agrochemicals, it is a key intermediate for novel herbicides and fungicides.[2]
Safety and Handling
This compound is classified as harmful if swallowed and causes eye irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical intermediate; it is a precisely engineered tool for synthetic chemistry. Its value is defined by the chemoselective reactivity of its three electrophilic sites, which can be addressed with high fidelity by carefully selecting nucleophiles and reaction conditions. This predictable reactivity allows for a modular and efficient approach to building complex, highly functionalized pyrimidine derivatives, cementing its role as a critical component in the modern synthetic chemist's toolbox for developing next-generation pharmaceuticals and agrochemicals.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery.
- MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.
- Thieme E-Books & E-Journals. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- PubChem. (n.d.). This compound.
- Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- PubChem. (n.d.). This compound | C5H4Cl2N2O2S | CID 239685.
- PubChemLite. (n.d.). This compound (C5H4Cl2N2O2S).
- SpectraBase. (n.d.). 4,6-Dichloro-5-ethyl-2-methylsulfonylpyrimidine - Optional[MS (GC)] - Spectrum.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3): A Keystone Intermediate in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic value of versatile chemical scaffolds cannot be overstated. Among these, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, registered under CAS number 4489-34-3, has distinguished itself as a highly valuable and reactive building block.[1][2] Its utility stems from a unique electronic and steric profile, featuring two reactive chlorine atoms and a potent methylsulfonyl leaving group on an electron-deficient pyrimidine core. This architecture allows for predictable, sequential, and chemoselective functionalization, making it an indispensable intermediate in the synthesis of a diverse range of biologically active molecules, from kinase inhibitors for cancer therapy to novel herbicides.[1][2][3]
This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, reflecting the rigorous standards of modern drug development and chemical research.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in synthesis. This compound is typically supplied as a white to off-white crystalline powder.[4][5] Its key properties are summarized below for rapid reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4489-34-3 | [1][4] |
| Molecular Formula | C₅H₄Cl₂N₂O₂S | [4] |
| Molecular Weight | 227.06 g/mol | |
| Melting Point | 117-118 °C | [4][6] |
| Boiling Point | 402.3 ± 48.0 °C (Predicted) | [7][8] |
| Appearance | White to yellow to orange powder/crystal | [4][8] |
| Solubility | Soluble in methanol and other common organic solvents like dichloromethane. | [8] |
| Storage | Keep in a dark place, under inert atmosphere, at room temperature.[8] For long-term storage, a cool, dry place is recommended.[6] |
While detailed spectroscopic data can vary slightly based on instrumentation and conditions, typical analytical signatures are crucial for reaction monitoring and quality control. Mass spectrometry will show a characteristic molecular ion peak (m/z) at 227, corresponding to the molecular formula C₅H₄Cl₂N₂O₂S.[8]
Caption: Chemical structure of this compound.
Synthesis: A Protocol Grounded in Reliability
The most prevalent and industrially viable synthesis of this compound involves the oxidation of its methylthio precursor, 4,6-dichloro-2-(methylthio)pyrimidine.[4][9] This transformation is critical as it converts the less reactive methylthio group into a highly activated methylsulfonyl group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.
The choice of oxidizing agent is a key experimental parameter. While various reagents can effect this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its effectiveness, relatively clean reaction profile, and operational simplicity.[4][8] Oxone is another effective alternative.[5]
Detailed Laboratory Protocol: Oxidation of 4,6-dichloro-2-(methylthio)pyrimidine
This protocol provides a robust and scalable method for the preparation of the title compound.
Workflow Diagram: Synthesis of this compound
Caption: Step-by-step workflow for the synthesis via oxidation.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve commercially available 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[8] The choice of DCM as a solvent is strategic; it is relatively inert to the oxidizing conditions and facilitates easy workup. Cool the solution to 0 °C using an ice bath. This initial cooling is crucial to moderate the exothermic reaction upon addition of the oxidant.
-
Oxidant Addition: Add m-CPBA (approx. 2.5 equivalents) in small portions to the stirred solution.[8] Using a slight excess of the oxidant ensures the complete conversion of the starting material. Portion-wise addition prevents a rapid temperature increase, minimizing potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 4 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Quenching and Workup: Upon completion, the reaction mixture is sequentially washed to remove excess oxidant and acidic byproducts. A typical wash sequence includes:
-
Isolation: The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is dried under high vacuum to yield this compound as a white solid, typically in high yield (>90%).[8]
Reactivity and Chemoselectivity: A Synthetic Chemist's Playground
The synthetic power of this compound lies in the differential reactivity of its three leaving groups. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group makes the C4 and C6 positions highly electrophilic and susceptible to SNAr reactions.[10] The methylsulfonyl group at the C2 position is also an excellent leaving group, often more labile than the chlorides under specific conditions.[11][12] This hierarchy of reactivity allows for precise, stepwise substitution.
Key Reactivity Principles:
-
Substitution at C4/C6: The chlorine atoms at the C4 and C6 positions are readily displaced by a wide range of nucleophiles, particularly amines. In the presence of weak bases (e.g., NaHCO₃, 2,6-lutidine), anilines and secondary aliphatic amines selectively displace one of the chloride groups.[11][12] The symmetrical nature of the starting material means that initial mono-substitution can occur at either C4 or C6 without preference.[10]
-
Substitution at C2: The methylsulfonyl group is typically displaced by anionic nucleophiles or under more forcing conditions.[11][12] For instance, deprotonated anilines or sterically unbiased primary aliphatic amines can selectively displace the sulfone group.[11][12]
This chemoselectivity is a function of the nucleophile's nature (hard vs. soft, steric bulk) and the reaction conditions (base, solvent, temperature). A study on the chemoselective reactions with amines demonstrated that weak bases favor chloride displacement, while stronger bases can deprotonate amine nucleophiles, leading to sulfone displacement.[11][12]
Illustrative Reaction Pathway: Selective Amination
Caption: Chemoselective nucleophilic substitution pathways.
Applications in Drug Discovery: The Path to Kinase Inhibitors
This compound is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors for oncology.[1] Its structure serves as a versatile scaffold that can be elaborated to achieve high binding affinity and selectivity for specific enzyme targets.
A prominent example of its application is in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While multiple synthetic routes to Dasatinib exist, many leverage a dichloropyrimidine intermediate. The principles of selective amination, as discussed above, are central to these synthetic strategies. For instance, a key step involves the reaction of an aminothiazole derivative with a dichloropyrimidine core, followed by the introduction of the N-(2-hydroxyethyl)piperazine side chain.[13][14][15]
The use of 4,6-dichloro-2-methylpyrimidine is cited in several patents for Dasatinib synthesis, where it undergoes sequential nucleophilic substitution reactions.[15][16] First, one chlorine is displaced by the core aminothiazole structure, and the second chlorine is subsequently displaced by N-hydroxyethyl piperazine.[16] The methylsulfonyl analogue, this compound, provides an alternative and highly reactive starting point for constructing similar polysubstituted pyrimidine cores central to many kinase inhibitors.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as an irritant, causing skin and serious eye irritation.[17] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]
In case of contact, flush eyes or skin with copious amounts of water.[17] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[17][18][19][20]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal and agricultural chemistry. Its predictable, chemoselective reactivity allows for the efficient construction of complex molecular architectures that are often the foundation of new therapeutic agents and crop protection solutions.[1][3] By understanding the principles governing its synthesis and reactivity, researchers can unlock its full potential, accelerating the discovery and development of molecules that can address critical global health and food security challenges.
References
- The Significance of this compound in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- Understanding the Synthesis and Properties of 4,6-Dichloro-2... Ningbo Inno Pharmchem Co., Ltd.
- Chemoselective Reactions of this compound and Related Electrophiles with Amines. Thieme E-Books & E-Journals.
- 4489-34-3 | CAS D
- 4,6-Dichloro-2-methylsulfonylpyrimidine | 4489-34-3. Sigma-Aldrich.
- This compound|CAS 4489-34-3. Benchchem.
- ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- This compound | 4489-34-3. ChemicalBook.
- 4489-34-3, this compound Formula. Echemi.
- This compound. Chem-Impex.
- 4489-34-3 4,6-Dichloro-2-methylsulfonylpyrimidine. AKSci.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Synthesis process of dasatinib and intermediate thereof.
- synthesis process of dasatinib and intermediate thereof.
- SAFETY D
- Preparation method of dasatinib.
- Synthesis method of Dasatinib intermediate.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. 4489-34-3 4,6-Dichloro-2-methylsulfonylpyrimidine AKSci C215 [aksci.com]
- 7. 4,6-Dichloro-2-methylsulfonylpyrimidine | 4489-34-3 [sigmaaldrich.com]
- 8. 4489-34-3 | CAS DataBase [m.chemicalbook.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 16. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine mechanism
An In-depth Technical Guide to the Synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Executive Summary
This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries. Its strategic importance lies in the differential reactivity of its leaving groups—the two chlorine atoms at the C4 and C6 positions and the methylsulfonyl (sulfone) group at the C2 position. This guide provides a comprehensive examination of the prevalent and scientifically robust mechanism for its synthesis. We will delve into the causal factors driving the selection of reagents and reaction conditions, present detailed experimental protocols, and offer field-proven insights into the process. The core synthesis strategy involves a two-step sequence: the chlorination of a suitable pyrimidine precursor to form 4,6-dichloro-2-(methylthio)pyrimidine, followed by the selective oxidation of the thioether to the target sulfone.
Introduction: The Strategic Importance of a Versatile Building Block
The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical design, found in numerous bioactive compounds.[1] this compound (CAS No. 4489-34-3) serves as a highly versatile building block for creating complex, polysubstituted pyrimidines. The electron-withdrawing nature of the two chlorine atoms and the powerful sulfone group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Crucially, the sulfone at the C2 position and the chlorides at the C4/C6 positions exhibit distinct reactivity profiles, allowing for sequential and chemoselective functionalization.[2] For instance, anionic nucleophiles or primary aliphatic amines often preferentially displace the sulfone group, whereas anilines and secondary amines can be directed to selectively displace a chlorine atom under weakly basic conditions.[2][3] This controlled reactivity is paramount for the efficient construction of targeted molecular architectures, such as kinase inhibitors and antiviral agents.[2]
Synthetic Strategy and Retrosynthetic Analysis
The most common and efficient synthesis of this compound originates from readily available, low-cost starting materials. The overall strategy is a linear sequence that builds the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, which is then oxidized to the final product.
A logical retrosynthetic breakdown is as follows:
-
The target sulfone is disconnected at the sulfur-oxygen bonds, revealing its direct precursor, the thioether (sulfide). This transformation is a standard oxidation reaction.
-
The thioether , 4,6-dichloro-2-(methylthio)pyrimidine, is derived from a dihydroxy or diketo precursor, such as thiobarbituric acid. This key step involves the conversion of hydroxyl groups into chlorine atoms, a critical transformation for activating the C4 and C6 positions.
This forward-thinking strategy is illustrated in the workflow below.
Caption: High-level synthetic workflow.
Core Synthesis Mechanism and Rationale
The synthesis is best understood by examining its two primary stages: chlorination of the pyrimidine ring and oxidation of the thioether.
Stage 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
The journey begins with an inexpensive and readily available starting material, thiobarbituric acid (2-thiobarbituric acid). This compound exists in a tautomeric equilibrium between its tri-keto/thio form and its aromatic dihydroxy form. The aromatic dihydroxy tautomer is the key species that undergoes chlorination.
3.1.1 The Chlorination Transformation
The conversion of the 4,6-dihydroxy groups to chloro groups is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]
-
Choice of Reagent: Phosphorus Oxychloride (POCl₃) POCl₃ is highly effective for this type of dehydration-chlorination reaction. The mechanism involves the activation of the pyrimidine hydroxyl groups by phosphorylation. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion, released from another molecule of POCl₃ or an amine hydrochloride salt, then performs a nucleophilic attack on the carbon atom (C4 or C6), displacing the dichlorophosphate group and installing the chlorine.
-
Role of the Catalyst: Tertiary Amines This reaction is almost always performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or a hindered amine like N,N-diisopropylethylamine (Hünig's base).[4][6] The base serves two critical functions:
-
Acid Scavenger: The reaction generates HCl as a byproduct. The tertiary amine neutralizes this acid, preventing unwanted side reactions and decomposition of acid-sensitive materials.
-
Catalyst: The amine can react with POCl₃ to form a highly reactive Vilsmeier-Haack type reagent (a chloro-iminium salt). This species is a more potent electrophile than POCl₃ itself, accelerating the initial activation of the hydroxyl groups and driving the reaction to completion.
-
Stage 2: Oxidation of the Thioether to the Sulfone
With the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, in hand, the final step is the oxidation of the methylthio group (-SCH₃) to the methylsulfonyl group (-SO₂CH₃).[1] This transformation dramatically increases the electrophilicity of the C2 position, making the sulfone an excellent leaving group for subsequent SNAr reactions.[7]
-
Choice of Oxidant: m-CPBA or Hydrogen Peroxide The selection of the oxidizing agent is crucial for achieving a high yield without over-oxidation or side reactions.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and reliable oxidant for converting sulfides to sulfones.[1][8] The mechanism involves the nucleophilic sulfur atom of the thioether attacking the terminal, electrophilic oxygen of the peroxy acid. This concerted process forms the sulfoxide intermediate and releases meta-chlorobenzoic acid. Since the sulfoxide is also nucleophilic, it is rapidly oxidized by a second equivalent of m-CPBA to yield the final sulfone. Using a stoichiometric amount (slightly more than two equivalents) ensures the reaction goes to completion.
-
Hydrogen Peroxide (H₂O₂): As a "green" oxidant, H₂O₂ is an attractive alternative, producing only water as a byproduct.[9] However, its reaction with sulfides is often slow and requires a catalyst. Transition metal catalysts, such as sodium tungstate, are commonly employed.[10] The catalyst forms a peroxotungstate species, which is a much more potent oxidizing agent and facilitates the efficient transfer of oxygen to the sulfur atom.
-
The overall synthetic pathway is detailed in the diagram below.
Caption: Detailed two-stage synthesis pathway.
Experimental Protocols
The following protocols are adapted from established literature procedures and represent a reliable method for laboratory-scale synthesis.[1]
Protocol 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
-
Materials: Thiobarbituric acid, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (e.g., 5-10 equivalents).
-
Add N,N-dimethylaniline (e.g., 1.2 equivalents) dropwise while stirring.
-
Add thiobarbituric acid (1.0 equivalent) portion-wise to the stirred solution. The mixture will become a thick slurry.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and quenching process.
-
The crude product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-(methylthio)pyrimidine. Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound
-
Materials: 4,6-dichloro-2-(methylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM).
-
Procedure:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the stirred solution in an ice bath to approximately 0 °C.
-
Add m-CPBA (approx. 2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Upon completion, dilute the reaction mixture with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting white crystalline powder is often of high purity.[8] If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.
-
Data Summary and Characterization
The successful synthesis of the target compound is confirmed through standard analytical techniques.
| Parameter | Stage 1: Chlorination | Stage 2: Oxidation |
| Key Reagents | Thiobarbituric acid, POCl₃, N,N-dimethylaniline | 4,6-dichloro-2-(methylthio)pyrimidine, m-CPBA |
| Solvent | Neat POCl₃ | Dichloromethane (DCM) |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temperature |
| Typical Yield | 85-95% (crude) | >90% |
| Product (Intermediate) | 4,6-dichloro-2-(methylthio)pyrimidine | This compound |
| Appearance | Off-white to yellow solid | White crystalline powder |
| Melting Point (°C) | ~63-65 °C | ~117-118 °C[8] |
-
Characterization: The structure and purity of the final product should be confirmed by:
-
¹H NMR: To verify the presence of the methylsulfonyl protons (singlet, ~3.4 ppm) and the pyrimidine proton (singlet, ~7.5 ppm).
-
¹³C NMR: To confirm the chemical shifts of the pyrimidine ring carbons and the methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₅H₄Cl₂N₂O₂S, MW ≈ 227.07 g/mol ) and the characteristic isotopic pattern of the two chlorine atoms.[8]
-
Conclusion and Field Insights
The synthesis of this compound is a robust and well-established process that relies on two fundamental organic transformations. The initial chlorination of a pyrimidine precursor establishes the reactive chloro-leaving groups, while the subsequent controlled oxidation of the thioether installs the highly activated sulfonyl leaving group.
A Senior Scientist's Perspective: The true value of this molecule is not just in its synthesis but in its application. The orthogonality of the leaving groups is the key takeaway for any drug development professional. Understanding that the C2-sulfone can be displaced under one set of conditions (e.g., with primary amines or strong carbon/oxygen nucleophiles) while the C4/C6-chlorides react under different conditions (e.g., with anilines and a weak base) is what enables efficient and convergent synthetic routes.[2][11] This eliminates many protection-deprotection steps and significantly shortens the path to complex target molecules, a critical advantage in fast-paced research and development environments.
References
- Vertex AI Search. (n.d.). 5-Methyl-2-(methylthio)pyrimidine|Research Chemical - Benchchem.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Thieme E-Books & E-Journals. (n.d.). Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Google Patents. (n.d.). US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine.
- Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
- Thieme E-Books & E-Journals. (n.d.). Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. NOTE.
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Technical Guide to the Reactivity and Synthetic Utility of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine with Nucleophiles
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-(methylsulfonyl)pyrimidine stands out as a uniquely versatile and highly reactive electrophile. Its three distinct leaving groups—two chlorine atoms at the C4 and C6 positions and a methylsulfonyl (sulfone) group at the C2 position—offer a platform for complex, controlled, and chemoselective functionalization. This technical guide provides an in-depth exploration of the reactivity of this key intermediate with various nucleophiles. We will dissect the electronic factors governing its behavior, elucidate the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, and provide field-proven experimental protocols for researchers, chemists, and professionals in drug development.
Core Concepts: Understanding the Reactivity Profile
1.1 The Electron-Deficient Pyrimidine Core
The inherent reactivity of this compound stems from the electron-deficient nature of the pyrimidine ring.[4] The two electronegative nitrogen atoms withdraw electron density, making the carbon atoms—particularly C2, C4, and C6—highly electrophilic and susceptible to attack by nucleophiles.[4] This intrinsic property is the foundation for the facile nucleophilic aromatic substitution (SNAr) reactions that characterize its chemistry.[5][6]
1.2 The Hierarchy of Leaving Groups: Cl vs. SO₂Me
The pyrimidine ring is further activated by the inductive effects of two chlorine atoms and the powerful electron-withdrawing methylsulfonyl group.[4][7] This creates a fascinating hierarchy of reactivity.
-
Chlorine Atoms (C4/C6): These are excellent leaving groups in SNAr reactions. The general order of reactivity for chloro-substituted positions on a pyrimidine ring is C4/C6 > C2, due to the superior ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[6][8]
-
Methylsulfonyl Group (C2): The sulfone is an exceptional leaving group, often more labile than chlorine, due to its strong electron-withdrawing nature which significantly activates the C2 position.[9][10] Its displacement is a key strategy for introducing diversity at this position.
This differential reactivity allows for a predictable and controllable sequence of substitutions, which is invaluable in multi-step syntheses.
1.3 The SNAr Mechanism: A Two-Step Pathway
The reactions of this compound with nucleophiles proceed predominantly through the SNAr mechanism. This is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms (C2, C4, or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a leaving group (either a chloride or methylsulfinate ion), yielding the substituted product.[4]
Caption: Generalized SNAr Mechanism on the Pyrimidine Ring.
Chemoselectivity: Directing Nucleophilic Attack
The synthetic power of this compound lies in the ability to selectively target one of the three leaving groups. This chemoselectivity is not random; it is a direct consequence of the interplay between the nucleophile, the base, and the reaction conditions.[7][11] A remarkable dichotomy of reactivity is observed, particularly with amine nucleophiles.[7]
2.1 Reactions with Amine Nucleophiles
The choice of amine and base is critical in determining whether substitution occurs at the C4(6)-chloro position or the C2-sulfonyl position.
-
C4/C6 Selectivity: In the presence of weak bases (e.g., NaHCO₃, 2,6-lutidine), anilines and secondary aliphatic amines selectively displace a chlorine atom at the C4 or C6 position.[7][11] The milder conditions favor the kinetically preferred attack at the most electrophilic chloro-positions.
-
C2 Selectivity: Sterically and electronically unbiased primary aliphatic amines (e.g., butylamine, cyclohexylamine) surprisingly and selectively displace the sulfone group at the C2 position, even without a strong base.[7][11] Furthermore, when stronger bases (e.g., NaH, K₂CO₃) are used to deprotonate anilines or their carbonyl derivatives, the resulting anionic nucleophiles also preferentially attack the C2 position.[7][12] This suggests that anionic nucleophiles favor displacement of the sulfone group.[12][13]
This predictable selectivity allows for a strategic approach to building complex molecules. One can first substitute at C4/C6 under mild conditions and then target the C2 position with a different nucleophile under stronger basic conditions, or vice-versa.
2.2 Reactions with Other Nucleophiles
The preference for C2-substitution by anionic nucleophiles extends to other classes as well:
-
Alkoxides and Thiolates: These strong, anionic nucleophiles, such as sodium methoxide or sodium thiophenoxide, readily displace the methylsulfonyl group at the C2 position.[7][13] This reaction is often highly selective and can proceed at low temperatures.[13]
2.3 Summary of Regioselectivity Data
The following table summarizes the observed regioselectivity based on the nucleophile and reaction conditions.
| Nucleophile Class | Base | Predominant Position of Attack | Reference |
| Anilines | Weak Base (e.g., NaHCO₃) | C4/C6 (Chloro displacement) | [7][11] |
| Secondary Aliphatic Amines | Weak Base (e.g., 2,6-lutidine) | C4/C6 (Chloro displacement) | [7][11] |
| Primary Aliphatic Amines | None / Weak Base | C2 (Sulfone displacement) | [7][11] |
| Deprotonated Anilines | Strong Base (e.g., NaH) | C2 (Sulfone displacement) | [7] |
| Alkoxides (e.g., MeO⁻) | N/A (Anionic) | C2 (Sulfone displacement) | [7][13] |
| Thiolates (e.g., PhS⁻) | N/A (Anionic) | C2 (Sulfone displacement) | [7] |
Synthetic Strategy and Workflow
The predictable reactivity of this compound enables the strategic design of synthetic routes to produce 2,4,6-trisubstituted pyrimidines. This avoids the selectivity issues often encountered with the less predictable 2,4,6-trichloropyrimidine.[7][14]
Caption: Decision workflow for sequential SNAr reactions.
Field-Proven Experimental Protocols
The following protocols are adapted from validated literature procedures and serve as a reliable starting point for laboratory synthesis.[11]
4.1 Protocol 1: Selective C4-Amination with Aniline
This procedure details the selective displacement of a single chlorine atom using a neutral aniline nucleophile and a weak base.
Objective: To synthesize N-phenyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup
Procedure:
-
To a stirred suspension of this compound (1.0 mmol, 227 mg) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add sodium bicarbonate (1.5 mmol, 126 mg).
-
Add aniline (1.05 mmol, 98 mg, 96 µL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.[11]
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product. An isolated yield of 95% has been reported under similar conditions.[11]
4.2 Protocol 2: Selective C2-Amination with a Primary Aliphatic Amine
This procedure demonstrates the selective displacement of the methylsulfonyl group using a primary aliphatic amine.
Objective: To synthesize N-butyl-4,6-dichloropyrimidin-2-amine.
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 mmol, 227 mg) in anhydrous THF (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butylamine (1.2 mmol, 88 mg, 118 µL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash chromatography to obtain the pure C2-aminated product.
Conclusion
This compound is a masterful tool for the synthesis of polysubstituted pyrimidines. Its well-defined hierarchy of leaving groups, combined with a predictable response to different nucleophiles and reaction conditions, provides chemists with a high degree of control over molecular construction. By understanding the principles of SNAr chemoselectivity detailed in this guide, researchers can leverage this versatile building block to efficiently access novel chemical matter for drug discovery and development programs.[1][7]
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. [Online PDF].
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. [Online PDF].
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Tumey, L. N., et al. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Synthesis, 45(13), 1764–1784.
- BenchChem. (2025). The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery. [Online PDF].
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Thieme E-Books & E-Journals. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Deng, H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(12), 2467-2470.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- ResearchGate. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 19.
- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732.
- ResearchGate. (2010). Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Organic Solvents
Abstract
This compound is a pivotal intermediate in contemporary drug discovery and agrochemical synthesis, valued for its reactive sites that allow for diverse chemical modifications.[1] Its utility in the synthesis of complex molecules, particularly kinase inhibitors, is well-documented.[1] However, a comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a thorough examination of the principles governing the solubility of this compound, detailed experimental protocols for its determination, and a framework for the interpretation of solubility data. This document is intended for researchers, chemists, and drug development professionals who handle this versatile building block.
Introduction to this compound
This compound (CAS Number: 4489-34-3) is a white crystalline powder with a molecular formula of C5H4Cl2N2O2S.[2][3] Its structure, featuring a pyrimidine core substituted with two chlorine atoms and a methylsulfonyl group, presents multiple reactive centers. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the methylsulfonyl group acts as an effective leaving group, enabling a wide range of chemical transformations.[1][4] This reactivity profile makes it an invaluable precursor for creating diverse libraries of compounds for biological screening.
Given that most synthetic transformations are carried out in solution, knowledge of the solubility of this intermediate in different organic solvents is a fundamental prerequisite for efficient process development. Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in handling and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a critical indicator of purity and provides insight into the lattice energy of the crystal structure, which must be overcome for dissolution to occur.
| Property | Value | Source(s) |
| CAS Number | 4489-34-3 | [2] |
| Molecular Formula | C5H4Cl2N2O2S | [3][5] |
| Molecular Weight | 227.07 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 117-118 °C | [2][3] |
Theoretical Framework of Solubility
The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The overall Gibbs free energy change (ΔG_sol) of the solution process determines the extent of solubility and is governed by the balance between enthalpy (ΔH_sol) and entropy (ΔS_sol), as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. This process can be conceptually broken down into three stages, as illustrated in the diagram below.
Caption: Thermodynamic cycle of dissolution.
-
Lattice Energy (ΔH_lattice): Energy required to break the intermolecular forces holding the solute molecules in the crystal lattice. This is an endothermic process.
-
Cavity Formation (ΔH_cavity): Energy required to create space within the solvent to accommodate solute molecules. This is also an endothermic process.
-
Solvation Energy (ΔH_solvation): Energy released when solute molecules interact with solvent molecules. This is an exothermic process.
The overall enthalpy of solution (ΔH_sol) is the sum of these three terms. The solubility of this compound will, therefore, be highest in solvents that can effectively overcome its crystal lattice energy through strong solvation interactions. The polarity of the molecule, arising from the electronegative chlorine, nitrogen, and oxygen atoms, suggests that polar organic solvents would be more effective than nonpolar ones.
Experimental Determination of Thermodynamic Solubility
To ensure data integrity and reproducibility, a standardized protocol for determining the equilibrium (thermodynamic) solubility is essential. The following is a detailed methodology based on the widely used shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Centrifuge (optional)
Experimental Workflow
The workflow for solubility determination is a multi-step process requiring careful execution to ensure accuracy.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
Calibration Curve Generation: Prepare a series of calibration standards by serial dilution of the stock solution. Inject these standards into the HPLC and record the peak area at the appropriate UV wavelength. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. If the solid is very fine, centrifugation can be used to facilitate separation.
-
Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve. Analyze this diluted sample by HPLC.
-
Calculation: Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the thermodynamic solubility.
Data Presentation and Interpretation
Solubility data should be recorded in a structured format to allow for easy comparison across different solvents and conditions. Table 2 provides a template for presenting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Isopropanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Generally, solubility increases with temperature.[6] For critical processes, it is advisable to determine solubility at several temperatures to understand this relationship. The temperature dependence of solubility can often be modeled using the Apelblat equation.[6]
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care. Based on available safety data sheets, it is harmful if swallowed and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
Conclusion
A thorough understanding of the solubility of this compound is essential for its effective use in research and development. While specific quantitative data is not widely published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By systematically measuring solubility in various organic solvents, researchers can optimize reaction conditions, improve yields, and streamline purification processes, thereby accelerating the drug discovery and development timeline.
References
- BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of this compound.
- Baluja, S., et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- PubChem. This compound.
- National Institutes of Health (NIH).
- Solubility of Things. Pyrimidine.
- Echemi. This compound Properties.
- ChemicalBook. This compound.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Sigma-Aldrich.
- ResearchGate. Hypothetical Thermodynamic Properties.
- Fisher Scientific. SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine.
- Fisher Scientific. SAFETY DATA SHEET - 4,6-Dichloro-2-methylpyrimidine.
- Thieme E-Books & E-Journals. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine.
- International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound in Drug Discovery.
Sources
The Reawakening of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine Sulfones
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide navigates the fascinating journey of pyrimidine sulfones, from their early beginnings as synthetic curiosities to their current status as sophisticated tools in modern drug discovery. We will delve into the fundamental chemistry that underpins their reactivity, trace their historical milestones, and provide practical insights into their synthesis and application. This document is designed not as a rigid review, but as an in-depth technical resource that illuminates the scientific rationale behind the evolving significance of this remarkable class of molecules.
The Architectural Blueprint: Understanding the Pyrimidine and Sulfone Moieties
The story of pyrimidine sulfones is rooted in the inherent chemical personalities of their constituent parts: the electron-deficient pyrimidine ring and the powerfully electron-withdrawing sulfone group.
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] Its π-deficient nature makes it susceptible to nucleophilic attack, a characteristic that is central to the reactivity of pyrimidine sulfones. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] The parent compound was first prepared in 1900 by Gabriel and Colman.[2]
The sulfone group (-SO₂-), on the other hand, is a potent electron-withdrawing moiety.[3] Its presence dramatically influences the electronic properties of adjacent aromatic systems, rendering them highly activated towards nucleophilic substitution. Sulfones themselves are a well-established class of organosulfur compounds with a rich history in medicinal chemistry, valued for their metabolic stability and ability to act as hydrogen bond acceptors.[4]
The strategic fusion of these two entities creates a molecule with a highly electrophilic center on the pyrimidine ring, primed for reaction with nucleophiles. This fundamental principle governs the entire chemical biology of pyrimidine sulfones.
The Genesis: Pioneering Synthesis and the Dawn of Reactivity
The first documented foray into the world of pyrimidine sulfones can be traced back to the work of Treat B. Johnson and James M. Sprague in 1936 .[2][5] In their seminal paper, "Researches on Pyrimidines: Reactions of Some 2-Ethylsulfonylpyrimidines," they described the synthesis and reactivity of these novel compounds.[2][5] Their work established that the 2-ethylsulfonyl group acted as an excellent leaving group in nucleophilic substitution reactions, laying the groundwork for the future application of pyrimidine sulfones as electrophilic building blocks in organic synthesis.[5]
The synthesis of these early pyrimidine sulfones was achieved through a straightforward and robust method that remains relevant today: the oxidation of the corresponding thioether.
Experimental Protocol: Synthesis of a Prototypical 2-Alkylsulfonylpyrimidine
This protocol outlines the synthesis of 4-chloro-2-(methylsulfonyl)pyrimidine, a versatile intermediate for further elaboration. The methodology is based on the oxidation of a precursor thioether, a common strategy in the preparation of pyrimidine sulfones.
Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine
This initial step involves the reaction of a commercially available dichloropyrimidine with a suitable thiol.
-
Materials: 2,4-dichloropyrimidine, sodium thiomethoxide, methanol.
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.05 eq) in methanol to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-(methylthio)pyrimidine.
-
Step 2: Oxidation to 4-chloro-2-(methylsulfonyl)pyrimidine
The thioether is then oxidized to the corresponding sulfone.
-
Materials: 4-chloro-2-(methylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise to the solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 4-chloro-2-(methylsulfonyl)pyrimidine.
-
Diagram: Synthetic Workflow for a Prototypical Pyrimidine Sulfone
Caption: General synthetic route to 2-alkylsulfonylpyrimidines.
A Period of Quiet Application: Pyrimidine Sulfones in Synthetic Chemistry
Following the pioneering work of Johnson and Sprague, pyrimidine sulfones entered a period of steady, albeit less heralded, use in organic synthesis. Their role as reliable electrophiles in nucleophilic aromatic substitution (SNAr) reactions was exploited by synthetic chemists for the construction of more complex heterocyclic systems. The sulfonyl group's strong electron-withdrawing nature and excellent leaving group ability made it a valuable tool for introducing various substituents at the 2-position of the pyrimidine ring.
The reactivity of 2-sulfonylpyrimidines is governed by the SNAr mechanism, which proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the pyrimidine ring further enhance the electrophilicity of the carbon atom bearing the sulfonyl group, thereby accelerating the nucleophilic attack.
Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-Sulfonylpyrimidine
Caption: The SNAr mechanism on a 2-sulfonylpyrimidine.
The Modern Renaissance: Emergence as Covalent Probes and Therapeutics
The turn of the 21st century witnessed a significant resurgence of interest in pyrimidine sulfones, driven by the growing field of chemical biology and the quest for highly selective and potent therapeutic agents. This "reawakening" was largely predicated on the recognition of their utility as covalent modifiers of biological macromolecules, particularly proteins.
A pivotal moment came in 2005 , when 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMP) was reported as a cysteine "capping" agent for proteomics studies.[6] This work highlighted the ability of a pyrimidine sulfone to selectively react with the thiol side chain of cysteine residues under physiological conditions.
This concept was further advanced in 2016 with the report of 2-methylsulfonyl pyrimidine PK11000 as a stabilizer of thermolabile p53 cancer mutants.[6] This study demonstrated that pyrimidine sulfones could be employed to target specific cysteine residues in proteins, thereby modulating their function and offering a new avenue for therapeutic intervention.
The reaction of a 2-sulfonylpyrimidine with a cysteine residue proceeds via the SNAr mechanism, forming a stable thioether linkage. The tunability of the pyrimidine core and the sulfonyl leaving group allows for the fine-tuning of reactivity, enabling the development of highly selective covalent probes and inhibitors.
Diagram: Covalent Modification of a Protein Cysteine Residue by a 2-Sulfonylpyrimidine
Caption: Covalent modification of a protein by a 2-sulfonylpyrimidine.
Therapeutic Horizons: Pyrimidine Sulfones and Sulfonamides in Drug Development
The unique reactivity profile and drug-like properties of the pyrimidine sulfone scaffold have positioned it as a privileged motif in modern drug discovery. While pure pyrimidine sulfone drugs are still emerging, the closely related pyrimidine-sulfonamide hybrids have already made a significant impact, particularly in oncology.[7] These hybrid molecules often exhibit synergistic effects, targeting multiple pathways involved in cancer progression.[7]
Table 1: Selected Pyrimidine-Sulfonamide Hybrids with Anticancer Activity
| Compound/Hybrid Class | Target Cancer Cell Line(s) | Reported IC₅₀ Values | Key Findings | Reference(s) |
| Pyrimidine-sulfonamide hybrids 3a,b | HCT-116 (Colon) | 5.66 µM and 9.59 µM | Promising antiproliferative activity with low cytotoxicity to normal cells. | [7] |
| PS14 (12) | HeLa, HCT-116, A549, HepG2 | 12.64–22.20 µM | Moderate antiproliferative activity and induction of apoptosis. | [7] |
| Pyrazolo[3,4-d]pyrimidine-sulfonamide hybrid 47 | MCF-7, BT474, MDA-MB-231 (Breast) | 1.58–5.58 µM | Potent inhibitor of polo-like-kinase 4 (PLK4). | [7] |
| Thieno[2,3-d]pyrimidine-sulfonamide hybrids 59 | HGC-27 (Gastric) | 0.28–2.3 µM | Pronounced antiproliferative activity and potent inhibition of PI3Kα. | [7] |
While the development of drugs containing a pure pyrimidine sulfone moiety is an active area of research, several patents point towards their potential as kinase inhibitors, including for anaplastic lymphoma kinase (ALK) in non-small cell lung cancer.[8] The ability to fine-tune the reactivity of the sulfonyl group allows for the design of targeted covalent inhibitors with improved potency and selectivity, a highly sought-after characteristic in modern drug development.
Future Perspectives and Conclusion
The journey of pyrimidine sulfones from their initial synthesis in the early 20th century to their current prominence in cutting-edge drug discovery is a testament to the enduring power of fundamental chemical principles. What began as a study of electrophilic reactivity has evolved into a sophisticated strategy for the design of targeted covalent therapeutics.
The future of pyrimidine sulfones in medicine appears bright. Ongoing research is focused on:
-
Expanding the diversity of the pyrimidine sulfone library: The development of novel synthetic methodologies will enable access to a wider range of structurally diverse compounds with tailored reactivity and pharmacokinetic properties.
-
Identifying new biological targets: The application of chemoproteomic platforms will continue to uncover novel protein targets that can be selectively modulated by pyrimidine sulfone-based covalent inhibitors.
-
Developing clinically approved pyrimidine sulfone drugs: The translation of promising preclinical candidates into clinically effective therapeutics remains a key objective.
References
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024-04-16). [Link]
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC - PubMed Central. (2022-01-03). [Link]
- Full text of "Biographical Memoirs National Academy Of Sciences Vol XXVII". [Link]
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Applic
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Public
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024-10-13). [Link]
- Examples of sulfur-containing drugs approved by the FDA for use in...
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]
- US10695347B2 - Pyrimidine derivative and use thereof - Google P
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021-08-16). [Link]
- Generation, Reactivity and Uses of Sulfines in Organic Synthesis - ResearchG
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
- An overview on synthesis and biological activity of pyrimidines - SciSpace. [Link]
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review - ResearchG
Sources
- 1. scispace.com [scispace.com]
- 2. Full text of "Biographical Memoirs National Academy Of Sciences Vol XXVII" [archive.org]
- 3. iomcworld.com [iomcworld.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10695347B2 - Pyrimidine derivative and use thereof - Google Patents [patents.google.com]
A Computational Treatise on the Electronic Architecture of 4,6-dichloro-2-(methylsulfonyl)pyrimidine: A Keystone for Rational Drug Design
Abstract
4,6-dichloro-2-(methylsulfonyl)pyrimidine is a cornerstone electrophilic scaffold in contemporary medicinal chemistry, pivotal to the synthesis of a multitude of biologically active agents, including kinase inhibitors.[1][2] Its reactivity profile, characterized by multiple sites for nucleophilic aromatic substitution (SNAr), presents both an opportunity and a challenge for selective chemical functionalization.[1][2][3] This technical guide delineates a comprehensive computational framework for elucidating the electronic structure of this versatile pyrimidine derivative. By leveraging Density Functional Theory (DFT), we will dissect its molecular orbital landscape, charge distribution, and electrostatic potential to provide a quantum mechanical rationale for its reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to harness computational chemistry for the predictive design of novel therapeutics.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] this compound (CAS 4489-34-3) has emerged as a particularly valuable intermediate due to its trifunctional nature. The two chlorine atoms at the C4 and C6 positions and the methylsulfonyl group at the C2 position serve as distinct leaving groups for SNAr reactions, allowing for sequential and regioselective derivatization.[1][2][3] This inherent reactivity has been exploited in the synthesis of complex molecules, including potent kinase inhibitors for cancer therapy.[1][2]
A profound understanding of the electronic factors governing the reactivity of this scaffold is paramount for the rational design of synthetic routes and the modulation of pharmacokinetic and pharmacodynamic properties of its derivatives. Computational chemistry offers a powerful, cost-effective, and time-efficient avenue to probe these electronic intricacies, thereby guiding experimental efforts.[4] This guide will provide a detailed protocol and theoretical underpinning for such a computational investigation.
Theoretical Framework: Deciphering Electronic Structure with Quantum Chemical Methods
The electronic behavior of a molecule is fundamentally governed by the spatial distribution and energies of its electrons. Modern computational chemistry provides a robust toolkit to model these properties with high fidelity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[4] DFT posits that the ground-state electronic energy of a system can be determined from its electron density.[4] For the study of organic molecules like our target pyrimidine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-validated choice.[4][5] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.[4][5]
Frontier Molecular Orbital (FMO) Theory
The reactivity of a molecule is largely dictated by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals.[6][7]
-
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic character.
-
LUMO: The innermost orbital devoid of electrons. It signifies the ability of a molecule to accept electrons and corresponds to electrophilic character.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[8]
Mulliken Population Analysis
Mulliken population analysis is a method to estimate the partial atomic charges within a molecule from the molecular orbitals.[9][10] While it has known limitations, such as basis set dependency, it provides a valuable qualitative picture of the electron distribution and helps identify electron-rich and electron-deficient centers.[9][11]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule in three dimensions.[12][13][14] It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential:
-
Red: Regions of most negative electrostatic potential, indicating electron-rich areas (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack.[15]
-
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.[15]
-
Green: Regions of neutral potential.
MEP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how a molecule will be recognized by a biological receptor.[12][16]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a robust and reproducible workflow for the computational analysis of this compound.
Software and Hardware
A variety of software packages can perform the necessary calculations. For this guide, we will reference keywords applicable to the Gaussian suite of programs, though similar functionalities are available in other software like ORCA and GAMESS.[17][18][19][20] A multi-core workstation is sufficient for these calculations.
Computational Workflow Diagram
Caption: A generalized workflow for the computational study of this compound's electronic structure.
Detailed Steps
-
Molecule Construction: The 3D structure of this compound is built using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Gaussian Keyword Example: #p B3LYP/6-311++G(d,p) Opt
-
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Gaussian Keyword Example: #p B3LYP/6-311++G(d,p) Freq
-
-
Population and Orbital Analysis: A single-point energy calculation is performed on the optimized geometry to obtain the Mulliken charges and molecular orbitals.
-
Gaussian Keyword Example: #p B3LYP/6-311++G(d,p) Pop=Mulliken
-
-
MEP Map Generation: The electrostatic potential is calculated and mapped onto the electron density surface. This is typically done within the visualization software using the output from the single-point energy calculation.
Predicted Results and In-Depth Analysis
Based on the principles of organic chemistry and computational studies of analogous pyrimidine derivatives, we can predict the key electronic features of this compound.
Molecular Geometry
The pyrimidine ring is expected to be planar. The methylsulfonyl group will adopt a staggered conformation relative to the ring. The C-Cl bond lengths will be typical for aryl chlorides, and the S-O bonds will be characteristic of a sulfone.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO is likely to be distributed over the pyrimidine ring, with some contribution from the lone pairs of the chlorine atoms. The LUMO, which dictates susceptibility to nucleophilic attack, is of primary interest. Given the strong electron-withdrawing nature of the two chlorine atoms and the methylsulfonyl group, the LUMO is expected to be low in energy, indicating high electrophilicity. The distribution of the LUMO will be crucial in predicting the regioselectivity of SNAr reactions. It is anticipated that the LUMO will have significant lobes on the C2, C4, and C6 positions, making them the primary sites for nucleophilic attack.[21][22]
Mulliken Atomic Charges
The Mulliken population analysis is predicted to show significant positive charges on the C2, C4, and C6 carbon atoms due to the high electronegativity of the attached nitrogen, chlorine, and sulfonyl oxygen atoms. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group will carry negative charges.
Molecular Electrostatic Potential (MEP) Map
The MEP map will visually corroborate the findings from the FMO and Mulliken analyses. We expect to see:
-
Intense blue regions (positive potential) localized around the C4 and C6 positions, and to a lesser extent, the C2 position, confirming these as the most electrophilic sites.
-
Red regions (negative potential) surrounding the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methylsulfonyl group, indicating their nucleophilic character and potential for hydrogen bonding.[13][15]
Quantitative Data Summary
The following table presents the expected range of values for key electronic descriptors based on computational studies of similar pyrimidine derivatives.[5][23][24][25]
| Parameter | Predicted Value Range | Significance |
| EHOMO | -7.0 to -8.5 eV | Electron-donating ability |
| ELUMO | -1.5 to -3.0 eV | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |
| Mulliken Charge on C4/C6 | +0.2 to +0.4 | High electrophilicity |
| Mulliken Charge on C2 | +0.1 to +0.3 | Moderate electrophilicity |
Causality of Reactivity
The computational data provides a clear rationale for the observed reactivity of this compound in SNAr reactions. The low-lying LUMO, coupled with significant positive charges and intense positive electrostatic potential at the C2, C4, and C6 positions, renders the pyrimidine ring highly susceptible to nucleophilic attack. The relative magnitudes of the LUMO coefficients and the electrostatic potential at these positions will determine the regioselectivity of the reaction, which can be influenced by the nature of the incoming nucleophile and the reaction conditions.[3][22][26]
Conclusion: A Predictive Paradigm for Drug Development
This technical guide has outlined a comprehensive computational methodology to investigate the electronic structure of this compound. By employing DFT calculations to analyze its frontier molecular orbitals, atomic charges, and molecular electrostatic potential, we can gain profound insights into its reactivity and intermolecular interaction potential. This knowledge is not merely academic; it provides a predictive framework for the rational design of novel drug candidates. By understanding the electronic drivers of this key synthetic intermediate, medicinal chemists can more effectively strategize synthetic routes, fine-tune the electronic properties of derivatives to optimize target engagement, and ultimately accelerate the drug discovery process.
References
- Ningbo Inno Pharmchem Co.,Ltd. The Significance of this compound in Drug Discovery.
- ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- Matlantis. How to Choose DFT Software: Representative Software by Application and Implementation Steps.
- ResearchGate. Which is best software for Density Functional theory calculation?.
- Reddit. What is the best computational chemistry software?.
- ResearchGate. Molecular electrostatic potential (MEP) map of the compounds..
- ResearchGate. Which is best software for Density Functional theory calculation?.
- University of Zurich. Molecular Electrostatic Potential (MEP).
- WuXi Biology. Correlating Reactivity Trends with Frontier Molecular Orbitals.
- ResearchGate. HOMO-LUMO frontier orbital of the newly synthesized molecules and the starting molecule....
- PubMed Central. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- UC Santa Barbara. Tutorial: Electrostatic Potential Maps.
- ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- Wikipedia. Frontier molecular orbital theory.
- Chemistry LibreTexts. Electrostatic Potential maps.
- Ningbo Inno Pharmchem Co.,Ltd. The Significance of this compound in Drug Discovery.
- ResearchGate. ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines..
- University of Regensburg. Mulliken population analysis.
- ResearchGate. Frontier molecular orbitals (HOMO and LUMO) and HOMO-LUMO energy gaps for neutral (n) and water (w) phases of PPTT.
- ScienceDirect. Spectroscopic and electronic structure calculation of a potential chemotherapeutic agent 5-propyl-6-(p-tolylsulfanyl)pyrimidine-.
- Arabian Journal of Chemistry. Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation.
- PubMed Central. Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
- Physical Chemistry Research. Regular Article.
- Chemistry LibreTexts. 2.02: LFT and Frontier Molecular Orbital Theory.
- Wikipedia. Mulliken population analysis.
- Q-Chem Manual. 11.2.1 Population Analysis.
- ChemRxiv. Mulliken-Dipole Population Analysis.
- WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- PubChem. This compound.
- WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Sources
- 1. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. physchemres.org [physchemres.org]
- 5. Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Mulliken [cup.uni-muenchen.de]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. MEP [cup.uni-muenchen.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 17. matlantis.com [matlantis.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. wuxibiology.com [wuxibiology.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 26. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
physical characteristics of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (CAS: 4489-34-3)
Executive Summary
This compound stands as a pivotal electrophilic scaffold in modern synthetic chemistry, prized for its versatile reactivity. Its application spans the synthesis of high-value compounds in both the pharmaceutical and agrochemical industries, where it serves as a key building block for targeted therapeutics like kinase inhibitors and specialized herbicides.[1] The strategic importance of this intermediate lies in the differential reactivity of its two key functional sites: the chlorine atoms at the C4 and C6 positions and the methylsulfonyl group at the C2 position. This distinct electronic profile allows for controlled, chemoselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures.[2][3]
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic characteristics of this compound. Authored from the perspective of a senior application scientist, this document synthesizes literature data with practical, field-proven insights. It includes detailed experimental protocols for characterization, an analysis of its spectral features, and essential safety and handling guidelines tailored for researchers, chemists, and drug development professionals.
Molecular Structure and Synthetic Context
Core Structure and Reactivity
The utility of this compound is intrinsically linked to its structure. The pyrimidine ring is electron-deficient, a characteristic amplified by the presence of three electron-withdrawing groups. This pronounced electrophilicity activates the ring for SNAr.
-
C4/C6 Positions: The two chlorine atoms are excellent leaving groups, readily displaced by a variety of nucleophiles.
-
C2 Position: The methylsulfonyl group (sulfone) is also a competent leaving group, particularly for anionic or sterically unbiased primary aliphatic amine nucleophiles.[2]
This duality in reactivity is the cornerstone of its synthetic value. As documented by Kiselyov et al., reaction conditions can be fine-tuned to achieve selective substitution. For instance, anilines and secondary aliphatic amines in the presence of a weak base preferentially displace a chlorine atom, whereas deprotonated anilines or primary aliphatic amines tend to displace the sulfone group.[2][4] This chemoselectivity allows for a programmed, sequential functionalization of the pyrimidine core.
The typical synthesis of this compound involves the oxidation of its precursor, 4,6-dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8), using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[5][6]
Physicochemical Properties
A thorough understanding of the compound's physical properties is fundamental to its effective use in synthesis, purification, and formulation.
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 4489-34-3 | [1][7] |
| Molecular Formula | C₅H₄Cl₂N₂O₂S | [1][7] |
| Molecular Weight | 227.07 g/mol | [1][6] |
| Appearance | White to light yellow or orange crystalline powder/solid | [1][5] |
| Melting Point | 118 – 122 °C | [1][8] |
| Boiling Point | 402.3 °C at 760 mmHg (Predicted) | [5] |
| Density | ~1.6 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) | [5] |
Detailed Analysis of Properties
-
Appearance: The compound is consistently reported as a white to off-white or yellowish solid.[1][5] A pronounced yellow or orange hue may indicate the presence of impurities, warranting purification (e.g., recrystallization or column chromatography) before use in sensitive applications.
-
Melting Point: The melting point is a critical indicator of purity.[9] Reported values for this compound exhibit a slight variance, typically falling within the 118-122 °C range.[1][8] Some sources report values as low as 117°C or as high as 131°C, which may reflect differences in analytical methods or sample purity.[5] A sharp melting range (≤ 1°C) is indicative of high purity, whereas a broad range suggests the presence of contaminants, which disrupt the crystal lattice.
-
Solubility: While quantitative solubility data is not widely published, experimental procedures confirm its solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc).[5] Its polar nature, conferred by the sulfonyl group and nitrogen atoms, limits its solubility in non-polar solvents like hexanes. For reaction planning, its solubility in polar aprotic solvents such as DMSO and DMF can also be assumed, which are common media for SNAr reactions.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is an essential tool for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[10]
-
¹H NMR (Proton NMR): The proton NMR spectrum is remarkably simple and diagnostic. In deuterochloroform (CDCl₃), the spectrum displays two distinct singlets:
-
δ ~7.75 ppm (s, 1H): This signal corresponds to the lone aromatic proton on the pyrimidine ring (H5). Its downfield chemical shift is a direct result of the deshielding effect of the adjacent electronegative nitrogen atoms and chloro groups.
-
δ ~3.40 ppm (s, 3H): This singlet is assigned to the three equivalent protons of the methyl group attached to the sulfonyl moiety.[5]
-
-
-
C5 (Aromatic CH): Expected to appear around ~120 ppm . For comparison, the corresponding carbon in the parent 4,6-dichloropyrimidine appears at 123.5 ppm.
-
C4/C6 (Ar-Cl): These two equivalent carbons are expected in the ~161-163 ppm region. In 4,6-dichloropyrimidine, they are observed at 161.7 ppm.[11]
-
C2 (Ar-SO₂): This carbon, directly attached to the sulfonyl group, will be significantly downfield, likely in the ~167-170 ppm range.
-
-SO₂CH₃ (Methyl): The methyl carbon is expected in the aliphatic region, typically ~40-45 ppm .
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Data is typically acquired using the KBr pellet method for solid samples.[12] Key characteristic absorption bands include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring proton.
-
~1550-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
-
~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively. These are highly diagnostic peaks for confirming the oxidation of the methylthio precursor.
-
~850-750 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.
-
Exact Mass: 225.937057 amu.[5]
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for the molecular ion [M]⁺. Due to the presence of two chlorine atoms, the spectrum will exhibit a characteristic cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, which is definitive proof for a dichloro-substituted compound.
Experimental Protocols for Characterization
Adherence to standardized protocols is essential for obtaining reliable and reproducible data. The following methodologies are recommended for the physical and spectroscopic characterization of this compound.
Overall Characterization Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 4489-34-3 [chemicalbook.com]
- 7. This compound | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4489-34-3 [sigmaaldrich.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. omicsonline.org [omicsonline.org]
- 11. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
- 12. shimadzu.com [shimadzu.com]
electrophilicity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
A Technical Guide to the Electrophilicity and Reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DCMSP) is a highly versatile and reactive heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its pronounced electrophilicity, a direct consequence of its unique molecular architecture, allows for controlled, sequential functionalization through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the electronic properties that govern the reactivity of DCMSP, explores the mechanistic nuances of its reactions with various nucleophiles, presents detailed experimental protocols, and highlights its application in the synthesis of biologically active molecules, particularly kinase inhibitors.[2]
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including several vitamins and nucleic acids.[3][4] The electron-deficient nature of this diazine ring system makes it an excellent electrophile, particularly when substituted with strong electron-withdrawing groups and good leaving groups.[5] this compound (CAS 4489-34-3) has emerged as a powerhouse intermediate, offering chemists multiple reactive sites for the strategic construction of complex molecular frameworks.[2][6] This guide focuses on the cornerstone of its utility: its high and tunable electrophilicity.
Molecular Architecture and Electronic Properties
The remarkable reactivity of DCMSP is not coincidental; it is a direct result of the synergistic electronic effects of its substituents on the pyrimidine core.
-
The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating a significant electron deficiency (π-deficiency) across the ring system. This intrinsically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to attack by nucleophiles.[5][7]
-
The Chlorine Atoms (C4, C6): Positioned at the C4 and C6 locations, the two chlorine atoms act as excellent leaving groups in SNAr reactions. Their inductive electron-withdrawing effect further enhances the electrophilicity of the carbon atoms to which they are attached.[2][5] In symmetrically substituted 4,6-dichloropyrimidines, these two positions are electronically equivalent for the initial substitution.[8]
-
The Methylsulfonyl Group (C2): The methylsulfonyl group (-SO₂CH₃), often called a mesyl group, is a powerful electron-withdrawing group. It significantly depletes electron density from the C2 position and the ring as a whole.[9] This group can also serve as a leaving group, a feature that provides DCMSP with its unique, chemoselective reactivity profile.[10][11]
This combination of a π-deficient core and three potent electron-withdrawing substituents makes DCMSP a highly activated electrophile, primed for nucleophilic attack.
The Electrophilicity of DCMSP in Action: Reactivity and Mechanistic Insights
The primary reaction pathway for DCMSP is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is fundamental to its application in synthesis.[9]
The SNAr Mechanism
The SNAr reaction on DCMSP proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms (C2, C4, or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a leaving group (either Cl⁻ or CH₃SO₂⁻).
Chemoselectivity: A Tale of Three Leaving Groups
A key feature of DCMSP is the differential reactivity of its C4/C6 chloro positions versus its C2 methylsulfonyl position. This allows for selective, stepwise functionalization, which is a significant advantage in multi-step synthesis.[9] The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.[10][11]
-
Attack at C4/C6 (Chloride Displacement): In the presence of weak bases, nucleophiles like anilines and secondary aliphatic amines selectively displace one of the chlorine atoms.[10][11] This is often the kinetically favored pathway for neutral or weakly basic nucleophiles.
-
Attack at C2 (Sulfone Displacement): Stronger nucleophiles, such as deprotonated anilines or sterically unhindered primary aliphatic amines, can selectively displace the methylsulfonyl group.[10][11] The sulfone is an excellent leaving group, and its displacement is often thermodynamically favored.
This chemoselectivity allows chemists to choose their nucleophile and conditions to direct the substitution to the desired position, making DCMSP an exceptionally precise synthetic tool.[12]
Table 1: Representative Chemoselective Reactions of DCMSP with Amines [10][11]
| Nucleophile Type | Base | Predominant Reaction Site | Leaving Group |
| Anilines, Secondary Amines | Weak Base (e.g., NaHCO₃) | C4/C6 | Cl⁻ |
| Primary Aliphatic Amines | None / Weak Base | C2 | CH₃SO₂⁻ |
| Deprotonated Anilines | Strong Base (e.g., NaH) | C2 | CH₃SO₂⁻ |
Experimental Protocols for Utilizing DCMSP
The following protocols are generalized methodologies based on common procedures for SNAr reactions on dichloropyrimidine systems.[13][14] Researchers must optimize conditions for their specific substrates.
Protocol 1: Selective Mono-amination at C4/C6
This protocol describes a typical reaction for the selective substitution of a chlorine atom using a secondary amine.
Objective: To synthesize a 4-amino-6-chloro-2-(methylsulfonyl)pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., pyrrolidine) (1.0-1.2 eq)
-
Weak base (e.g., K₂CO₃ or NaHCO₃) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add this compound and the anhydrous solvent.
-
Add the weak base (e.g., K₂CO₃) to the suspension.
-
Add the secondary amine dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
Self-Validation: The successful formation of the product is confirmed by LC-MS (observing the correct molecular ion peak) and ¹H NMR (noting characteristic shifts in the pyrimidine proton signal and the appearance of signals corresponding to the amine).
Applications in Drug Discovery and Development
The predictable, chemoselective reactivity of DCMSP makes it an invaluable intermediate in the synthesis of high-value pharmaceutical agents.[1][2] Its most prominent role is in the development of kinase inhibitors, a major class of drugs used in oncology.[2]
The pyrimidine core serves as an excellent "hinge-binding" scaffold, capable of forming key hydrogen bonds with the kinase protein backbone. The ability to sequentially add different substituents at the C2, C4, and C6 positions using DCMSP allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[15]
For example, in the synthesis of certain Aurora kinase inhibitors, DCMSP is treated sequentially with different amine nucleophiles to build the final, complex drug molecule.[15] This step-wise approach, enabled by the differential reactivity of the chloro and methylsulfonyl groups, is a testament to the synthetic power of this reagent.
Conclusion
This compound is a premier electrophilic scaffold in modern organic synthesis. Its high reactivity is a direct consequence of the powerful, synergistic electron-withdrawing effects of its two nitrogen atoms, two chlorine atoms, and a methylsulfonyl group. More importantly, the differential leaving group ability of the chloride versus the sulfone provides a handle for remarkable chemoselectivity, allowing for the controlled and regioselective synthesis of complex, polysubstituted pyrimidines. This feature has cemented its role as a critical building block for drug discovery professionals, particularly in the rational design of kinase inhibitors and other targeted therapeutics.
References
- The Significance of this compound in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. BenchChem.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem. BenchChem.
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine - Benchchem. BenchChem.
- Understanding the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Chemoselective Reactions of this compound and Related Electrophiles with Amines. ResearchGate.
- Chemoselective Reactions of this compound and Related Electrophiles with Amines. Thieme E-Books & E-Journals.
- This compound. Chem-Impex.
- This compound|CAS 4489-34-3. BenchChem.
- Buy this compound | 4489-34-3. Smolecule.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health.
- SNAr reactions of pi-deficient aromatic rings. YouTube.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health.
- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. ResearchGate.
- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central.
- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
- Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Buy this compound | 4489-34-3 [smolecule.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Whitepaper: The Methylsulfonyl Group as a Keystone Modulator of Pyrimidine Reactivity
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to both the machinery of life and the design of modern therapeutics.[1][2][3] However, the inherent electronic properties of the pyrimidine ring often require strategic functionalization to achieve desired reactivity and biological targeting. This technical guide delves into the pivotal role of the methylsulfonyl group (–SO₂CH₃) as a powerful modulator of pyrimidine chemistry. We will explore the fundamental electronic effects of this substituent, its profound impact on nucleophilic aromatic substitution (SₙAr), detail robust synthetic methodologies, and showcase its application in the rational design of targeted covalent inhibitors and metabolically stable drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of methylsulfonyl-substituted pyrimidines.
The Electronic Influence of the Methylsulfonyl Group
From a fundamental standpoint, the reactivity of an aromatic or heteroaromatic ring is dictated by the electronic nature of its substituents. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the electron density of the ring through a combination of inductive and resonance effects.[4][5]
The methylsulfonyl group is a potent electron-withdrawing group. Its influence stems from two primary factors:
-
Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing the sulfur to be significantly electron-deficient. It therefore withdraws electron density from the pyrimidine ring through the sigma (σ) bond framework.[4]
-
Resonance Effect (-M/-R): The sulfonyl group can participate in resonance, delocalizing the ring's pi (π) electrons onto its oxygen atoms. This effect further depletes electron density within the pyrimidine ring, particularly at the ortho and para positions relative to the substituent.[5]
This strong electron-withdrawing character renders the pyrimidine ring electron-poor, which deactivates it towards electrophilic aromatic substitution. However, and more importantly for its application, it powerfully activates the ring for nucleophilic aromatic substitution (SₙAr) , especially at the carbon atom to which it is attached.[6][7]
Activating Pyrimidines for Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of functionalized heterocycles. The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex.[8][9] The presence of a strong electron-withdrawing group is crucial for stabilizing this intermediate and facilitating the reaction.
The methylsulfonyl group excels in this role for two key reasons:
-
Stabilization of the Intermediate: As a powerful EWG, it effectively delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic addition step.[8]
-
Excellent Leaving Group: The methylsulfinate anion (CH₃SO₂⁻) is a weak base and therefore a very good leaving group, readily departing to restore the aromaticity of the pyrimidine ring in the final step of the SₙAr mechanism.
This dual capability makes the methylsulfonyl group a superior activating and leaving group compared to more traditional halogens (e.g., -Cl) or other sulfur-based groups (e.g., -SCH₃).[6][10] Structure-reactivity studies have demonstrated that 2-methylsulfonylpyrimidines react with nucleophiles, such as thiols, orders of magnitude faster than their 2-chloro or 2-methylthio counterparts under identical conditions.[6][10]
// Edges Start_Pyr -> Intermediate [label="Nucleophilic\nAttack", fontcolor="#4285F4"]; Nuc -> Start_Pyr [style=invis]; Intermediate -> Product_Pyr [label="Leaving Group\nDeparture", fontcolor="#4285F4"]; Product_Pyr -> LG [style=invis]; } /**
-
Caption: SₙAr mechanism on a 2-methylsulfonylpyrimidine. */
Synthetic Methodologies: Accessing Methylsulfonyl Pyrimidines
A key advantage of using the methylsulfonyl group is its straightforward and efficient installation. The most common and robust method involves the oxidation of a readily available 2-(methylthio)pyrimidine precursor. This precursor is typically synthesized via the condensation of a 1,3-dicarbonyl compound with S-methylisothiourea.[11][12]
The oxidation step is critical. A variety of oxidizing agents can be employed, but Oxone® (potassium peroxymonosulfate) in an acetone/water mixture has emerged as a particularly efficient and environmentally friendly option.[11][12] Other methods utilize reagents like hydrogen peroxide with a sodium tungstate catalyst.[13]
-
Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines. */
Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidines
The following protocol is a representative example for the synthesis of 2-(methylsulfonyl)pyrimidines, adapted from established literature.[11]
| Step | Procedure | Rationale & Key Insights |
| 1. Setup | To a stirred solution of the 2-(methylthio)pyrimidine (1.0 equiv) in an acetone/water (1:1) mixture, add tetrabutylammonium bromide (0.1 equiv). | The biphasic solvent system facilitates the dissolution of both the organic substrate and the inorganic oxidant. Tetrabutylammonium bromide acts as a phase-transfer catalyst, enhancing the reaction rate. |
| 2. Addition | Slowly add a solution of Oxone® (2.5 equiv) in water to the vigorously stirred reaction mixture at room temperature. | The slow addition is crucial to control the exothermicity of the oxidation reaction. Vigorous stirring ensures efficient mixing between the phases. |
| 3. Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 4-6 hours). | Self-validation check. This ensures the reaction goes to completion and prevents the formation of partially oxidized sulfoxide intermediates. |
| 4. Isolation | Upon completion, isolate the solid product by filtration through a Büchner funnel. | The product, 2-(methylsulfonyl)pyrimidine, is often a solid that precipitates from the reaction mixture, allowing for simple isolation. |
| 5. Purification | Wash the collected solid with water to remove any remaining inorganic salts and dry under vacuum to yield the final product. | The water wash is an effective purification step to remove residual Oxone® and other water-soluble byproducts. |
This protocol highlights a scalable and environmentally conscious approach, avoiding the use of hazardous chlorinated solvents or heavy metal catalysts.[11][12]
Applications in Drug Discovery and Chemical Biology
The unique reactivity profile of methylsulfonyl pyrimidines has made them invaluable tools for medicinal chemists.
Targeted Covalent Inhibitors
The high electrophilicity of the C2 position in 2-methylsulfonylpyrimidines makes them ideal "warheads" for designing targeted covalent inhibitors. These molecules are designed to react specifically with a nucleophilic amino acid residue, most commonly cysteine, within the binding site of a target protein.[6][10] This "thio-click" type reaction forms a permanent covalent bond, leading to potent and durable target inhibition.
This strategy has been successfully employed to develop stabilizers for mutant p53, a notoriously difficult cancer target.[6][10] The reactivity of the pyrimidine core can be finely tuned by introducing additional substituents on the ring, allowing for the optimization of both potency and selectivity.[6][10] For instance, adding electron-withdrawing groups at the 5-position can increase the reaction rate by several orders of magnitude.[6]
Bioisosteric Replacement
Bioisosterism—the practice of substituting one functional group for another with similar physicochemical properties to improve a compound's profile—is a fundamental strategy in drug design.[14][15] The methylsulfonyl group has proven to be an effective bioisostere for other common moieties, such as sulfonamides or amides.[16]
This replacement can offer several advantages:
-
Metabolic Stability: Sulfone linkages are generally more resistant to metabolic cleavage than sulfonamides or amides, potentially increasing a drug's half-life.[16][17]
-
Modulation of Potency: In some cases, replacing a sulfonamide with a sulfone can maintain or even improve binding affinity to the target protein.[16]
-
Physicochemical Properties: Such a switch can alter a molecule's polarity and hydrogen bonding capacity, which can be used to optimize properties like cell permeability and oral bioavailability.[18]
For example, the replacement of a labile sulfonamide with a gem-dimethylsulfone group was a key step in developing improved Caᵥ2.2 channel inhibitors, demonstrating the utility of this bioisosteric switch.[16]
Scaffolds for Biologically Active Molecules
Beyond its role as a reactive handle, the methylsulfonyl pyrimidine core is a feature in numerous biologically active compounds. Its ability to act as a rigid scaffold and participate in key interactions with biological targets has been leveraged in the development of agents across various therapeutic areas, including:
-
Anticancer Agents: As inhibitors of cyclin-dependent kinases (CDKs).[19]
-
CNS Agents: As potent antagonists for the serotonin 5-HT₆ receptor, a target for cognitive disorders.[18]
-
Antiviral and Antimicrobial Agents: The pyrimidine core itself is a privileged structure in this space, and the sulfonyl group can be used to modulate activity and selectivity.[1][2][3]
Conclusion
The methylsulfonyl group is far more than a simple substituent; it is a strategic tool for manipulating the reactivity and properties of the pyrimidine ring. Its powerful electron-withdrawing nature transforms the pyrimidine into a potent electrophile, enabling efficient nucleophilic aromatic substitution reactions that are central to modern synthetic and medicinal chemistry. Whether used to forge covalent bonds with protein targets, to enhance the metabolic stability of a drug candidate, or as a key component of a pharmacophore, the methylsulfonyl pyrimidine scaffold offers a robust and versatile platform for innovation. As the demand for more targeted and durable therapeutics grows, the strategic application of this functional group will undoubtedly continue to expand, solidifying its role as a keystone in drug discovery and development.
References
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (2018). Taylor & Francis Online. [Link]
- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.).
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. (n.d.). PubMed Central. [Link]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.).
- Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
- Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives | Request PDF. (n.d.).
- "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland. (1976). BYU ScholarsArchive. [Link]
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.).
- [Synthesis and antitumor activities of pyrimidines]. (2011). PubMed. [Link]
- 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. (2014). PubMed. [Link]
- CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evalu
- Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.).
- (PDF) Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (n.d.).
- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are toler
- Crystal Engineering for Intramolecular π—π Stacking: Effect of Substitution of Electron Donating and Withdrawing Group on Molecular Geometry in Conformationally Flexible Sulfoesters and Sulfonamides | Request PDF. (n.d.).
- Aromatic Reactions - Electron Withdrawing Groups, Deactivators, and Meta Directors. (2016). YouTube. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]
- Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. (2011). PubMed. [Link]
- Bioisosteres of Common Functional Groups. (n.d.). University of Rochester. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. [Link]
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. [Link]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (n.d.). Drug Hunter. [Link]
- 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. [Link]
- Substituent Effects. (n.d.). La Salle University. [Link]
- Biological activities of synthetic pyrimidine derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. wjarr.com [wjarr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Dichloropyrimidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichloropyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Its inherent reactivity and structural features allow for targeted modifications, leading to the development of potent and selective inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of the initial investigations into the biological potential of dichloropyrimidines, with a focus on their applications in oncology and beyond. We delve into the synthetic versatility of the dichloropyrimidine core, explore its role in the inhibition of key signaling pathways, and provide detailed, field-proven protocols for the biological evaluation of novel derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation therapeutics based on this promising heterocyclic motif.
Introduction: The Dichloropyrimidine Core - A Privileged Scaffold
Dichloropyrimidines are heterocyclic aromatic compounds characterized by a pyrimidine ring substituted with two chlorine atoms. The positions of these chlorine atoms, most commonly at the 2,4- or 4,6-positions, significantly influence the molecule's reactivity and its potential as a pharmacophore.[1] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the labile chlorine substituents, makes dichloropyrimidines highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is a cornerstone of their utility in medicinal chemistry, allowing for the systematic and regioselective introduction of various functional groups to explore structure-activity relationships (SAR).[3][4]
The significance of the dichloropyrimidine scaffold is underscored by its presence in several clinically approved and investigational drugs. For instance, 2,4-dichloropyrimidine is a crucial intermediate in the synthesis of the targeted cancer therapies AZD9291 (Osimertinib) and Pazopanib.[5] This highlights the scaffold's proven track record in yielding compounds with desirable pharmacokinetic and pharmacodynamic properties. The ability to selectively functionalize the dichloropyrimidine core has enabled the development of a wide range of derivatives with potent activities, including as kinase inhibitors, anti-inflammatory agents, and antimalarials.[6][7][8]
Synthetic Strategies: Harnessing the Reactivity of Dichloropyrimidines
The synthetic utility of dichloropyrimidines lies in the differential reactivity of the chlorine-substituted carbon atoms. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position, a preference attributed to greater stabilization of the Meisenheimer intermediate.[1] However, this regioselectivity can be modulated by the presence of other substituents on the pyrimidine ring and by the choice of reaction conditions.[2]
A common synthetic route for creating libraries of 2,4-disubstituted pyrimidine derivatives involves a sequential nucleophilic aromatic substitution. The first substitution typically occurs at the more reactive C4 position, followed by a second substitution at the C2 position, often requiring more forcing conditions.[3]
General Protocol for Sequential Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine
Step 1: Mono-amination at the C4 Position
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable polar aprotic solvent such as ethanol, DMF, or DMAc in a round-bottom flask.[1]
-
Nucleophile Addition: Add the desired amine (1 to 1.2 equivalents) to the solution.[1]
-
Base (if necessary): Depending on the nucleophilicity of the amine, a base such as triethylamine or potassium carbonate may be added to neutralize the HCl generated during the reaction.[1]
-
Reaction: Stir the reaction mixture at an appropriate temperature, ranging from room temperature to reflux, and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-amino-2-chloropyrimidine intermediate.[1]
Step 2: Substitution at the C2 Position
-
Reaction Setup: The 4-amino-2-chloropyrimidine intermediate is then subjected to a second nucleophilic substitution with a different amine or other nucleophile. This step often requires harsher conditions, such as higher temperatures or the use of a catalyst (e.g., Pd-catalyzed Buchwald-Hartwig cross-coupling for certain amines).[9]
-
Reaction Conditions: The specific conditions will vary depending on the nucleophile. For instance, a second SNAr with an aniline derivative might be promoted by an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like butanol.[10]
-
Purification: The final 2,4-disubstituted pyrimidine product is purified using standard techniques such as column chromatography.
The ability to perform these selective substitutions allows for the creation of diverse chemical libraries for biological screening.
Biological Potential in Oncology: Targeting Key Cancer Pathways
Dichloropyrimidine derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6]
Kinase Inhibition: A Major Mechanism of Action
The pyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors, mimicking the adenine moiety of ATP to bind to the kinase active site.[6] By strategically modifying the substituents on the dichloropyrimidine core, medicinal chemists can achieve both potency and selectivity for specific kinases.
Mutations in EGFR are key drivers in several cancers, including non-small cell lung cancer (NSCLC). Dichloropyrimidine-based compounds have been developed as potent EGFR inhibitors. For example, CO-1686 (Rociletinib) is a mutant-selective EGFR inhibitor built upon a 2,4-diaminopyrimidine scaffold.[11]
The PIM family of serine/threonine kinases is implicated in cell survival and proliferation in various hematological and solid tumors. Certain pyrido[2,3-d]pyrimidine derivatives, synthesized from dichloropyrimidine precursors, have been identified as potent inhibitors of PIM-1 kinase.[12] AZD1208 is a pan-PIM kinase inhibitor that has undergone clinical investigation.[11]
The versatility of the dichloropyrimidine scaffold has led to the discovery of inhibitors for a range of other kinases, including:
-
Mitogen-activated protein kinase kinase 1 (MSK1): A series of 2,5-dichloropyrimidines were identified as covalent inhibitors of the C-terminal kinase domain of MSK1.[13]
-
Aurora Kinases: Bisanilinopyrimidine derivatives have been developed as highly potent inhibitors of Aurora A kinase.[14]
-
Cyclin-Dependent Kinase 2 (CDK2): Benzamide derivatives incorporating a pyrimidine core have been shown to be potent CDK2 inhibitors, inducing apoptosis and cell cycle arrest in breast cancer cells.[15]
Workflow for Kinase Inhibitor Discovery and Evaluation
Caption: General experimental workflow for the discovery and evaluation of dichloropyrimidine-based kinase inhibitors.
Cytotoxicity and Induction of Apoptosis
A primary goal in cancer drug discovery is the identification of compounds that are cytotoxic to cancer cells.[16] Dichloropyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12][17]
The mechanism of cytotoxicity often involves the induction of apoptosis, or programmed cell death.[18] This can be a consequence of inhibiting key survival kinases or by modulating other cellular pathways. For example, some dichloropyrimidine-containing compounds have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl2 and up-regulating the pro-apoptotic protein BAX.[18]
Experimental Protocols for Biological Evaluation
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][19]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Incubation: After the treatment period, remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.[11][12]
-
This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase.[11]
-
Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence and absence of the test compound.
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of representative dichloropyrimidine-based compounds.
| Compound Class | Target Kinase | Cell Line | Assay | IC50 Value | Reference(s) |
| 2,4-Diaminopyrimidine | EGFR (mutant-selective) | H1975 | Kinase Inhibition | Potent nM inhibition | [11] |
| Pan-PIM Inhibitor | PIM-1, PIM-2, PIM-3 | MOLM-16 | Kinase Inhibition | nM range | [11] |
| 2,5-Dichloropyrimidine | MSK1 (CTKD) | N/A | Kinase Inhibition | 200 nM | [13] |
| Bisanilinopyrimidine | Aurora A | N/A | Kinase Inhibition | Potent nM inhibition | [14] |
| 2,4-Disubstituted Pyrimidine | AChE | N/A | Enzyme Inhibition | 5.5 µM | [3] |
Beyond Oncology: Expanding Therapeutic Horizons
The biological potential of dichloropyrimidines is not limited to cancer. Their structural versatility has enabled their exploration in other therapeutic areas.
-
Antimalarial Activity: Diaminopyrimidine P218, synthesized from a 2,4-dichloro-5-alkoxy pyrimidine intermediate, is a promising antimalarial agent.[7]
-
Anti-inflammatory Activity: Pyrimidine derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[8][20]
-
Neurodegenerative Diseases: 2,4-Disubstituted pyrimidine derivatives have been studied as dual inhibitors of cholinesterases and Aβ-aggregation, showing potential for the treatment of Alzheimer's disease.[3]
Structure-Activity Relationship (SAR) and Future Perspectives
SAR studies are crucial for optimizing the biological activity of dichloropyrimidine derivatives.[4][21] Key findings from various studies indicate that:
-
Substituents at C2 and C4: The nature of the substituents at the C2 and C4 positions significantly impacts potency and selectivity. For instance, in a series of Aurora kinase inhibitors, polar substituents at the para-position of the B-ring aniline (at C4) were critical for potent activity.[14]
-
Substituents at C5 and C6: Modifications at other positions of the pyrimidine ring can also influence activity and selectivity. For example, the regioselectivity of nucleophilic substitution at C2 versus C4 is highly sensitive to the electronic nature of substituents at C6.[2]
Signaling Pathway Modulation by Dichloropyrimidine Derivatives
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a dichloropyrimidine-based inhibitor.
The future of drug discovery with dichloropyrimidines is bright. The development of novel synthetic methodologies, such as regioselective C-H functionalization, will further expand the accessible chemical space.[7] Additionally, the application of computational methods, such as molecular docking and machine learning, can aid in the rational design of more potent and selective inhibitors.[22] As our understanding of the molecular basis of diseases deepens, the dichloropyrimidine scaffold will undoubtedly continue to be a valuable starting point for the development of innovative therapeutics.
Conclusion
Dichloropyrimidines represent a highly versatile and synthetically accessible scaffold with proven biological potential across a range of therapeutic areas, most notably in oncology. Their utility as kinase inhibitors is well-established, and ongoing research continues to uncover new applications. The ability to systematically modify the dichloropyrimidine core allows for fine-tuning of biological activity and provides a robust platform for structure-activity relationship studies. The experimental protocols and data presented in this guide offer a solid foundation for researchers to embark on their own investigations into the vast therapeutic potential of this remarkable heterocyclic system.
References
- The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. 2022-06-25.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC - NIH.
- Chemical Synthesis with 4,6-Dichloropyrimidine: A Focus on Pharmaceutical Intermediates.
- 2,4-Dichloropyrimidine. ResearchGate.
- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. 2023-07-07.
- Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC - PubMed Central.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation. PMC - NIH. 2025-09-04.
- 2,4-Dichloropyrimidine. PubChem - NIH.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. 2021-02-03.
- PHARMACEUTICAL SCIENCES. iajps. 2018-04-26.
- 2-Amino-4,6-dichloropyrimidine. PubChem - NIH.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Structure-activity relationship (SAR). GARDP Revive.
- Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.
- Structure Activity Relationships. Drug Design Org.
- Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. ResearchGate.
- Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate.
- Target Identification Approaches in Drug Discovery. ResearchGate. 2025-12-18.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. 2023-05-01.
- Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells. PubMed.
- Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. MDPI.
- Drug Target Identification with Machine Learning: How to Choose Negative Examples.
- 4,6-Dichloropyrimidine. PubChem - NIH.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. 2025-11-20.
- Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. PubMed. 2018-07-23.
- FDA approved drugs with pyrimidine skeleton having fluoro-substitution. ResearchGate.
- In Vitro Assays. BioDuro.
- Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 5. nbinno.com [nbinno.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Strategic Use of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the 2,4,6-Substituted Pyrimidine Scaffold
In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal target class. The pyrimidine core, a privileged structure in medicinal chemistry, serves as a foundational scaffold for a multitude of kinase inhibitors by mimicking the purine core of ATP, thereby enabling competitive inhibition at the enzyme's ATP-binding site.[1] Among the various pyrimidine-based building blocks, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has emerged as a particularly versatile and powerful reagent for the synthesis of novel kinase inhibitors.[2]
This technical guide provides an in-depth exploration of the chemical properties, reactivity, and strategic applications of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind its utility, provide detailed, field-proven protocols for its derivatization, and present a case study to illustrate its practical application in the development of potent therapeutic agents.
Chemical Profile and Reactivity of this compound
The unique reactivity of this compound stems from the presence of three distinct electrophilic sites on the pyrimidine ring, each with a different susceptibility to nucleophilic attack. This differential reactivity allows for a high degree of control and selectivity in synthetic transformations.
Structure and Properties:
-
Chemical Formula: C₅H₄Cl₂N₂O₂S
-
Molecular Weight: 227.07 g/mol
-
Appearance: White crystalline powder[3]
-
CAS Number: 4489-34-3[4]
The electron-withdrawing nature of the two chlorine atoms at the C4 and C6 positions, and the potent electron-withdrawing methylsulfonyl group at the C2 position, renders the pyrimidine ring highly electron-deficient. This electronic profile is the key to its utility in the synthesis of kinase inhibitors.
Differential Reactivity:
The three leaving groups on the pyrimidine ring exhibit a hierarchy of reactivity towards nucleophiles, which can be exploited for sequential and chemoselective functionalization.[5]
-
C2-Methylsulfonyl Group: The methylsulfonyl group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8]
-
C4 and C6-Chloro Groups: The chlorine atoms at the C4 and C6 positions are also good leaving groups for SNAr reactions, though generally less reactive than the methylsulfonyl group.[2][5]
This differential reactivity allows for a stepwise approach to the synthesis of complex, polysubstituted pyrimidines. For instance, a nucleophile can be selectively introduced at the C2 position, followed by subsequent reactions at the C4 and C6 positions with different nucleophiles. This controlled, stepwise functionalization is a significant advantage in the construction of kinase inhibitor libraries with diverse substitution patterns.[9]
Mechanism of Action: Pyrimidine Scaffolds as Kinase Hinge Binders
The efficacy of pyrimidine-based kinase inhibitors lies in their ability to mimic the adenine base of ATP and form key hydrogen bonding interactions with the "hinge" region of the kinase active site.[10][11] This interaction anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins, thereby inhibiting the kinase's catalytic activity.
dot
[this compound] + R-NH₂ --(Base, Solvent)--> [4-((R)-amino)-6-chloro-2-(methylsulfonyl)pyrimidine]
[4-((R)-amino)-6-chloro-2-(methylsulfonyl)pyrimidine] + Ar-B(OH)₂ --(Pd Catalyst, Base, Solvent)--> [4-((R)-amino)-6-(Ar)-2-(methylsulfonyl)pyrimidine]
[4-((R)-amino)-6-chloro-2-(methylsulfonyl)pyrimidine] + R'-NHR'' --(Pd Catalyst, Ligand, Base, Solvent)--> [4-((R)-amino)-6-(N(R')R'')-2-(methylsulfonyl)pyrimidine]
Caption: Synthetic route to an Aurora Kinase Inhibitor.
In this synthesis, the sequential SNAr reactions are controlled by the differential reactivity of the leaving groups and the reaction conditions. The first substitution occurs at one of the chloro positions with an amine. The second SNAr with a pyrazole derivative likely displaces the other chloro group, and the final substitution with piperazine at high temperature displaces the methylsulfonyl group. This elegant, multi-step synthesis from a single starting material highlights the strategic value of this compound.
In Vitro Activity of the Synthesized Inhibitor:
| Kinase Target | IC₅₀ (nM) |
| Aurora A | < 200 |
This potent inhibition of Aurora A kinase demonstrates the successful application of this synthetic strategy in developing biologically active molecules. [12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | - Inactive catalyst- Insufficiently activated nucleophile- Low reaction temperature | - Use fresh catalyst and ensure anhydrous/anaerobic conditions.- For Buchwald-Hartwig, ensure the base is strong enough.- For SNAr, consider a more polar solvent or higher temperature. |
| Formation of Byproducts | - Lack of selectivity- Decomposition of starting material or product | - For SNAr, lower the reaction temperature to improve selectivity.- For cross-coupling, screen different ligands and bases.- Ensure the reaction is not run for an extended period after completion. |
| Difficulty in Purification | - Similar polarity of product and starting material/byproducts | - Optimize the reaction to drive it to completion.- Employ alternative purification techniques such as preparative TLC or HPLC.- Consider derivatizing the product or impurities to alter their polarity before chromatography. |
Safety Precautions
-
This compound is a halogenated and sulfonated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be conducted in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its distinct electronic properties and differential reactivity at the C2, C4, and C6 positions allow for controlled, sequential functionalization, enabling the efficient construction of diverse libraries of polysubstituted pyrimidines. The protocols and case study presented herein demonstrate the practical application of this reagent in modern drug discovery and provide a solid foundation for researchers to leverage its unique chemical attributes in the development of novel and potent kinase inhibitors.
References
- Baud, M. G., et al. (2023).
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]
- Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Pichon, M., et al. (2023).
- Sharma, P., & Kumar, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]
- Baud, M. G., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 796503. [Link]
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1144. [Link]
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
- Unciti-Broceta, A. (2020). Compounds currently approved or undergoing clinical trials for cancer treatment that contain the pyrazolo[3,4-d]pyrimidine scaffold.
- Capdevila, M., et al. (2022). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Pharmaceutics, 14(11), 2445. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.
- Kaval, N., et al. (2013). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11871–11883. [Link]
- Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 339-371. [Link]
- PubChem. (n.d.). This compound.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(11), 1871-1873. [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Riaz, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Riaz, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(20), 6296. [Link]
- Janeba, Z., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-(methylsulfonyl)pyrimidine is a highly versatile trifunctional electrophile that serves as a pivotal building block in the synthesis of complex heterocyclic systems. Its utility is prominent in the fields of medicinal chemistry and materials science, where the pyrimidine scaffold is a common motif in a wide array of biologically active compounds, including kinase inhibitors and anti-HIV agents.[1][2] The strategic arrangement of two chloro leaving groups at the C4 and C6 positions and a methylsulfonyl group at the C2 position allows for controlled, sequential, and chemoselective nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth exploration of the reactivity of this compound, focusing on the mechanistic principles that govern its chemoselectivity. We offer detailed, field-proven protocols for the selective functionalization of this substrate with various nucleophiles, enabling researchers to harness its synthetic potential effectively.
Core Concepts: Reactivity and Mechanism of SNAr on the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly lowers the energy of the LUMO of the system.[3][4] This intrinsic property makes the ring susceptible to attack by nucleophiles. The reactivity of this compound is further enhanced by the strong electron-withdrawing nature of the two chlorine atoms and the methylsulfonyl group. These substituents increase the electrophilicity of the carbon atoms to which they are attached, rendering them prime sites for nucleophilic attack.
The SNAr reaction on this pyrimidine system proceeds via a well-established two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon centers (C2, C4, or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the ring nitrogen atoms.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group from the tetrahedral intermediate.
The key to the synthetic utility of this compound lies in the differential reactivity of its three leaving groups. The methylsulfonyl group (–SO₂Me) is an excellent leaving group, generally more labile than the chloro groups in SNAr reactions. However, the chemoselectivity of the substitution is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the choice of base.[1][2][8]
Chemoselective SNAr Reactions: A Predictive Framework
The selective functionalization of this compound hinges on the judicious choice of nucleophile and reaction conditions. The outcome of the reaction can be reliably predicted based on the principles of hard and soft acid and base (HSAB) theory and the role of the base in activating the nucleophile.
-
Substitution at C4/C6 (Displacement of Chloride): Neutral, softer nucleophiles, such as anilines and secondary aliphatic amines, in the presence of a weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or Hünig's base (DIPEA), preferentially displace one of the chloro groups.[1][8] Under these conditions, the amine is the active nucleophile.
-
Substitution at C2 (Displacement of the Methylsulfonyl Group): Anionic, harder nucleophiles, such as alkoxides, thiolates, and deprotonated amines, selectively displace the methylsulfonyl group.[2] The use of strong bases (e.g., NaH, NaHMDS) deprotonates the nucleophile, increasing its hardness and directing the attack to the C2 position. Sterically and electronically unbiased primary aliphatic amines also show a preference for displacing the sulfone group.[1][8]
The following diagram illustrates the decision-making process for achieving chemoselective substitution on this compound.
Caption: A flowchart for predicting chemoselectivity in SNAr reactions.
Experimental Protocols
The following protocols are provided as a guide for the selective functionalization of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Selective Displacement of a Chloro Group with an Amine (Weak Base Conditions)
This protocol describes the reaction of this compound with an aniline derivative to selectively displace a single chloro group.
Materials:
-
This compound (1.0 eq.)
-
Aniline derivative (1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 eq.) and sodium bicarbonate (1.2 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.3 M with respect to the pyrimidine substrate.
-
Add the aniline derivative (1.1 eq.) to the suspension.
-
Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions with anilines are typically complete within 24-48 hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-chloro-2-(methylsulfonyl)pyrimidine derivative.
Protocol 2: Selective Displacement of the Methylsulfonyl Group with an Amine (Strong Base Conditions)
This protocol details the selective displacement of the methylsulfonyl group using a deprotonated amine nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., a secondary aliphatic amine or an N-H containing heterocycle) (1.1 eq.)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction flask with a magnetic stir bar and a nitrogen inlet
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried, nitrogen-flushed reaction flask, add the amine (1.1 eq.) and anhydrous THF to achieve a concentration of 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the NaHMDS solution (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the pyrimidine to the pre-formed amine anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4,6-dichloropyrimidine derivative.
Protocol 3: Displacement of the Methylsulfonyl Group with an Alkoxide
This protocol describes the reaction with an alkoxide, which selectively displaces the methylsulfonyl group.[2]
Materials:
-
This compound (1.0 eq.)
-
Alcohol (e.g., methanol, ethanol) (as solvent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Reaction flask with a magnetic stir bar and a nitrogen inlet
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried, nitrogen-flushed reaction flask, add the alcohol as the solvent.
-
Carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to generate the sodium alkoxide.
-
Add this compound (1.0 eq.) to the alkoxide solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water.
-
Remove the alcohol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 2-alkoxy-4,6-dichloropyrimidine.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the expected outcomes for the SNAr reactions of this compound with representative nucleophiles under different conditions.
| Nucleophile Class | Base | Target Leaving Group | Typical Solvent | Temperature | Expected Product |
| Anilines, Secondary Amines | Weak (e.g., NaHCO₃) | Chloro | DMF, Dioxane | Room Temp. | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine |
| Primary Aliphatic Amines | Weak or no base | Methylsulfonyl | THF, Acetonitrile | Room Temp. | 2-Amino-4,6-dichloropyrimidine |
| Deprotonated Amines | Strong (e.g., NaHMDS) | Methylsulfonyl | THF | 0 °C to Room Temp. | 2-Amino-4,6-dichloropyrimidine |
| Alkoxides | Strong (e.g., NaH) | Methylsulfonyl | Parent Alcohol, THF | 0 °C to Room Temp. | 2-Alkoxy-4,6-dichloropyrimidine |
| Thiolates | Strong (e.g., K₂CO₃) | Methylsulfonyl | DMF, DMSO | Room Temp. | 2-(Alkyl/Aryl)thio-4,6-dichloropyrimidine |
Troubleshooting and Safety Precautions
-
Low Yield or No Reaction: Ensure all reagents and solvents are anhydrous, as moisture can quench anionic nucleophiles and deactivate the substrate. For sluggish reactions, gentle heating may be required, but this can sometimes lead to a loss of selectivity.
-
Mixture of Products: If a mixture of C2 and C4/C6 substituted products is observed, revisit the choice of base and nucleophile. A weaker base and a softer nucleophile will favor chloride displacement, while a stronger base and a harder nucleophile will favor sulfone displacement.
-
Safety: this compound is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact. Strong bases like NaH and NaHMDS are corrosive and react violently with water. Always perform these reactions under an inert atmosphere and quench carefully.
References
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Chemoselective Reactions of this compound and Related Electrophiles with Amines. ResearchGate.
- Chemoselective Reactions of this compound and Related Electrophiles with Amines. Thieme E-Books & E-Journals.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Understanding the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
- Pyrimidines. University of Oxford.
- Nucleophilic substitution reactions. ResearchGate.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.
- A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- nucleophilic aromatic substitutions. YouTube.
- Copyright Catalyst Education 2020. Homework For You.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for Suzuki Coupling with 4,6-dichloro-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold
4,6-dichloro-2-(methylsulfonyl)pyrimidine stands as a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1] Its trifunctional nature, featuring two reactive chlorine atoms at the C4 and C6 positions and a potent methylsulfonyl leaving group at the C2 position, offers multiple avenues for selective functionalization.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic application of the Suzuki-Miyaura cross-coupling reaction to this substrate, enabling the precise and controlled introduction of aryl and heteroaryl moieties.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to selectively introduce substituents at different positions of the pyrimidine ring is crucial for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of drug candidates. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, is an indispensable tool for this purpose due to its mild reaction conditions and broad functional group tolerance.[3]
This document, intended for researchers and professionals in drug development, will delve into the mechanistic nuances, key parameter optimization, and step-by-step protocols for achieving selective mono- and diarylation of this compound.
Understanding the Reactivity Landscape: A Tale of Three Leaving Groups
The key to successfully employing this compound in Suzuki coupling lies in understanding the relative reactivity of its three potential leaving groups. The pyrimidine ring is inherently electron-deficient, which generally enhances its reactivity in palladium-catalyzed cross-coupling reactions.[4]
-
C4 and C6 Positions (Chloro Groups): In dihalopyrimidines, the chlorine atoms at the C4 and C6 positions are typically more susceptible to oxidative addition by a palladium(0) catalyst compared to a halogen at the C2 position.[3][5] This preferential reactivity is a well-established trend in the cross-coupling of dihalopyrimidines.[5]
-
C2 Position (Methylsulfonyl Group): The methylsulfonyl group (–SO₂Me) is an excellent leaving group, often exhibiting reactivity comparable to or even greater than that of a chloro group in nucleophilic aromatic substitution (SNA) reactions.[2] In the context of Suzuki coupling, aryl sulfones have been successfully employed as coupling partners, demonstrating that the C–S bond can undergo oxidative addition to a palladium catalyst.[6][7] The strong electron-withdrawing nature of the sulfonyl group further activates the pyrimidine ring towards oxidative addition.
The interplay between these leaving groups allows for a high degree of control over the reaction outcome. It is plausible to achieve selective mono-arylation at the C4/C6 position while leaving the C2-sulfonyl group intact, or to target the C2 position under specific conditions. Furthermore, sequential or one-pot double arylations are also feasible.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: Workflow for selective mono-arylation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2-(methylsulfonyl)pyrimidine.
Protocol 2: Sequential or One-Pot Double Arylation
This protocol outlines a strategy for introducing two different aryl groups. For the introduction of the same aryl group, a higher equivalence of boronic acid can be used in a single step.
Procedure for Sequential Double Arylation:
-
Follow Protocol 1 to synthesize the mono-arylated product.
-
Isolate and purify the 4-aryl-6-chloro-2-(methylsulfonyl)pyrimidine.
-
Subject this intermediate to a second Suzuki coupling using a different arylboronic acid. The second coupling may require more forcing conditions (e.g., a stronger base like K₃PO₄, a more active catalyst system, and/or higher temperatures) to displace the remaining chloro or the sulfonyl group.
Procedure for One-Pot Double Arylation:
-
Follow steps 1 and 2 of Protocol 1, using 2.2 equivalents of the first arylboronic acid.
-
Heat the reaction at a moderate temperature (e.g., 70-80 °C) to favor mono-arylation at both chloro positions.
-
To achieve diarylation at the C4 and C6 positions, more forcing conditions may be necessary. For diarylation involving the C2 position, a different catalytic system and conditions might be required, potentially targeting the sulfonyl group after initial coupling at the chloro positions.
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or gives low yields, consider using a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos or SPhos). Increasing the temperature or using a stronger base (e.g., K₃PO₄) can also improve the reaction rate.
-
Side Reactions: The primary side reaction to consider is protodeboronation of the boronic acid. To minimize this, ensure the reaction is performed under an inert atmosphere and use freshly degassed solvents.
-
Regioselectivity: The inherent reactivity favors substitution at the C4/C6 positions. To target the C2 position, a different strategy may be required, potentially involving a different catalyst or blocking the C4/C6 positions first. The chemoselectivity between the chloro and sulfonyl groups can be influenced by the choice of base and ligand.
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be realized through the strategic application of the Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction parameters, researchers can achieve selective mono- and diarylation, providing a versatile platform for the synthesis of novel and complex pyrimidine derivatives for drug discovery and other applications. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of these transformations.
References
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721-2724.
- Chatelain, P., Sau, A., Rowley, C., & Moran, J. (2019). Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis.
- Doležal, M., et al. (2021). Microwave-Assisted Regioselectivity Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1745.
- Lakshman, M. K., et al. (2003). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters, 5(21), 3847-3850.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery.
- Štefane, B., & Požgan, F. (2014). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 51(S1), E236-E245.
- Hussain, M., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2011(24), 4641-4649.
- Moran, J., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
- Knochel, P., et al. (2021).
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461-1473.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
- Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5002.
- Cui, J., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1251351.
- Kim, K., You, E., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1251351.
- Walsh, P. J., et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525.
- Bernard, D., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(14), 6595-6607.
- Engle, K. M., & Chen, J. S. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 52(5), 466-475.
- Siddiqui, H. L., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5002.
- Barluenga, J., et al. (2021). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances, 11(34), 20956-20973.
- Barluenga, J., et al. (2021).
- Willis, M. C. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(34), 11394-11399.
- Buchwald, S. L. (2009). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 50(26), 3672-3675.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
synthesis of 2,4,6-trisubstituted pyrimidines from 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Beginning Research Efforts
I've started gathering information on the synthesis of 2,4,6-trisubstituted pyrimidines, particularly focusing on the reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine. My initial focus is on reaction mechanisms, established protocols, and documented applications. I'm aiming for a comprehensive overview from authoritative sources.
Planning the Application Note
I'm now diving into the next stage, which is detailed planning for the application note. I'm prioritizing the structure, beginning with the introduction to highlight the relevance of these compounds in drug discovery. The main body will detail the synthetic pathways, and I will be using tables and diagrams for clarity. I will design the workflows, including solvents, bases, and temperatures.
Defining Search Parameters
I'm now refining the search terms to yield more targeted results. My focus is on identifying synthetic strategies using this compound, specifically nucleophilic aromatic substitution. I'm prioritizing the role of amines, alcohols, and thiols, and paying attention to regioselectivity. I'll also be gathering data on reaction conditions, purification techniques, and compound characterization.
Strategic Synthesis of Pyrimidine-Based Herbicides via Nucleophilic Aromatic Substitution of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of novel herbicide candidates utilizing 4,6-dichloro-2-(methylsulfonyl)pyrimidine as a versatile starting material. This pyrimidine derivative is a potent electrophile, featuring three distinct leaving groups that can be selectively targeted through controlled nucleophilic aromatic substitution (SNAr) reactions. We present a logical, step-by-step workflow for the regioselective amination of the C4 position, followed by a subsequent substitution to yield a disubstituted pyrimidine scaffold, a core motif in many commercial herbicides. The causality behind experimental choices, including solvent, base, and temperature, is explained to provide researchers with a robust framework for developing their own derivatives. This guide is intended to equip researchers in the agrochemical and pharmaceutical sectors with the technical knowledge to efficiently synthesize and explore this important class of bioactive molecules.
Introduction: The Central Role of Substituted Pyrimidines in Agrochemicals
The pyrimidine ring is a privileged scaffold in modern agrochemicals, forming the core of numerous highly effective herbicides.[1] Many of these compounds, particularly those in the sulfonylurea class, function by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in mammals, rendering them safe for crops and consumers.[1][2][3]
The starting material, this compound, is an invaluable building block for creating diverse libraries of potential herbicides.[4][5] Its utility stems from the electron-deficient nature of the pyrimidine ring, which is highly activated towards nucleophilic aromatic substitution (SNAr).[6][7] The molecule possesses three potential sites for substitution: the two chlorine atoms at the C4 and C6 positions and the methylsulfonyl group at the C2 position. The general order of reactivity for chloride displacement is C4(6) > C2.[6][8] However, the methylsulfonyl group is an excellent leaving group, and its displacement provides an alternative synthetic route.[9][10]
This inherent reactivity profile allows for a highly controlled and regioselective synthesis. By carefully selecting the nucleophile and reaction conditions, one can dictate the reaction pathway to achieve the desired substitution pattern.[9][11] This document outlines a reliable, two-step protocol demonstrating the selective substitution at the C4 position with an aniline, followed by substitution at the C6 position with a secondary amine.
Mechanistic Rationale and Strategic Considerations
The core of this synthetic strategy lies in exploiting the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient pyrimidine ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.
The regioselectivity of the first substitution is the critical step. While both the C4 and C6 positions are electronically similar and more reactive than the C2 position for chloride displacement, the reaction conditions can be tuned to favor monosubstitution.[8] In our protocol, the reaction with a primary aromatic amine (aniline) is performed under conditions that selectively displace one of the C4/C6 chlorine atoms.
Causality of Experimental Choices:
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or a mild inorganic base such as potassium carbonate (K₂CO₃) is used.[12] Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal. These solvents can solvate the cationic species, accelerating the reaction rate, and are stable at the required reaction temperatures.
-
Temperature Control: The initial amination is conducted at a moderate temperature (e.g., room temperature to 60 °C) to ensure high selectivity for monosubstitution and prevent undesired side reactions. The second substitution often requires more forcing conditions (higher temperature) to overcome the deactivating effect of the first electron-donating amino group.[12]
The diagram below illustrates the general workflow for the sequential synthesis.
Caption: Synthetic workflow for a disubstituted pyrimidine herbicide candidate.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. This compound is a halogenated heterocyclic compound and should be handled with care. Solvents are flammable.
Materials and Equipment
-
Reagents: this compound (≥98%), Aniline (≥99%), Morpholine (≥99%), Potassium Carbonate (K₂CO₃, anhydrous), Acetonitrile (MeCN, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Hexane, Magnesium Sulfate (anhydrous).
-
Equipment: Round-bottom flasks (50 mL, 100 mL), magnetic stirrer hotplate, magnetic stir bars, reflux condenser, nitrogen inlet, dropping funnel, standard laboratory glassware, Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup.
Protocol 1: Synthesis of 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine
This protocol details the selective monosubstitution of a chlorine atom with aniline.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.27 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (40 mL).
-
Reagent Addition: Add aniline (0.93 g, 10.0 mmol) to the suspension via syringe.
-
Reaction Execution: Heat the mixture to 60 °C and stir under a nitrogen atmosphere for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material will have a higher Rf than the more polar product.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified further by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
-
Characterization: The final product should be a white to off-white solid. Characterize using ¹H NMR, HRMS, and determine the melting point.
Protocol 2: Synthesis of 4-Anilino-6-morpholino-2-(methylsulfonyl)pyrimidine
This protocol describes the substitution of the remaining chlorine atom with a secondary amine, morpholine.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the intermediate from Protocol 1, 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine (1.42 g, 5.0 mmol), in anhydrous DMF (20 mL).
-
Reagent Addition: Add potassium carbonate (1.04 g, 7.5 mmol) followed by morpholine (0.52 g, 6.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 16-24 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (100 mL). A precipitate should form. Stir for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Dry the purified white solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point to confirm its structure and purity.
Data Presentation and Mechanistic Visualization
Quantitative Data Summary
The following table summarizes the typical quantitative data for the described two-step synthesis.
| Compound Name | Starting Material | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Typical Yield (%) |
| Intermediate (Protocol 1) | This compound | 227.06 | 10.0 | 1.0 | 85 - 92% |
| Aniline | 93.13 | 10.0 | 1.0 | ||
| Final Product (Protocol 2) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 283.72 | 5.0 | 1.0 | 80 - 88% |
| Morpholine | 87.12 | 6.0 | 1.2 |
Visualization of the Reaction Mechanism
The SNAr mechanism for the initial amination step is depicted below, highlighting the formation of the key Meisenheimer intermediate.
Caption: Mechanism of SNAr at the C4 position of the pyrimidine ring.
References
- Cao, G., et al. (2011). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities, 27(1), 60-65.
- Li, Z., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2336.
- Chem-Impex International. (n.d.). This compound.
- Wang, Y., et al. (2019). Design, Synthesis and Biological Activity of Novel Sulfonylurea Derivatives Containing Dimethoxymethyl-substituted Pyrimidine Moiety. Chinese Journal of Organic Chemistry, 39(5), 1381-1389.
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447.
- Klapars, A., et al. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.
- Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5649-5652.
- Google Patents. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (US6693194B2).
- Shi, W-Q., et al. (2022). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 27(21), 7258.
- MySkinRecipes. (n.d.). This compound.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 118-131.
- Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan Journal of Chemistry, 4(2), 329-331.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Ivanova, Y. I., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(17), 3928.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Fungicides with a Pyrimidine Sulfone Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The persistent threat of fungal pathogens to global agriculture and food security necessitates the continuous development of novel fungicides with improved efficacy, broader spectrums of activity, and novel modes of action to combat the rise of resistant strains. Pyrimidine derivatives have historically been a rich source of agrochemicals, and the incorporation of a sulfone moiety presents a promising avenue for the discovery of next-generation fungicides.[1][2] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel fungicides centered around a pyrimidine sulfone core. We will delve into the rationale behind the design of these compounds, provide step-by-step synthetic methodologies, outline robust in vitro and in vivo screening protocols, and discuss the putative mechanism of action. Our goal is to equip researchers with the foundational knowledge and practical tools to accelerate the discovery and development of potent pyrimidine sulfone-based fungicides.
Introduction: The Rationale for Pyrimidine Sulfone Fungicides
The pyrimidine ring is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous successful commercial products.[1][2] Anilinopyrimidine fungicides, for example, have been effectively used to control a range of plant pathogenic fungi.[3][4] Their primary mode of action is the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and virulence.[4][5][6] Methionine is not only a proteinogenic amino acid but also a precursor for S-adenosylmethionine (SAM), the primary methyl group donor for numerous biological methylation reactions, including DNA and protein methylation, which are vital for fungal development and pathogenicity.[7] The fungal methionine biosynthesis pathway is distinct from that of mammals, presenting an attractive target for selective antifungal agents.[7][8]
The introduction of a sulfone group (-SO₂-) to the pyrimidine scaffold is a strategic design choice aimed at enhancing antifungal activity. The sulfone group is a strong electron-withdrawing group, which can modulate the electronic properties of the pyrimidine ring, potentially increasing its reactivity towards the target enzyme. Furthermore, sulfones are known to participate in covalent interactions with nucleophilic residues, such as cysteine, in enzyme active sites.[9][10] Specifically, 2-sulfonylpyrimidines are known to react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, forming a stable covalent bond.[10][11][12] This covalent inhibition can lead to irreversible inactivation of the target enzyme, resulting in potent and prolonged antifungal effects.
This guide will focus on leveraging these principles to develop novel pyrimidine sulfone fungicides targeting methionine biosynthesis.
Synthesis of Pyrimidine Sulfone Analogs
The synthesis of a library of pyrimidine sulfone analogs is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds. A general and flexible synthetic route is presented below, allowing for the introduction of diverse substituents on the pyrimidine core.
General Synthetic Scheme
The synthesis of 2-sulfonylpyrimidine derivatives typically proceeds through a multi-step sequence involving the initial synthesis of a 2-thiopyrimidine intermediate, followed by oxidation to the corresponding sulfone.
Caption: General workflow for the synthesis of 2-sulfonylpyrimidine fungicides.
Detailed Protocol: Synthesis of a Representative 2-Sulfonylpyrimidine
This protocol details the synthesis of a model compound, 4-phenyl-6-methyl-2-(methylsulfonyl)pyrimidine.
Step 1: Synthesis of 4-phenyl-6-methylpyrimidine-2-thiol
-
Materials:
-
Benzoylacetone (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium ethoxide (1.2 eq)
-
Absolute ethanol
-
-
Procedure: a. Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. To this solution, add thiourea and stir until dissolved. c. Add benzoylacetone dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Acidify the solution with dilute hydrochloric acid to precipitate the product. g. Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-phenyl-6-methylpyrimidine-2-thiol.
Step 2: S-Alkylation of 4-phenyl-6-methylpyrimidine-2-thiol
-
Materials:
-
4-phenyl-6-methylpyrimidine-2-thiol (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. To a stirred solution of 4-phenyl-6-methylpyrimidine-2-thiol in anhydrous DMF, add potassium carbonate. b. Stir the suspension at room temperature for 30 minutes. c. Add methyl iodide dropwise to the mixture. d. Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(methylthio)-4-phenyl-6-methylpyrimidine.
Step 3: Oxidation to 2-(methylsulfonyl)-4-phenyl-6-methylpyrimidine
-
Materials:
-
2-(methylthio)-4-phenyl-6-methylpyrimidine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve 2-(methylthio)-4-phenyl-6-methylpyrimidine in DCM in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC. e. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired 2-(methylsulfonyl)-4-phenyl-6-methylpyrimidine.[13][14]
Self-Validation: The structure of the final compound and all intermediates should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Efficacy Testing
The primary screening of newly synthesized compounds is performed in vitro to determine their intrinsic antifungal activity against a panel of economically important plant pathogenic fungi.
Fungal Strains and Culture Conditions
A representative panel of phytopathogenic fungi should be used, including, but not limited to:
-
Botrytis cinerea (Gray mold)
-
Fusarium oxysporum (Fusarium wilt)
-
Sclerotinia sclerotiorum (White mold)[1]
-
Alternaria alternata (Leaf spot)
-
Pyricularia oryzae (Rice blast)
Fungi should be cultured on Potato Dextrose Agar (PDA) at 25-28 °C.
Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the inhibitory effect of compounds on fungal mycelial growth.[1][15]
-
Materials:
-
Synthesized pyrimidine sulfone compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of test fungi
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Commercial fungicide (e.g., Pyrimethanil) as a positive control
-
-
Procedure: a. Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL). b. Add appropriate volumes of the stock solutions to molten PDA (cooled to ~45-50 °C) to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).[15] Ensure the final DMSO concentration in the medium does not exceed 1% (v/v), which should be shown to not affect fungal growth in a control plate. c. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only DMSO should be prepared. d. Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture. e. Place the mycelial disc, mycelium-side down, in the center of each PDA plate. f. Incubate the plates at 25-28 °C until the mycelial growth in the control plate reaches the edge of the dish. g. Measure the diameter of the fungal colony in two perpendicular directions for each plate. h. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treated plate. i. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data.
Data Presentation
| Compound | B. cinerea EC₅₀ (µg/mL) | F. oxysporum EC₅₀ (µg/mL) | S. sclerotiorum EC₅₀ (µg/mL) |
| PS-01 | 1.5 | 3.2 | 2.1 |
| PS-02 | 0.8 | 1.9 | 1.2 |
| PS-03 | 5.2 | 8.1 | 6.5 |
| Pyrimethanil | 2.5 | 4.8 | 3.3 |
Mechanism of Action Studies
Understanding the mechanism of action is critical for developing fungicides with novel targets and for managing resistance. Based on the design rationale, the primary hypothesis is that pyrimidine sulfones inhibit methionine biosynthesis.
Putative Mechanism: Covalent Inhibition of a Key Enzyme
The proposed mechanism involves the covalent modification of a cysteine residue in the active site of a key enzyme in the methionine biosynthesis pathway, such as cystathionine β-lyase or methionine synthase.[6]
Caption: Proposed mechanism of covalent inhibition of a fungal enzyme by a pyrimidine sulfone.
Protocol: In Vitro Enzyme Inhibition Assay
This requires the expression and purification of the target fungal enzyme (e.g., methionine synthase).
-
Procedure: a. Clone and express the target enzyme from a relevant fungal species in a suitable expression system (e.g., E. coli). b. Purify the recombinant enzyme using standard chromatography techniques. c. Develop a functional assay to measure the enzyme's activity (e.g., by monitoring substrate depletion or product formation using HPLC or a spectrophotometric method). d. Pre-incubate the purified enzyme with various concentrations of the pyrimidine sulfone inhibitor for different time intervals. e. Initiate the enzymatic reaction by adding the substrate and measure the residual enzyme activity. f. Determine the IC₅₀ (Inhibitory Concentration to reduce enzyme activity by 50%) and the second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ) to quantify the inhibitory potency and the rate of covalent modification.[9]
In Vivo Evaluation in a Greenhouse Setting
Promising compounds from in vitro screens should be evaluated for their efficacy in protecting host plants from fungal infection.
Protocol: Protective Efficacy Against Gray Mold on Tomato Plants
-
Materials:
-
Tomato plants (4-6 weeks old)
-
Botrytis cinerea spore suspension (10⁵ spores/mL)
-
Pyrimidine sulfone compounds formulated as Water Dispersible Granules (WDG)
-
Commercial fungicide (positive control)
-
Control (formulation blank)
-
-
Procedure: a. Prepare spray solutions of the test compounds, positive control, and blank control at desired concentrations (e.g., 200, 100, 50 ppm). b. Spray the tomato plants with the respective solutions until runoff. c. Allow the plants to dry for 24 hours. d. Inoculate the treated plants by spraying with the B. cinerea spore suspension. e. Place the inoculated plants in a high-humidity chamber (>95% RH) at 20-22 °C for 3-5 days to promote disease development. f. Assess disease severity by visually scoring the percentage of leaf area with necrotic lesions. g. Calculate the protective efficacy using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
Formulation: Water Dispersible Granules (WDG)
WDG formulations are a safe and effective way to deliver solid active ingredients.[16][17][18]
-
Composition of a typical WDG formulation:
-
Active Ingredient (Pyrimidine Sulfone): 50-80%
-
Wetting Agent (e.g., Sodium dodecyl sulfate): 1-5%
-
Dispersing Agent (e.g., Lignosulfonate): 5-10%
-
Binder (e.g., Polyvinylpyrrolidone): 1-3%
-
Carrier/Filler (e.g., Kaolin, Silica): to 100%
-
-
Preparation Process:
-
Blending: The active ingredient and other components are thoroughly mixed.
-
Milling: The mixture is milled to a fine powder.
-
Granulation: The powder is wetted with a small amount of water and extruded to form granules.
-
Drying: The granules are dried in a fluid bed dryer to a moisture content of <2%.[16][18]
-
Challenges in Formulation: Sulfone-containing compounds can sometimes be sensitive to pH and moisture, which needs to be considered during formulation development to ensure stability.[19][20][21][22][23]
Conclusion and Future Directions
The pyrimidine sulfone scaffold represents a promising starting point for the development of novel fungicides with a potent, covalent mode of action targeting the essential methionine biosynthesis pathway in fungi. The protocols outlined in this guide provide a systematic approach for the synthesis, in vitro screening, mechanistic investigation, and in vivo evaluation of these compounds. Future work should focus on optimizing the lead compounds through SAR studies to enhance their efficacy, broaden their antifungal spectrum, and improve their safety profile. Furthermore, detailed studies on the resistance mechanisms to these novel fungicides will be crucial for their long-term sustainable use in agriculture.
References
- The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2025).
- Anilinopyrimidine (AP) [Group 9] management strategy. (2023). Pesticide Resistance. [Link]
- Understanding resistance to Anilinopyrimidine fungicides. (2023).
- CyprodinilA Fungicide of the Anilinopyrimidine Class.
- Targeting Methionine Synthase in a Fungal Pathogen Causes a Metabolic Imbalance That Impacts Cell Energetics, Growth, and Virulence. (2020).
- Methionine synthases as targets for antifungal drug development. Research Explorer. [Link]
- Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. bioRxiv. [Link]
- Methionine biosynthesis enzyme MoMet2 is required for rice blast fungus pathogenicity by promoting virulence gene expression via reducing 5mC modific
- The role of methionine synthases in fungal metabolism and virulence. Portland Press. [Link]
- Enzymes of the L-methionine biosynthesis pathway in Candida albicans as potential novel targets for antifungal chemotherapy. MOST Wiedzy. [Link]
- Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. Semantic Scholar. [Link]
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.
- Water Dispersible Granules (WG and WG-SB). FAO/WHO. [Link]
- Water dispersible granule (WDG). Croda Agriculture. [Link]
- Seven Critical Agrochemical Formulation Challenges (And How We're Solving Them).
- Pyrimidines. Slideshare. [Link]
- Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies.
- Water Dispersible Granule & Water Soluble Granule Manufacturing.
- A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase...
- (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022).
- Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties.
- Formulation Challenges Facing the Agrochemical Industry. Microtrac. [Link]
- Top 7 Formulation Challenges facing the Agrochemical Industry. Omega Scientific. [Link]
- Water Dispersible Granules (WDG/ Dry flowable). IPFT. [Link]
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012).
- Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. (2011).
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [Link]
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- Susceptibility of Candida albicans to new synthetic sulfone deriv
- Sulfonil Hydrazone Compound Containing Thiotetrazole Synthesis, Characterization, Potential ALS Enzyme Inhibitor Property, and In Silico Studies. AVESİS. [Link]
Sources
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resistance.nzpps.org [resistance.nzpps.org]
- 4. researchgate.net [researchgate.net]
- 5. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 7. Methionine biosynthesis enzyme MoMet2 is required for rice blast fungus pathogenicity by promoting virulence gene expression via reducing 5mC modification | PLOS Genetics [journals.plos.org]
- 8. Targeting Methionine Synthase in a Fungal Pathogen Causes a Metabolic Imbalance That Impacts Cell Energetics, Growth, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agricultural & Farming Chemicals | Wettable Granules | Azelis [azelis.com]
- 17. Water dispersible granule (WDG) | Croda Agriculture [crodaagriculture.com]
- 18. lcicorp.com [lcicorp.com]
- 19. inside.battelle.org [inside.battelle.org]
- 20. inside.battelle.org [inside.battelle.org]
- 21. Formulation Challenges Facing the Agrochemical Industry [microtrac.com]
- 22. echemi.com [echemi.com]
- 23. Top 7 Formulation Challenges facing the Agrochemical Industry [omegascientific.com.sg]
Application Notes and Protocols for the Step-by-Step Synthesis of 4,6-Disubstituted-2-Aminopyrimidines
Introduction: The Central Role of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and drug development. Its rigid, planar structure and specific hydrogen bonding capabilities—acting as both a hydrogen bond donor (the amino group) and acceptor (the ring nitrogens)—make it an exceptional pharmacophore for interacting with biological targets. This structural motif is the cornerstone of numerous blockbuster drugs, including the kinase inhibitor Imatinib (Gleevec) for cancer therapy and the CDK4/6 inhibitor Palbociclib (Ibrance).[1] The ability to strategically modify the 4 and 6 positions of the pyrimidine ring allows for the fine-tuning of a compound's steric and electronic properties, profoundly influencing its potency, selectivity, and pharmacokinetic profile.
This guide provides a detailed exploration of the most robust and widely adopted synthetic strategies for constructing 4,6-disubstituted-2-aminopyrimidines. We will delve into the underlying chemical principles, offer field-proven step-by-step protocols, and discuss modern advancements that enhance efficiency and yield.
Core Synthetic Strategy: Cyclocondensation of Guanidine with 1,3-Bifunctional Compounds
The most direct and classical approach to the 2-aminopyrimidine core involves the condensation of a guanidine source with a three-carbon fragment containing electrophilic sites at the 1 and 3 positions.[2] This [3+3] cycloaddition strategy is highly versatile, allowing for a wide range of substituents to be incorporated into the final product.
Causality and Mechanism
The reaction is driven by the nucleophilicity of the guanidine nitrogens and their subsequent condensation with the dicarbonyl compound (or its synthetic equivalent). The process typically proceeds under basic or acidic conditions, which facilitate the key bond-forming and dehydration steps.
The generalized mechanism involves:
-
Initial Condensation: One of the amino groups of guanidine attacks a carbonyl group of the 1,3-dicarbonyl compound.
-
Dehydration: Loss of a water molecule forms a C=N bond (imine or enamine intermediate).
-
Intramolecular Cyclization: The second amino group of the guanidine moiety attacks the remaining carbonyl group.
-
Final Dehydration: A second molecule of water is eliminated to form the stable aromatic pyrimidine ring.
Protocol 1: Classic Synthesis from Chalcones
A highly effective variation of the core strategy utilizes α,β-unsaturated ketones, commonly known as chalcones, as the three-carbon component. Chalcones are readily synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. This method is particularly powerful for creating 4,6-diaryl-2-aminopyrimidines.[3]
Step-by-Step Protocol: Synthesis of 4,6-diphenyl-2-aminopyrimidine
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add chalcone (1.0 mmol, 208.3 mg) and guanidine hydrochloride (1.2 mmol, 114.6 mg).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask.
-
Base Addition: Add sodium hydroxide (2.0 mmol, 80 mg) to the suspension. The base neutralizes the guanidine hydrochloride salt, liberating the free guanidine required for the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting chalcone), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure 4,6-diphenyl-2-aminopyrimidine as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Modern Synthetic Advancement: Microwave-Assisted Synthesis
Conventional heating methods, while reliable, often require long reaction times. Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically accelerating reaction rates.[4][5] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.[5]
Protocol 2: Microwave-Assisted Biginelli-Type Synthesis
The Biginelli reaction is a classic multicomponent reaction that can be adapted for 2-aminopyrimidine synthesis by substituting urea with guanidine.[6][7][8] Microwave irradiation makes this one-pot synthesis exceptionally fast and efficient.[7][9]
Step-by-Step Protocol: Synthesis of 4-(4-methoxyphenyl)-6-phenyl-2-aminopyrimidine
-
Reactant Loading: In a 10 mL microwave process vial equipped with a small magnetic stir bar, combine acetophenone (1.0 mmol, 120.2 mg), 4-methoxybenzaldehyde (1.0 mmol, 136.2 mg), and guanidine nitrate (1.5 mmol, 183.2 mg).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Sealing: Securely cap the vial. Causality: Proper sealing is critical to allow the pressure to build inside the vial, enabling the solvent to reach temperatures well above its atmospheric boiling point.
-
Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Work-up: After the irradiation is complete, allow the vial to cool to a safe handling temperature (below 50 °C). Pour the contents into 30 mL of cold water.
-
Isolation and Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Data Summary: Conventional vs. Microwave Synthesis
The advantages of microwave assistance are best illustrated by direct comparison.
| Parameter | Conventional Heating (Protocol 1 Variant) | Microwave-Assisted (Protocol 2) |
| Reaction Time | 4–6 hours | 10–15 minutes[5][6] |
| Typical Yield | 65–80% | 75–91%[6] |
| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of polar reactants[5] |
| Process Control | Good | Excellent (precise temp/pressure control) |
Advanced Strategies and Considerations
While cyclocondensation is the workhorse method, other strategies exist for specialized applications.
-
Transition-Metal Catalysis: For researchers starting with a pre-formed pyrimidine ring, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination of 2-chloropyrimidines) are powerful tools for diversification.[10] More advanced methods can even construct the ring itself, such as the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides.[11]
-
Deconstruction-Reconstruction: A novel strategy involves the ring-opening of a pre-existing pyrimidine to form an intermediate which can then be recyclized with a different amidine or guanidine, allowing for rapid diversification of the C2 position.[12]
Purification and Characterization
Regardless of the synthetic method, proper purification and characterization are essential for validating the final product.
-
Purification: Recrystallization is often sufficient for these types of compounds. If impurities persist, column chromatography on silica gel is the standard method.[13]
-
Characterization: A full suite of spectroscopic data is required to unambiguously confirm the structure.
-
¹H and ¹³C NMR: Provides detailed information about the chemical environment of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1][14]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as N-H stretches for the amino group and C=N stretches within the aromatic ring.
-
Conclusion
The synthesis of 4,6-disubstituted-2-aminopyrimidines is a well-established field with a variety of robust methods available to the modern chemist. The classical condensation of guanidine with chalcones or other 1,3-dicarbonyl compounds remains a reliable and versatile approach. For researchers seeking to accelerate discovery and improve efficiency, microwave-assisted protocols offer a significant advantage, providing higher yields in a fraction of the time. By understanding the underlying mechanisms and following these detailed protocols, scientists can confidently and efficiently synthesize a diverse library of 2-aminopyrimidine derivatives for applications in drug discovery and materials science.
References
- Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.
- Turan-Zitouni, G., Altintop, M. D., & Kaplancikli, Z. A. (2012). Synthesis of 4- and 4,6-disubstituted 2-aminopyrimidine derivatives. ResearchGate.
- ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g.
- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Postigo, A., & Alcázar, J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 793.
- ResearchGate. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ResearchGate.
- Popa, I. M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3183.
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of Aminopyrimidines.
- Li, X., et al. (2011). Pd(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks. RSC Publishing.
- Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives.
- Unknown. (n.d.). Synthesis of Pyrimidine Derivatives.
- ResearchGate. (n.d.). Synthesis towards 4, 6-disubstituted pyrimidines via chalcone derivatives and their biological evaluation.
- Douglas, C. J., & Thomson, R. J. (2012). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Organic letters, 14(16), 4242–4245.
- RSC Publishing. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Wikipedia. (n.d.). Biginelli reaction.
- ResearchGate. (n.d.). Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions.
- ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(1), 151-162.
- Cui, X., Ma, J., Zeng, T., Xu, J., Li, Y., & Wang, X. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. RSC Advances, 11(41), 25484-25488.
- Dherange, J., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12, 1054–1060.
- National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
- National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
- National Institutes of Health. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation.
- Sobenina, L. N., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1588.
- National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Unknown. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases.
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 7. arts.units.it [arts.units.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04319F [pubs.rsc.org]
- 11. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for monitoring reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Title: Advanced Analytical Methodologies for Real-Time Monitoring and Kinetic Analysis of Reactions Involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Abstract: this compound is a pivotal building block in contemporary drug discovery and agrochemical synthesis, prized for its distinct reactivity that allows for programmed, chemoselective functionalization.[1][2] The precise control and optimization of its synthetic transformations hinge on the ability to accurately monitor reaction progress, quantify components, and identify intermediates and byproducts. This document provides a comprehensive guide to the state-of-the-art analytical techniques for monitoring reactions of this versatile scaffold. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers, scientists, and drug development professionals a robust framework for enhancing reaction efficiency, ensuring product quality, and accelerating development timelines. The causality behind experimental choices is elucidated to empower users with the ability to adapt and troubleshoot these methods for their specific applications.
Introduction: The Synthetic Versatility and Analytical Challenges of a Privileged Scaffold
This compound is an electrophilic pyrimidine scaffold engineered for chemoselective nucleophilic aromatic substitution (SNAr) reactions.[1][3] Its synthetic utility is derived from the differential reactivity of its two chlorine atoms at the C4 and C6 positions and the methylsulfonyl group at the C2 position.[2] This allows for sequential and controlled derivatization with a wide array of nucleophiles, particularly amines.[1][3] For instance, under weakly basic conditions, anilines and secondary aliphatic amines tend to selectively displace a chloride group, whereas primary aliphatic amines or deprotonated anilines can preferentially displace the sulfone group.[3][4] This predictable, yet tunable, reactivity makes it an invaluable tool for constructing diverse chemical libraries for high-throughput screening.[1]
The successful execution of these selective reactions necessitates rigorous analytical monitoring. Key challenges in monitoring these reactions include:
-
Discrimination between structurally similar compounds: Reactants, intermediates, and products often share the same core pyrimidine scaffold, leading to similar physicochemical properties.
-
Identification of isomeric byproducts: Non-selective reactions can lead to the formation of isomers, which may be difficult to distinguish.[4]
-
Quantification of reaction kinetics: Understanding the rate of consumption of starting materials and the formation of products is crucial for reaction optimization.
-
Compound stability: The substrate and products may exhibit sensitivity to hydrolysis or decomposition under certain conditions.[1]
This guide provides validated protocols for three complementary analytical techniques—HPLC, GC-MS, and NMR—to address these challenges effectively.
Reaction Schematic & Monitoring Strategy
The chemoselective nature of reactions involving this compound dictates the analytical strategy. A typical reaction involves the substitution of either a chloro or the methylsulfonyl group with a nucleophile (e.g., an amine, R-NH₂).
Caption: General reaction pathways for this compound.
The goal of the analytical methods described herein is to differentiate and quantify the starting material, Product 1, Product 2, and any other significant byproducts in the reaction mixture over time.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling
HPLC is a cornerstone technique for the quantitative analysis of reaction progress, offering high reproducibility and the ability to determine conversion rates and purity.[5] For pyrimidine derivatives, reversed-phase HPLC with UV detection is particularly effective.
Principle and Experimental Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The substitution of a chlorine atom or a methylsulfonyl group with a nucleophile will alter the polarity of the molecule, enabling chromatographic separation. A UV detector is suitable as pyrimidine derivatives typically exhibit strong UV absorbance around 254 nm.[1][5]
Detailed HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid or trifluoroacetic acid (TFA).
-
0.22 µm syringe filters.[5]
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use. The acidic modifier improves peak shape for nitrogen-containing heterocycles.
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10-20 µL) of the reaction mixture at a specific time point.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for HPLC analysis (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]
-
-
HPLC Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for a wide range of polarities. |
| Mobile Phase | Gradient of A (Water + 0.1% FA) and B (ACN + 0.1% FA) | A gradient is often necessary to resolve the starting material, products, and potential byproducts. |
| Gradient Program | 10-90% B over 15 minutes, then re-equilibration | This is a starting point; the gradient should be optimized based on the specific reaction components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5-10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
| Detection Wavelength | 254 nm | Pyrimidine rings typically have strong absorbance at this wavelength.[1][7] |
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and products by comparing their retention times with those of authentic standards, if available.
-
If standards are unavailable, LC-MS can be used to tentatively identify peaks based on their mass-to-charge ratio.
-
The peak area of each component can be used to calculate the percentage conversion and the relative amounts of different products.
-
Caption: Workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] It is particularly well-suited for analyzing chlorinated organic molecules.[8]
Principle and Experimental Rationale
GC separates compounds based on their boiling points and interactions with a stationary phase in a long, thin capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). This provides both qualitative (mass spectrum) and quantitative (peak area) information. The high sensitivity and specificity of MS make it excellent for identifying unknown byproducts.[9]
Detailed GC-MS Protocol
Instrumentation and Consumables:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
A low-polarity capillary column (e.g., similar to a 5% diphenyl/95% dimethyl polysiloxane phase).[8]
-
High-purity helium as the carrier gas.
-
GC vials with septa.
-
Anhydrous sodium sulfate.
Protocol Steps:
-
Sample Preparation:
-
Quench a reaction aliquot and extract the components into a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic extract with brine to remove water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully concentrate the sample to a suitable volume.
-
An internal standard can be added for more accurate quantification.
-
-
GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Low-polarity silarylene phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Good for separating a range of chlorinated aromatic compounds.[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (for more concentrated samples) | Splitless mode enhances sensitivity. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | This is a general-purpose program; it must be optimized for the specific compounds of interest. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 400 amu | Covers the expected molecular weights of the starting material and potential products. |
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to a spectral library (e.g., NIST).
-
The presence of chlorine atoms can be confirmed by the characteristic isotopic pattern in the mass spectrum (35Cl and 37Cl).
-
Quantify the relative amounts of each component by integrating the area of their total ion chromatogram (TIC) peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring and Structural Elucidation
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information in real-time without the need for sample workup.[5][10] It allows for the direct observation of the consumption of reactants and the formation of intermediates and products.[11]
Principle and Experimental Rationale
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for different functional groups and atoms within a molecule. By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed.[11] ¹H NMR is most commonly used for this purpose due to its high sensitivity and the abundance of hydrogen in organic molecules.
Detailed In-Situ NMR Protocol
Instrumentation and Consumables:
-
NMR spectrometer (300 MHz or higher is recommended).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction conditions.[4]
-
Internal standard (e.g., tetramethylsilane (TMS) or a compound with a known concentration that is inert to the reaction conditions).
Protocol Steps:
-
Reaction Setup:
-
Prepare a solution of the starting material, this compound, and the internal standard in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial spectrum (t=0) to serve as a baseline.[11]
-
Initiate the reaction by adding the nucleophile and any necessary reagents directly to the NMR tube.[10]
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra.
-
-
NMR Acquisition Parameters:
-
Use a standard ¹H NMR pulse sequence.
-
Set the number of scans based on the reaction rate and the concentration of the species. Faster reactions will require fewer scans per time point.
-
Use an automated acquisition setup to collect spectra at regular time intervals (e.g., every 5-10 minutes).[11]
-
-
Data Analysis:
-
Process the series of spectra (e.g., phasing and baseline correction).
-
Identify characteristic signals for the starting material and the product(s). For example, the aromatic proton on the pyrimidine ring will have a distinct chemical shift that will change upon substitution.
-
Integrate the area of a well-resolved peak for the starting material and a peak for the product in each spectrum.
-
Normalize the integrals to the integral of the internal standard.
-
Plot the normalized integral values versus time to generate a kinetic profile of the reaction.
-
| Compound | Expected ¹H NMR Signal (in DMSO-d₆) | Rationale for Shift |
| This compound | Aromatic singlet ~8.0-8.5 ppm | The electron-withdrawing groups deshield the proton. |
| Product of amine substitution at C4/C6 | Aromatic singlet shifted upfield | The amino group is less electron-withdrawing than chlorine, causing a shift to a lower ppm value. |
| Product of amine substitution at C2 | Aromatic singlet shifted upfield | The amino group is less electron-withdrawing than the methylsulfonyl group, leading to an upfield shift. |
Conclusion
The effective monitoring of reactions involving this compound is critical for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a detailed framework for utilizing HPLC, GC-MS, and NMR spectroscopy for this purpose. HPLC is ideal for quantitative analysis of reaction conversion and purity. GC-MS offers high sensitivity for the identification of volatile and thermally stable byproducts. NMR spectroscopy provides unparalleled insight into reaction kinetics and structural changes in real-time. By employing these complementary techniques, researchers can gain a comprehensive understanding of their chemical transformations, leading to improved reaction outcomes and accelerated research and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.
- ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery.
- PubMed Central. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
- ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- University of Cambridge. (2016). Kinetic Profiling by NMR.
- ResearchGate. (n.d.). GC-MS study.
- CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- ResearchGate. (n.d.). Results of the semiquantitative GC–MS analysis for pyrimidines and....
- ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
- CROMlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sulfamethazine.
- ResearchGate. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
scale-up synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine derivatives
An Application Guide for the Scalable Synthesis of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and its Derivatives
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive, scalable, and robust methodology for the synthesis of this compound, a pivotal intermediate in modern drug discovery. Pyrimidine-based scaffolds are central to numerous FDA-approved therapeutics, particularly in oncology and virology, due to their ability to mimic endogenous nucleosides and engage with a wide array of biological targets.[1][2][3] The title compound, featuring two reactive chloro-substituents and a highly activated methylsulfonyl leaving group, offers a versatile platform for generating diverse molecular libraries through controlled nucleophilic aromatic substitution (SNAr).[4][5] We present a detailed three-stage process: (1) synthesis of the 4,6-dichloro-2-(methylthio)pyrimidine precursor, (2) its subsequent oxidation to the target sulfone, and (3) strategies for selective derivatization. This document emphasizes the underlying chemical principles, process safety, scale-up considerations, and analytical validation necessary for transitioning from laboratory-scale experiments to kilogram-scale production.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound derivatives is a well-established yet nuanced process. The overall strategy is modular, allowing for optimization at each stage. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic attack.[6] The subsequent oxidation of the C2-methylthio group to a methylsulfonyl group transforms it into an excellent leaving group, often more labile than the chloro-substituents, enabling selective and sequential substitutions.[4][7]
The logical workflow for this synthesis is depicted below. It begins with the formation of a stable thioether intermediate, which is then activated via oxidation. The resulting sulfone is a highly versatile electrophile for constructing a library of derivatives.
Stage 1 Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
This initial stage establishes the core pyrimidine scaffold. The protocol described here is based on the nucleophilic substitution of a chlorine atom from the readily available 2,4,6-trichloropyrimidine.
Rationale and Mechanistic Insight
The C2 position of 2,4,6-trichloropyrimidine is the most electrophilic site due to its proximity to both ring nitrogens. This inherent reactivity allows for a selective mono-substitution with a soft nucleophile like sodium thiomethoxide at low temperatures, leaving the C4 and C6 chlorides intact for later functionalization.
Materials and Reagents
| Reagent | M.W. | Moles (equiv) | Quantity | Supplier/Grade |
| 2,4,6-Trichloropyrimidine | 183.40 | 1.00 | 100.0 g | ≥98% |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 1.05 | 40.5 g | ≥95% |
| Tetrahydrofuran (THF) | 72.11 | - | 1.0 L | Anhydrous, ≥99.9% |
| Saturated NH₄Cl (aq.) | - | - | 500 mL | Reagent Grade |
| Ethyl Acetate (EtOAc) | 88.11 | - | 1.0 L | ACS Grade |
| Brine | - | - | 500 mL | Saturated NaCl(aq) |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g | Anhydrous |
Step-by-Step Procedure (100 g Scale)
-
Reactor Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the vessel with dry nitrogen.
-
Reagent Charging: Charge the flask with 2,4,6-trichloropyrimidine (100.0 g) and anhydrous THF (1.0 L). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice/water bath.
-
Nucleophile Addition: Add solid sodium thiomethoxide (40.5 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Controlled addition is crucial to manage the exotherm of the SNAr reaction and prevent potential side reactions, such as di-substitution.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature (20-25 °C) and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% EtOAc in Hexane). The starting material (Rf ≈ 0.8) should be consumed to form the product (Rf ≈ 0.6).
-
Aqueous Quench: Once the reaction is complete, cool the mixture back to 10 °C and slowly quench by adding saturated aqueous NH₄Cl solution (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate (50 g), filter, and wash the cake with a small amount of EtOAc.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford 4,6-dichloro-2-(methylthio)pyrimidine as a white to off-white crystalline solid.
-
Expected Yield: 95-102 g (90-97%).
-
Characterization: m.p. 62-64 °C.[8]
-
Stage 2 Protocol: Oxidation to this compound
This stage is the key activation step. The oxidation of the electron-rich sulfide to the electron-withdrawing sulfone dramatically increases the electrophilicity of the C2 position, making it a viable leaving group.
Rationale and Oxidant Selection
The oxidation of sulfides to sulfones is a common transformation.[9][10] While various oxidants can be used, meta-chloroperoxybenzoic acid (m-CPBA) is highly effective and well-documented.[7][11] However, on a large scale, m-CPBA poses safety risks due to its potential for thermal decomposition and shock sensitivity.[12][13][14] A safer, more scalable, and environmentally benign alternative is potassium peroxymonosulfate (sold as Oxone®), which generates dioxiranes in situ in a biphasic system.[15] We present the protocol using m-CPBA for its common use in literature but strongly recommend process safety evaluation and consideration of Oxone® for scale-up.
Materials and Reagents
| Reagent | M.W. | Moles (equiv) | Quantity | Supplier/Grade |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 195.07 | 1.00 | 100.0 g | ≥98% |
| m-CPBA | 172.57 | 2.20 | ~115 g (77% purity) | 70-77% |
| Dichloromethane (DCM) | 84.93 | - | 1.5 L | ACS Grade |
| Saturated NaHCO₃ (aq.) | - | - | 1.0 L | Reagent Grade |
| 10% Sodium Thiosulfate (aq.) | - | - | 500 mL | Reagent Grade |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g | Anhydrous |
Step-by-Step Procedure (100 g Scale)
-
Reactor Setup: In a 3 L flask equipped with mechanical stirring, a temperature probe, and a dropping funnel, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (100.0 g) in dichloromethane (1.5 L).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (~115 g, 77% purity) portion-wise over 1 hour. Maintain the internal temperature below 10 °C.
-
Causality: This oxidation is highly exothermic. Slow, controlled addition is critical for safety and to prevent runaway reactions. The use of 2.2 equivalents ensures full conversion of the sulfide to the sulfone, overcoming the intermediate sulfoxide.
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC (20% EtOAc in Hexane) for the disappearance of the starting material (Rf ≈ 0.7) and the appearance of the product (Rf ≈ 0.4).
-
Quench: Cool the mixture to 0 °C. Slowly add 10% aqueous sodium thiosulfate solution (500 mL) to quench any excess peroxide. Stir for 30 minutes. A starch-iodide test can be used to confirm the absence of peroxides.
-
Workup: Add saturated aqueous NaHCO₃ (1.0 L) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 250 mL). Combine all organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, triturate with cold diethyl ether or recrystallize from an ethanol/water mixture to obtain this compound as a white solid.
-
Expected Yield: 108-114 g (93-98%).
-
Characterization: A distinct shift in the 1H NMR for the methyl protons from ~2.6 ppm (sulfide) to ~3.4 ppm (sulfone) is expected.
-
Stage 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The target intermediate is a trifunctional electrophile. The reactivity order of its leaving groups is generally SO₂Me > Cl, but this can be influenced by the nature of the nucleophile and the reaction conditions, allowing for selective functionalization.[4][16]
Rationale and Selectivity Control
The key to creating diverse derivatives lies in controlling the site of nucleophilic attack. The general principles are:
-
Anionic/Strong Nucleophiles: Hard, anionic nucleophiles (e.g., deprotonated anilines, alkoxides) preferentially attack the C2 position to displace the sulfone group.
-
Neutral/Weak Nucleophiles: Neutral amines (anilines, secondary aliphatic amines) in the presence of a weak, non-nucleophilic base (e.g., NaHCO₃, DIPEA) tend to selectively displace one of the chlorine atoms at the C4/C6 position.[4][16]
-
Primary Aliphatic Amines: Unhindered primary aliphatic amines can be less selective but often favor displacement of the sulfone group.[16]
This differential reactivity provides a powerful tool for building molecular complexity.
Protocol: Selective C4-Amination with Aniline
This protocol demonstrates the selective substitution of a chlorine atom.
-
Setup: In a flask, suspend this compound (10.0 g, 1.0 equiv) and NaHCO₃ (7.5 g, 2.2 equiv) in acetonitrile (150 mL).
-
Nucleophile Addition: Add aniline (4.0 mL, 1.1 equiv) to the suspension.
-
Reaction: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to yield the C4-substituted product. A 95% yield was reported for this specific transformation.[16]
Safety and Scale-Up Considerations
Transitioning from the bench to pilot or manufacturing scale requires a rigorous focus on safety and process optimization.
-
Reagent Handling:
-
Sodium Thiomethoxide: This reagent is flammable, corrosive, and highly toxic.[17] It must be handled in a well-ventilated area (fume hood or glovebox) under an inert atmosphere, away from ignition sources.[18] Appropriate PPE, including flame-retardant clothing, gloves, and eye protection, is mandatory.
-
m-CPBA: As an organic peroxide, m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially at purities >77%.[13][14] It should be stored refrigerated and handled with non-metallic spatulas. For kilogram-scale production, switching to a safer oxidant like Oxone® is highly recommended.[15]
-
-
Thermal Hazard Analysis:
-
The oxidation step (Stage 2) is significantly exothermic. A reaction calorimetry study (e.g., using an RC1 calorimeter) is essential before scale-up to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and to design adequate cooling capacity to prevent thermal runaway.
-
-
Process Optimization for Scale-Up:
-
Solvent Choice: While DCM is effective, its environmental and health profile is poor. Consider alternative solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) for a greener process.
-
Workup and Isolation: On a large scale, liquid-liquid extractions can be cumbersome. Develop a process that favors isolation by crystallization or precipitation to simplify operations and reduce solvent waste.
-
Telescoping: If intermediate purity is sufficiently high, consider "telescoping" Stage 1 into Stage 2 without isolating the thioether to improve process efficiency. This requires careful validation to ensure impurities from the first step do not interfere with the oxidation.
-
References
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
- Google Patents. (CN101984992A). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Al-Ostath, A. I., et al. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Journal of Molecular Structure, 1301, 137356. [Link]
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Scribd. (Safety Data Sheet). SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). [Link]
- Travis, B. R., et al. (2003). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 103(6), 2261-2302. [Link]
- Kalogirou, A. S., et al. (2019). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2019(2), M1068. [Link]
- Joncheray, G., et al. (1962). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry, 27(4), 1386-1389. [Link]
- Kumar, R., et al. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1301, 137356. [Link]
- Durham Tech.
- Almehizia, A. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(14), 3296. [Link]
- Brown, D. G., & Wobst, P. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(10), 1433. [Link]
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
- Reddit. (2024).
- OChem Tutor. (2019).
- Kobayashi, K., et al. (2019). SYNTHESIS OF[1][7]OXATHIINO[2,3-d]PYRIMIDINES STARTING WITH 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. HETEROCYCLES, 99(2), 564-569. [Link]
- Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
- UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
- Organic Chemistry Portal.
- Wang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
- de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 241. [Link]
- ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Pharmaceutical Roundtable Reagent Guides. [Link]
- Plescia, C., et al. (2022). A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science, 13(25), 7446-7451. [Link]
- Karami, K. A., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 8(2), 893-897. [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. lgcstandards.com [lgcstandards.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors and antivirals.[1] The strategic functionalization of this heterocycle is paramount in the drug discovery process, enabling the fine-tuning of pharmacological properties. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine has emerged as a highly versatile and valuable building block due to its multiple reactive sites.[2] The presence of two chloro substituents at the C4 and C6 positions and a methylsulfonyl group at the C2 position offers a rich platform for selective chemical modifications.[2]
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on this compound. We will delve into the chemoselectivity of this substrate, offering detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and optimize these methods for their specific synthetic goals.
Understanding the Reactivity Landscape: Chemoselectivity is Key
The primary challenge in the functionalization of this compound lies in controlling the chemoselectivity. The molecule presents three potential sites for reaction: the C4 and C6 chloro groups and the C2 methylsulfonyl group.
-
C4 and C6 Positions: In palladium-catalyzed cross-coupling reactions of dihalopyrimidines, the C4 and C6 positions are generally more reactive than the C2 position.[1][3] This preference is attributed to the electronic properties of the pyrimidine ring and has been observed in various coupling reactions.[3]
-
C2 Position: The methylsulfonyl group (–SO₂Me) is an excellent leaving group, often more labile than a chloro group in nucleophilic aromatic substitution (SNAr) reactions.[4][5] However, in the context of palladium-catalyzed cross-coupling, the relative reactivity of a C-SO₂Me bond versus a C-Cl bond can be influenced by the specific catalyst system and reaction conditions.
This differential reactivity provides an opportunity for sequential and site-selective functionalization, a powerful strategy in the synthesis of complex molecules.
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 4489-34-3 | Major chemical suppliers |
| Arylboronic acid | Varies | Varies |
| Pd(PPh₃)₄ | 14221-01-3 | Strem Chemicals |
| K₂CO₃ | 584-08-7 | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Acros Organics |
| Toluene (anhydrous) | 108-88-3 | J.T. Baker |
| Ethanol | 64-17-5 | Decon Labs |
| Water (deionized) | 7732-18-5 | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) or 1,4-dioxane with a small amount of water.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of chloro-heterocycles. [6]* Base: Potassium carbonate is a moderately strong base that is effective in promoting transmetalation.
-
Solvent: The use of a protic co-solvent like ethanol or water can enhance the rate of transmetalation.
Protocol 2: Buchwald-Hartwig Amination at the C4/C6 Position
This protocol is designed for the selective introduction of an amine at the C4 or C6 position.
Materials:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 4489-34-3 | Major chemical suppliers |
| Primary or Secondary Amine | Varies | Varies |
| Pd₂(dba)₃ | 51364-51-3 | Strem Chemicals |
| Xantphos | 161265-03-8 | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich |
| Toluene (anhydrous) | 108-88-3 | J.T. Baker |
Procedure:
-
In a glovebox or under a positive pressure of an inert gas, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOtBu (1.5-2.0 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Reagent Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl chlorides. [7][8]This system promotes both oxidative addition and reductive elimination steps of the catalytic cycle. [9][10]* Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. [7]
Protocol 3: Sonogashira Coupling at the C4/C6 Position
This protocol describes the introduction of an alkynyl group at the C4 or C6 position.
Materials:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 4489-34-3 | Major chemical suppliers |
| Terminal Alkyne | Varies | Varies |
| PdCl₂(PPh₃)₂ | 13965-03-2 | Strem Chemicals |
| Copper(I) iodide (CuI) | 7681-65-4 | Sigma-Aldrich |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 121-44-8 / 108-18-9 | Varies |
| Tetrahydrofuran (THF, anhydrous) or DMF | 109-99-9 / 68-12-2 | Varies |
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent such as THF or DMF, followed by a base like triethylamine or diisopropylamine (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Reagent Choices:
-
Catalyst System: The classic Sonogashira conditions employing a palladium catalyst and a copper(I) co-catalyst are generally effective for the coupling of aryl chlorides. [11][12]* Base: An amine base like TEA or DIPA is crucial as it serves both as a base and as a solvent in some cases. [11]
Summary of Reaction Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2-3) | Toluene/EtOH/H₂O or Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.5-2) | Toluene | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) / CuI (2-5) | - | TEA or DIPA (2-3) | THF or DMF | RT-60 |
Troubleshooting and Considerations
-
Low Reactivity: If low reactivity is observed, consider using a more active catalyst system, such as a palladacycle precatalyst or a more electron-rich and bulky phosphine ligand. Increasing the reaction temperature may also be beneficial.
-
Side Reactions: The methylsulfonyl group can be susceptible to nucleophilic attack, especially with strong nucleophiles or at elevated temperatures. Careful monitoring of the reaction is crucial to minimize the formation of byproducts.
-
Double Coupling: To favor mono-substitution, it is recommended to use a slight excess of the pyrimidine starting material. For di-substitution, an excess of the coupling partner and prolonged reaction times may be necessary.
Conclusion
This compound is a versatile building block that offers multiple avenues for synthetic elaboration. By understanding the inherent reactivity of the different positions on the pyrimidine ring and carefully selecting the appropriate palladium catalyst and reaction conditions, researchers can achieve site-selective cross-coupling reactions. The protocols provided herein serve as a robust starting point for the synthesis of a diverse array of functionalized pyrimidines for applications in drug discovery and materials science.
References
- Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. (2013). Semantic Scholar.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- A Comparative Guide to the Catalytic Activity of Pyridine-2-Sulfonate-Based Palladium Complexes. Benchchem.
- Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. CSIR-NCL Library, Pune.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- The Significance of this compound in Drug Discovery.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Cross-coupling reactions catalysed by palladium pincer complexes. A review of recent advances.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Synthesis of Pyrimidine-Based Libraries for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural biomolecules and synthetic drugs with a wide spectrum of biological activities.[1][2] Its prevalence in FDA-approved therapeutics for cancer, viral infections, and cardiovascular diseases underscores its significance as a "privileged structure" in drug design.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the efficient synthesis, purification, and characterization of pyrimidine-based compound libraries. We will delve into both classical and modern synthetic methodologies, offering detailed, field-proven protocols and explaining the rationale behind critical experimental choices. The aim is to equip scientists with the necessary tools to construct diverse pyrimidine libraries for high-throughput screening and accelerate the discovery of novel therapeutic agents.
The Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[3][4] This inherent biocompatibility allows pyrimidine derivatives to readily interact with various biological targets like enzymes and receptors.[2]
The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling the creation of vast chemical libraries with diverse pharmacophores.[1][5] This structural diversity has led to the development of drugs with a wide range of therapeutic applications, including:
-
Antiviral agents: (e.g., Zidovudine)[7]
-
Antibacterial agents: (e.g., Sulfamethazine)[6]
-
Anti-inflammatory agents [2]
The continued exploration of pyrimidine-based scaffolds is a highly active area of research, with a significant number of patents being filed annually for new derivatives with potential therapeutic value.[3]
Synthetic Strategies for Pyrimidine Library Construction
The construction of pyrimidine libraries can be approached through various synthetic strategies. The choice of method often depends on the desired substitution pattern, scale, and the need for high-throughput synthesis.
Classical Multicomponent Reactions: The Biginelli Reaction
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) remains a robust and straightforward method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones.[8][9]
Mechanism Insight: The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions. A widely accepted mechanism involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the dihydropyrimidine product.[9][10]
Diagram: Biginelli Reaction Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for 4,6-dichloro-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and subsequent reactions of this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your products.
Section 1: Synthesis of this compound via Oxidation
The most common route to synthesize this compound is through the oxidation of its thioether precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This seemingly straightforward transformation can present several challenges. This section provides a detailed protocol and a troubleshooting guide for this critical step.
Experimental Protocol: Oxidation of 4,6-dichloro-2-(methylthio)pyrimidine
This protocol details a general procedure for the oxidation using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for this transformation.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2-2.5 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred solution of the thioether at 0 °C over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material is significantly less polar than the sulfone product.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide: The Oxidation Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | Insufficient oxidant. | Add an additional 0.2-0.3 equivalents of m-CPBA and continue to monitor the reaction. |
| Low reaction temperature. | Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. | |
| Formation of sulfoxide intermediate | Insufficient oxidant or reaction time. | Use at least 2.2 equivalents of m-CPBA to ensure complete oxidation to the sulfone.[1] Allow for a longer reaction time. |
| Difficult purification (co-elution of product and m-chlorobenzoic acid) | m-Chlorobenzoic acid is a polar byproduct of the oxidation.[2] | During the work-up, ensure thorough washing with saturated NaHCO₃ solution to remove the acidic byproduct.[3] If it persists, it can be separated by column chromatography as it is typically more polar than the desired sulfone.[2] |
| Low isolated yield | Product loss during aqueous work-up. | Ensure complete extraction from the aqueous layer by performing multiple extractions with DCM. |
| Adsorption of the product onto silica gel during chromatography. | Use a less polar eluent system initially and gradually increase the polarity. The product is a white crystalline solid.[2] |
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is a highly valuable intermediate due to its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chloro groups at the C4 and C6 positions and the methylsulfonyl group at the C2 position are all potential leaving groups. Controlling the regioselectivity of these reactions is paramount for the successful synthesis of desired target molecules.[4]
Understanding Regioselectivity
The outcome of the SNAr reaction is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the choice of base.
-
Weak Bases (e.g., NaHCO₃, Et₃N, DIPEA): With amine nucleophiles, substitution typically occurs selectively at the C4/C6 positions, displacing one of the chloro groups.[4][5] The C4 position is generally more reactive than the C2 position in dichloropyrimidines.[6]
-
Strong Bases (e.g., NaH, K₂CO₃, NaHMDS): Deprotonated anilines and other anionic nucleophiles preferentially displace the methylsulfonyl group at the C2 position.[4][5] Sterically unhindered primary aliphatic amines can also selectively displace the sulfone group.[5]
dot graph "SNAr_Regioselectivity" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368", color="#5F6368"];
} caption: "Regioselectivity in SNAr Reactions"
Experimental Protocol: Amination at the C4-Position
This protocol describes a typical procedure for the selective substitution of a chlorine atom with an amine using a weak base.
Materials:
-
This compound
-
Amine of choice (e.g., aniline)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO (10-20 mL per gram), add the amine (1.1-1.3 eq) and NaHCO₃ (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Guide: SNAr Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or slow reaction | Insufficient temperature. | Increase the reaction temperature. SNAr reactions on electron-deficient heterocycles often require elevated temperatures.[7] |
| Poorly nucleophilic amine. | Consider using a stronger base to deprotonate the amine, which will increase its nucleophilicity. However, be mindful that this may change the regioselectivity. | |
| Mixture of regioisomers (C4/C6 and C2 substitution) | Inappropriate base strength. | For selective C4/C6 substitution, ensure a weak, non-nucleophilic base is used. For selective C2 substitution, a strong base is generally required.[5] |
| Steric hindrance of the amine. | Highly hindered amines may favor substitution at the less sterically encumbered position. | |
| Formation of di-substituted product | Excess amine or prolonged reaction time. | Use a slight excess of the amine (1.1-1.3 eq) and carefully monitor the reaction to stop it once the mono-substituted product is maximized. |
| Hydrolysis of the sulfonyl group | Presence of water and strong base at elevated temperatures. | While generally stable, sulfonylpyrimidines can undergo hydrolysis under harsh conditions.[8][9] Ensure anhydrous conditions if C2 substitution is desired. |
| Difficulty distinguishing between C4 and C2 substituted isomers | Similar polarities on TLC. | Utilize 2D NMR techniques (HSQC, HMBC) for unambiguous structural assignment. The proton and carbon environments around the substitution site will be significantly different. Predicted ¹H and ¹³C NMR data for the parent compound and potential products can aid in identification.[5][10][11][12] |
Section 3: Analytical Characterization
Accurate characterization of the starting material, intermediates, and final products is crucial for successful synthesis.
Thin Layer Chromatography (TLC) Visualization
Due to the conjugated nature of the pyrimidine ring, compounds are typically UV-active and can be visualized under a UV lamp (254 nm).[2] For compounds that are not UV-active or for better visualization, various staining techniques can be employed:
-
Iodine Chamber: Useful for visualizing a wide range of organic compounds.[2]
-
Potassium Permanganate Stain: Effective for visualizing compounds that can be oxidized, such as the starting thioether.
-
p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to produce colored spots upon heating.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the structure and purity of your compounds.
-
¹H NMR: The chemical shift of the proton at the C5 position of the pyrimidine ring is a key diagnostic signal. Its chemical shift and multiplicity will change depending on the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the attached functional groups, providing clear evidence of substitution.[13]
Predicted NMR Data (in DMSO-d₆):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.8 (s, 1H, H-5), ~3.5 (s, 3H, SO₂CH₃) | ~170 (C2), ~162 (C4/C6), ~120 (C5), ~40 (SO₂CH₃) |
| 4-amino-6-chloro-2-(methylsulfonyl)pyrimidine | ~7.0-8.0 (br s, 2H, NH₂), ~6.5-7.0 (s, 1H, H-5), ~3.4 (s, 3H, SO₂CH₃) | ~170 (C2), ~160 (C4/C6), ~100-110 (C5), ~40 (SO₂CH₃) |
| 2-amino-4,6-dichloropyrimidine | ~7.0-8.0 (br s, 2H, NH₂), ~6.5-7.5 (s, 1H, H-5)[5] | ~163 (C2), ~160 (C4/C6), ~110 (C5)[5] |
Note: These are approximate values and can vary based on solvent and concentration.
Section 4: Frequently Asked Questions (FAQs)
Q1: My oxidation of 4,6-dichloro-2-(methylthio)pyrimidine is sluggish. What can I do?
A1: If the reaction is slow, first ensure you are using a sufficient excess of the oxidizing agent (at least 2.2 equivalents of m-CPBA). If the reaction is still slow at 0 °C, you can allow it to warm to room temperature. Alternatively, other oxidizing systems like Oxone® in a biphasic solvent system can be effective.
Q2: I am seeing two spots on my TLC after the amination reaction. How can I determine which is my desired product?
A2: If you are targeting mono-substitution, one spot is likely your desired product and the other could be the starting material or a di-substituted byproduct. The di-substituted product will be significantly more polar than the mono-substituted product. For regioisomers (C4 vs. C2 substitution), the polarity difference may be subtle. In this case, isolation of both compounds followed by NMR analysis is the most definitive method for identification.
Q3: Can I use a stronger base like sodium hydride for the amination at the C4 position?
A3: Using a strong base like sodium hydride will deprotonate the amine, making it a much stronger nucleophile. This will likely lead to a loss of regioselectivity and favor substitution at the C2 position, displacing the methylsulfonyl group.[4][5] For selective C4 amination, it is crucial to use a weak base.
Q4: Is this compound stable to storage?
A4: this compound is a stable crystalline solid. However, like many sulfonyl-activated compounds, it can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[8][9] It is recommended to store it in a cool, dry place.
References
- Workup: mCPBA Oxidation. University of Rochester. Accessed January 10, 2026. [Link]
- ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Accessed January 10, 2026. [Link]
- Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. Accessed January 10, 2026. [Link]
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. National Institutes of Health. Accessed January 10, 2026. [Link]
- 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
- Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. Accessed January 10, 2026. [Link]
- Removal of 3-chlorobenzoic acid from mCPBA reactions. Reddit. Accessed January 10, 2026. [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Accessed January 10, 2026. [Link]
- The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton ePrints Soton. Accessed January 10, 2026. [Link]
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry. Accessed January 10, 2026. [Link]
- Synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. Royal Society of Chemistry. Accessed January 10, 2026. [Link]
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Sulfone synthesis by oxidation. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
- ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Accessed January 10, 2026. [Link]
- Chemoselective thioether oxidation. Reddit. Accessed January 10, 2026. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Accessed January 10, 2026. [Link]
- 2-Amino-4,6-dichloropyrimidine. PubChem. Accessed January 10, 2026. [Link]
- Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- Nucleophilic Aromatic Substitution Guide. Scribd. Accessed January 10, 2026. [Link]
- 1 H (a) and 13 C (b) NMR spectra of....
- Calculated and experimental 13 C NMR chemical shifts.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. Accessed January 10, 2026. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Institutes of Health. Accessed January 10, 2026. [Link]
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Accessed January 10, 2026. [Link]
- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Accessed January 10, 2026. [Link]
- 13C NMR Spectroscopy 1H and 13C NMR compared. ChemConnections. Accessed January 10, 2026. [Link]
Sources
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR [m.chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. chemconnections.org [chemconnections.org]
byproduct formation in the synthesis of substituted pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Our goal is to empower you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the synthesis of substituted pyrimidines.
Q1: My Pinner synthesis is yielding a complex mixture of byproducts and a low yield of the desired pyrimidine. What are the likely culprits?
A1: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful tool for creating substituted pyrimidines.[1][2] However, its success is highly sensitive to reaction conditions. Common side reactions often stem from three primary sources: self-condensation of the 1,3-dicarbonyl starting material, hydrolysis of the amidine, or incomplete cyclization of intermediates.[3][4] To troubleshoot, consider the following:
-
Amidine Quality: Amidines are often hygroscopic and can hydrolyze over time. It is crucial to use freshly prepared or purified amidine hydrochloride to prevent the introduction of water, which can lead to unwanted side reactions.[3]
-
Anhydrous Conditions: The Pinner reaction is highly susceptible to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent the hydrolysis of key intermediates.[4]
-
Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[3]
Q2: I am observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
A2: The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures, leading to a competing Hantzsch pyridine synthesis pathway.[5]
To minimize the formation of this byproduct, you can implement the following strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[5]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.
Q3: My crude product from a Biginelli reaction is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation in the future?
A3: N-acylureas are common byproducts in the Biginelli reaction that can complicate purification.[6] Their formation is believed to occur through the rearrangement of a reactive O-acylisourea intermediate, which is formed from the reaction of a carboxylic acid (which can be present as a contaminant or formed in situ) with the carbodiimide-like intermediate from urea and the aldehyde.[7][8][9]
-
Confirmation: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[10][11]
-
Prevention: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress their formation.[12] Running the reaction at lower temperatures can also be beneficial. For purification, recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[6]
Part 2: Troubleshooting Guide: Byproduct Formation
This section provides a more detailed, question-and-answer-style guide to address specific issues you may encounter during your experiments, with a focus on the mechanistic reasoning behind the proposed solutions.
Issue 1: Predominance of Knoevenagel Condensation Product
Q: My reaction between an aldehyde and a β-ketoester in the presence of urea is primarily yielding the Knoevenagel condensation product, not the desired pyrimidine. Why is this happening, and how can I shift the selectivity?
A: The Underlying Chemistry: The Knoevenagel condensation is a competing reaction pathway where the aldehyde reacts directly with the β-ketoester to form an α,β-unsaturated dicarbonyl compound.[4][13] This pathway can become dominant if the formation of the key acyliminium ion intermediate from the aldehyde and urea is slow or disfavored.[14]
Troubleshooting Strategies:
-
Catalyst Choice: The catalyst plays a pivotal role. While strong Brønsted acids can catalyze the Biginelli reaction, they can sometimes favor the Knoevenagel pathway.[4] Consider using milder Lewis acids (e.g., Yb(OTf)₃, InCl₃) or certain organocatalysts that can more effectively promote the formation of the iminium ion intermediate.[15]
-
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, thereby outcompeting the Knoevenagel condensation.[4]
-
Reaction Conditions: Lowering the reaction temperature can help to control the rate of the Knoevenagel condensation relative to the desired Biginelli pathway.
Issue 2: Self-Condensation of Starting Materials
Q: I'm observing significant amounts of byproducts resulting from the self-condensation of my β-dicarbonyl compound. How can I prevent this?
A: The Underlying Chemistry: The self-condensation of β-dicarbonyl compounds, such as ethyl acetoacetate, can occur, especially under basic conditions, leading to dimeric and trimeric structures. However, due to the relatively high acidity of the α-protons of 1,3-dicarbonyls, they exist predominantly in their enolate form in solution, which reduces the concentration of the electrophilic carbonyl available for self-condensation.[16] Significant self-condensation is often indicative of suboptimal reaction conditions.
Troubleshooting Strategies:
-
Controlled Addition: Add the β-dicarbonyl compound slowly to the reaction mixture containing the other reagents. This keeps its concentration low at any given time, minimizing the chance of self-condensation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your specific protocol. This will favor deprotonation of the β-dicarbonyl without promoting nucleophilic attack on another molecule of the dicarbonyl compound.
-
Temperature Management: Keep the reaction temperature as low as feasible to control the rate of all reactions, including the undesired self-condensation.
Part 3: Data-Driven Insights & Protocols
Comparative Data on Catalyst Performance in the Biginelli Reaction
The choice of catalyst can significantly impact the yield of the desired dihydropyrimidinone (DHPM) and the formation of byproducts like the Hantzsch dihydropyridine (DHP). The following table summarizes the performance of various catalysts in the synthesis of a model DHPM.
| Catalyst | Solvent | Temperature (°C) | Time (h) | DHPM Yield (%) | Hantzsch DHP Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 8 | 65 | - | [5] |
| p-TSA | Ethanol | Reflux | 6 | 82 | - | [5] |
| Tannic Acid | H₂O | 80 | 1 | 94 | Low | [5] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | Not Reported | [5] |
| Zn[(L)proline]₂ | Solvent-free | - | - | High | - | [17] |
| Gluconic Acid | Aqueous | 60 | 6 | 74 | - | [18] |
Note: Yields are approximate and can vary based on specific substrates. "-" indicates data not reported in the cited source.
Experimental Protocol: Minimizing Hantzsch Byproduct Formation
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Gluconic acid aqueous solution (50% aq., 25 mol %)[18]
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the gluconic acid aqueous solution catalyst (25 mol %).[18]
-
Stir the mixture at a controlled temperature of 60°C.[18]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.[18]
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Part 4: Visualizing Reaction Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired Biginelli reaction pathway versus the formation of common byproducts.
Caption: Competing reaction pathways in the synthesis of dihydropyrimidinones.
References
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- Efficient synthetic strategies for fused pyrimidine and pyridine deriv
- BenchChem Technical Support Team. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Meng, J., Wang, W., Chen, Y., Bera, S., & Wu, J. (2020). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][4][6]oxazepine derivatives. Organic Chemistry Frontiers, 7(2), 267–272.
- Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. (n.d.). PubMed.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- Ibraheem, H., Al-Bayati, R. I. K., & Hussien, A. A. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1418–1443.
- Carbodiimide. (n.d.). In Wikipedia.
- Scheme 2. Proposed mechanism of formation of N-acylurea. (n.d.).
- Steglich Esterific
- Reaction of an Introverted Carboxylic Acid with Carbodiimide. (n.d.). PMC - NIH.
- O-acylisourea Definition. (n.d.). Fiveable.
- Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (n.d.). Semantic Scholar.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.
- BenchChem Technical Support Team. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. BenchChem.
- Optimization the reaction conditions for the Biginelli reaction. (n.d.).
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed.
- Cation-controlled chemoselective synthesis of N-aroylureas and imides via amid
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Biginelli Reaction and β-Secretase Inhibition. (2021). ArTS - UniTS.
- Lewis acidic mesoporous Fe-TUD-1 as catalysts for synthesis of Hantzsch 1,4-dihydropyridine derivatives. (2025).
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
- Scheme 3. Two-component synthesis of N-acylurea derivatives 12. (n.d.).
- Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (2025).
- The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity. (2015).
- Ramazani, A., et al. (n.d.).
- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv
- A mechanistic investigation of Biginelli reaction under base catalysis. (2025).
- Why doesn't self condensation occur in acetoacetic ester synthesis. (2019).
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- N-acylurea Definition. (n.d.). Fiveable.
- The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity. (n.d.). RSC Publishing.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.).
- Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. (n.d.).
- Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. (2025).
- Mass spectral fragmentation modes of pyrimidine deriv
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.).
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. (2025).
- The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a. (n.d.). ORBi.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (n.d.). PubMed.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine Derivatives
Welcome to the technical support center for the purification of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and its derivatives. These compounds are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, prized for their distinct reactivity at the C2, C4, and C6 positions.[1][2] However, this same reactivity can lead to a variety of impurities, making robust purification strategies essential for obtaining high-quality material.
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will move from high-level frequently asked questions to in-depth troubleshooting for specific experimental challenges, grounding our recommendations in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning the purification of pyrimidine sulfone derivatives.
Q1: What are the most common impurities I should expect when working with this compound derivatives?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the oxidation of a 4,6-dichloro-2-(methylthio)pyrimidine precursor.[1][3] Subsequent reactions often involve nucleophilic aromatic substitution (SNAr) at the C4 or C6 positions.[4]
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure (Example) | Origin | Recommended Removal Method |
|---|---|---|---|
| Unreacted Starting Material | 4,6-dichloro-2-(methylthio )pyrimidine | Incomplete oxidation of the thioether precursor. | Flash column chromatography. |
| Sulfoxide Intermediate | 4,6-dichloro-2-(methylsulfinyl )pyrimidine | Incomplete oxidation of the thioether precursor. | Flash column chromatography. |
| Mono-substituted Isomer | 4-substituted-6-chloro-2-(methylsulfonyl)pyrimidine | Incomplete SNAr reaction at the C4/C6 positions.[5] | Careful flash column chromatography or recrystallization. |
| Hydrolysis Product | 4-chloro-6-hydroxy-2-(methylsulfonyl)pyrimidine | Reaction with trace water, often during work-up or on silica gel. | Flash column chromatography (can be difficult), or basic/acidic wash during work-up depending on the derivative's stability. |
| Over-reaction Product | Di-substituted derivative | Non-selective reaction or excess nucleophile. | Flash column chromatography. |
Q2: I have a crude product. What is the first purification method I should try?
A2: For most derivatives of this compound, flash column chromatography on silica gel is the most effective initial purification technique.[6] The sulfonyl group and two chlorine atoms create a moderately polar scaffold, which is well-suited for separation on silica. This method is highly versatile for removing both more polar and less polar impurities in a single step.[7]
Q3: How do I decide between using flash column chromatography and recrystallization?
A3: The choice depends on the nature of your crude material and the impurities present. The following decision tree provides a logical workflow for selecting the optimal primary purification technique.
Caption: Decision workflow for selecting a purification technique.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of structurally similar impurities that might co-elute in chromatography.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify the mass of unknown impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Problem 1 (Chromatography): My compound is streaking or tailing on the silica gel column.
-
Probable Cause: Your compound may possess basic nitrogen atoms (if it's an amino-pyrimidine derivative) that are interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
-
Solution 1: Deactivate the Silica Gel. Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[8]
-
Solution 2: Change the Stationary Phase. If the issue persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or amino-propyl silica.
-
Solution 3: Check Your Sample Load. Overloading the column is a common cause of tailing. As a rule of thumb, for a moderately difficult separation, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 400-800 mg of sample on a 40 g silica column).
Problem 2 (Chromatography): I can't separate my desired product from a close-running impurity.
-
Probable Cause: The impurity is structurally very similar to your product, such as a regioisomer or a mono-substituted precursor.[5]
-
Solution 1: Optimize Your Eluent System. Switch to a solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system of Dichloromethane/Methanol or Toluene/Acetone. Different solvent interactions can alter the relative retention of compounds.
-
Solution 2: Use a Gradient Elution. If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. Start with a low-polarity mobile phase where your compound has an Rf of ~0.1-0.2, and gradually increase the polarity.[8] This can improve resolution between closely eluting spots.
-
Solution 3: Dry Loading. If your compound is poorly soluble in the starting eluent, it can lead to band broadening. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[8] This ensures a narrow starting band.
Problem 3 (Recrystallization): My compound won't crystallize or "oils out" of solution.
-
Probable Cause: The solvent system is not ideal. The compound may be too soluble even in the cold solvent, or the cooling process is too rapid. The presence of impurities can also inhibit crystal formation.
-
Solution Workflow:
Caption: Troubleshooting workflow for a failed recrystallization.
-
Additional Tip: For two-solvent recrystallization (e.g., Ethyl Acetate/Hexane), dissolve the compound in a minimal amount of the "good" hot solvent (Ethyl Acetate). Then, add the "bad" solvent (Hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Allowing this solution to cool very slowly often promotes crystal growth.[5]
Problem 4 (General): My purified product is still colored.
-
Probable Cause: The color is due to highly conjugated, high molecular weight byproducts that are often present in trace amounts but are intensely colored.
-
Solution: Activated Carbon Treatment. Before the final purification step (e.g., before recrystallization), dissolve your product in a suitable solvent. Add a small amount of activated carbon (1-2% of the product weight), stir or heat the mixture for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon.[5] The carbon adsorbs the colored impurities.
-
Caution: Using too much activated carbon can lead to significant loss of your desired product.[5]
Problem 5 (General): My product seems to be decomposing during purification.
-
Probable Cause: The compound is sensitive to the acidic nature of silica gel or is thermally unstable.
-
Solution 1: Avoid Prolonged Exposure. Do not let your compound sit on a silica gel column for an extended period. Prepare and run the column efficiently.
-
Solution 2: Use Deactivated Silica. As mentioned in Problem 1, use an eluent containing triethylamine or switch to a neutral stationary phase like alumina.[8]
-
Solution 3: Avoid Heat. If you suspect thermal instability, perform recrystallizations at lower temperatures if possible and concentrate fractions on a rotary evaporator without excessive heating.
Section 3: Detailed Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for purifying 1 gram of a crude this compound derivative.
-
Select the Eluent System:
-
Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of approximately 0.25-0.35.
-
-
Prepare the Column:
-
Select a glass column of appropriate size (e.g., a 40 g pre-packed column or equivalent).
-
Fill the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.
-
Equilibrate the packed column by passing 2-3 column volumes of the eluent through it.
-
-
Load the Sample:
-
Dissolve the 1 g of crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for dry loading: Dissolve the crude product, add ~2-3 g of silica gel, and evaporate the solvent to get a free-flowing powder.[8]
-
Carefully apply the sample to the top of the silica bed.
-
-
Elute the Column:
-
Begin eluting with the low-polarity solvent system.
-
Apply gentle positive pressure (air or nitrogen).
-
Collect fractions in test tubes. Monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[8]
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove residual solvent.
-
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Recommended System 1 | Recommended System 2 | Notes |
|---|---|---|---|
| Low to Medium | Hexane / Ethyl Acetate | Petroleum Ether / Ethyl Acetate[6] | Excellent for general-purpose separation. |
| Medium to High | Dichloromethane / Methanol[9][10] | Toluene / Acetone | Use a gradient starting with low % of the polar solvent. |
| Basic Compounds | Hexane / Ethyl Acetate + 0.5% Et₃N | Dichloromethane / Methanol + 0.5% Et₃N | The amine additive prevents peak tailing.[8] |
Protocol 2: Two-Solvent Recrystallization
-
Select Solvents: Find a solvent pair where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). The two solvents must be miscible. (e.g., Ethyl Acetate/Hexane, Isopropanol/Water[11]).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent to just dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the hot "good" solvent to make it clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold "bad" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.
- Kuduk, S. D., et al. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Synthesis, 45(13), 1764–1784.
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Sleno, L., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
- Sleno, L., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dichloropyrimidines
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
Nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is a fundamental transformation in synthetic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of two chloro substituents, renders it susceptible to attack by a diverse range of nucleophiles.[1][2][3] This reactivity allows for the strategic introduction of various functionalities, making it a cornerstone of modern drug discovery.
The regioselectivity of these reactions is a critical parameter, with substitution generally favoring the C4(6) positions over the C2 position.[1][2] This preference is primarily governed by the electronic properties of the pyrimidine ring, where the C4 position exhibits a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic.[4][5] However, this inherent selectivity is not absolute and can be modulated by a variety of factors, often leading to challenges in achieving desired product outcomes.[4][6][7]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and selectivity of nucleophilic substitution reactions on dichloropyrimidines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Question 1: My reaction is producing a mixture of C4 and C2 isomers that are difficult to separate. How can I improve C4 selectivity?
Underlying Causes: The formation of isomeric mixtures is a frequent challenge, as the intrinsic reactivity difference between the C2 and C4 positions can be small under certain conditions.[4] Neutral nitrogen nucleophiles, for instance, are known to produce C4/C2 isomer ratios ranging from 1:1 to 4:1.[1]
Solutions and Protocols:
-
Optimize Solvent and Base Combination: The choice of solvent and base can significantly influence regioselectivity.[8] For many nucleophiles, employing a less polar solvent can enhance C4 selectivity.
-
Protocol: A reported effective combination for favoring C4 substitution is the use of n-butanol as a solvent with a non-nucleophilic base such as Diisopropylethylamine (DIPEA).[9]
-
-
Palladium-Catalyzed Amination (for Amine Nucleophiles): For the introduction of amine nucleophiles, palladium catalysis, specifically the Buchwald-Hartwig amination, has been demonstrated to strongly favor the formation of the C4-substituted product.[1][4][10]
-
Experimental Protocol: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Charge a reaction vessel with the dichloropyrimidine substrate, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a Buchwald-type ligand like Xantphos), and a base (e.g., NaOt-Bu or LiHMDS).[10][11]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or THF).
-
Add the amine coupling partner.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product via column chromatography.[10]
-
-
-
Leverage Steric Hindrance: If your dichloropyrimidine substrate has a bulky substituent at the C5 position, this can sterically hinder attack at the C4 position, potentially improving C2 selectivity if that is the desired outcome. Conversely, a less sterically demanding nucleophile may favor attack at a more hindered C4 position.[6]
Data Summary: Impact of Catalysis on Amination Regioselectivity
| Nucleophile | Base | Catalyst | C4:C2 Ratio | Reference |
| Aniline | - | None | 70:30 | [3] |
| Aniline | LiHMDS | Pd(OAc)₂ | 91:9 | [3] |
| N-Methylaniline | LiHMDS | Pd(OAc)₂ | 97:3 | [3] |
Question 2: I am observing the opposite regioselectivity, with preferential substitution at the C2 position. Why is this happening and how can I control it?
Underlying Causes: While C4 selectivity is typical, certain electronic factors can invert this preference. The most common cause is the presence of a strong electron-donating group (EDG) at the C6 position of the pyrimidine ring.[6][12] Such substituents alter the electronic distribution of the ring, increasing the LUMO coefficient at the C2 position and making it the preferred site of attack.[6][12]
Solutions and Protocols:
-
Substrate Analysis: Carefully analyze the substituents on your dichloropyrimidine. If a C6-EDG (e.g., -OMe, -NHMe) is present, C2 selectivity should be anticipated.[6][12]
-
Nucleophile Choice: In some specific cases, such as with 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[13]
-
Quantum Mechanical (QM) Analysis: For complex or novel substrates, computational tools can predict regioselectivity. QM calculations can determine the relative energies of the transition states for C2 versus C4 attack, providing a reliable prediction of the major product.[6][12]
Visualizing the Effect of a C6-EDG on LUMO Distribution
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrimidine Sulfone Chemistry: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Pyrimidine Sulfone Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthesis, purification, and application of this versatile class of compounds. Pyrimidine sulfones have gained significant attention as highly tunable electrophiles, particularly for their application in bioconjugation and as covalent inhibitors.[1] However, their reactivity can also present unique challenges in the laboratory. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during experimental work.
Part 1: Synthesis of Pyrimidine Sulfone Precursors
A common and efficient route to 2-sulfonylpyrimidines involves the synthesis of a 2-(alkylthio)pyrimidine intermediate, followed by oxidation to the desired sulfone. This section addresses potential issues in these preliminary steps.
FAQ 1: I am having trouble with the synthesis of my 2-(methylthio)pyrimidine precursor. What are the common pitfalls?
The synthesis of 2-(methylthio)pyrimidines often starts from a corresponding 2-thiouracil or 2-mercaptopyrimidine, which is then S-alkylated.[2][3] Common issues include incomplete reaction, side reactions, and purification difficulties.
Troubleshooting:
-
Incomplete Alkylation:
-
Cause: Insufficiently basic conditions can lead to incomplete deprotonation of the thiol group, reducing its nucleophilicity. The choice of alkylating agent and solvent also plays a crucial role.
-
Solution: Ensure the use of a suitable base (e.g., sodium hydroxide, potassium carbonate) to fully deprotonate the thiol.[4] The reaction can be monitored by TLC to ensure the complete consumption of the starting material. Using a more reactive alkylating agent, such as methyl iodide, can also improve yields.[2][3]
-
-
N-Alkylation vs. S-Alkylation:
-
Cause: Pyrimidine-2-thiones can exist in tautomeric forms, presenting both nitrogen and sulfur as potential nucleophilic centers. While S-alkylation is generally favored, N-alkylation can occur as a side reaction, especially under certain conditions.
-
Solution: The regioselectivity of alkylation can be influenced by the solvent and counter-ion. Generally, polar aprotic solvents favor S-alkylation. Careful characterization of the product by NMR is essential to confirm the site of alkylation.
-
-
Purification Challenges:
-
Cause: The product may be contaminated with unreacted starting material, the N-alkylated isomer, or salts from the reaction.
-
Solution: Purification can often be achieved by recrystallization.[4] If chromatography is necessary, a careful selection of the stationary and mobile phases is required to separate the desired S-alkylated product from impurities.
-
Part 2: Oxidation of 2-(Alkylthio)pyrimidines to Pyrimidine Sulfones
The oxidation of the thioether to the sulfone is a critical step. The primary challenge here is controlling the level of oxidation and avoiding unwanted byproducts.
FAQ 2: My oxidation of the 2-(methylthio)pyrimidine is not giving the desired sulfone cleanly. What could be going wrong?
The oxidation of a thioether can yield either the sulfoxide or the sulfone, depending on the reaction conditions and the oxidant used.[5][6] Over-oxidation or incomplete oxidation are common issues.
Troubleshooting:
-
Incomplete Oxidation (Formation of Sulfoxide):
-
Cause: Insufficient amount of oxidant or mild reaction conditions may lead to the formation of the sulfoxide as the major product when the sulfone is desired.
-
Solution: Increase the equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide).[7] Using a catalyst can also drive the reaction to the sulfone.[5] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
-
Over-oxidation:
-
Cause: When the sulfoxide is the target, using too strong an oxidant or excessive equivalents can lead to the formation of the sulfone.
-
Solution: Carefully control the stoichiometry of the oxidant (typically around 1.1 equivalents for sulfoxide formation). Running the reaction at lower temperatures can also improve selectivity.[8]
-
-
Side Reactions and Degradation:
-
Cause: Some oxidizing agents can react with other functional groups on the pyrimidine ring, especially if it is highly activated. The pyrimidine ring itself can be susceptible to degradation under harsh oxidative conditions.
-
Solution: Choose a milder and more selective oxidizing agent. Buffered conditions can sometimes prevent degradation of sensitive substrates. It is important to quench any excess oxidant carefully at the end of the reaction.[9]
-
Experimental Protocol: Oxidation of a 2-(Methylthio)pyrimidine to a 2-(Methylsulfonyl)pyrimidine
This protocol provides a general method for the oxidation of a 2-(methylthio)pyrimidine to the corresponding sulfone using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2-(Methylthio)pyrimidine derivative (1.0 eq.)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-3.0 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 2-(methylthio)pyrimidine derivative in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 2-(methylsulfonyl)pyrimidine.
Part 3: Troubleshooting Pyrimidine Sulfone Reactions
The high reactivity of pyrimidine sulfones is key to their utility but can also be a source of experimental challenges. This section addresses common issues encountered when using pyrimidine sulfones in reactions, particularly nucleophilic aromatic substitution (SNAr).
FAQ 3: My reaction with a pyrimidine sulfone is showing low or no reactivity. How can I improve the yield?
Low reactivity in SNAr reactions with pyrimidine sulfones can stem from several factors related to the substrate, nucleophile, and reaction conditions.
Troubleshooting:
-
Insufficient Ring Activation:
-
Cause: The pyrimidine ring may not be sufficiently electron-deficient to facilitate nucleophilic attack. The sulfone group is a strong electron-withdrawing group, but its activating effect can be counteracted by electron-donating groups (EDGs) on the ring.[3]
-
Solution: If possible, redesign the pyrimidine sulfone to include additional electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃, particularly at the 5-position, which has been shown to have a significant impact on reactivity.[3]
-
-
Weak Nucleophile:
-
Cause: The nucleophile may not be potent enough to attack the electron-deficient pyrimidine ring. For example, a neutral thiol is a much weaker nucleophile than its corresponding thiolate.
-
Solution: If using a thiol or alcohol nucleophile, consider adding a non-nucleophilic base to generate the more reactive thiolate or alkoxide in situ. The choice of base is critical to avoid it competing as a nucleophile. The pH of the reaction medium can also significantly influence the concentration of the deprotonated, more nucleophilic species.[3]
-
-
Poor Leaving Group Ability (Less Common with Sulfones):
-
Cause: While sulfones are excellent leaving groups, in some highly unusual cases with very specific electronic effects, the leaving group's departure could be hindered.
-
Solution: This is rarely the issue with sulfones, which are generally superior leaving groups compared to halides in this context.[1] If all other factors have been optimized, re-evaluation of the electronic properties of the specific sulfone might be necessary.
-
FAQ 4: My pyrimidine sulfone is too reactive, leading to side products and decomposition. How can I control the reactivity?
Highly activated pyrimidine sulfones can be prone to hydrolysis and reactions with other nucleophiles present in the reaction mixture.
Troubleshooting:
-
Hydrolysis:
-
Cause: The presence of water in the reaction can lead to the hydrolysis of the pyrimidine sulfone to the corresponding pyrimidin-2-one, which is unreactive. This is particularly problematic for highly activated systems, such as those with multiple EWGs or certain heterocyclic scaffolds like 1,3,5-triazines.[10]
-
Solution: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture. For extremely sensitive compounds, purification using anhydrous flash column chromatography may be necessary.[10]
-
-
Off-Target Reactions:
-
Cause: In a biological context, a highly reactive pyrimidine sulfone may react with nucleophiles other than the intended target, leading to a loss of selectivity.
-
Solution: The reactivity of the pyrimidine sulfone can be attenuated by introducing electron-donating groups (e.g., -NH₂, -OMe) on the pyrimidine ring.[3] Alternatively, modifying the sulfone group itself (e.g., using a sulfonamide) can also modulate reactivity.[5] A systematic study of structure-activity relationships can help in fine-tuning the reactivity for a specific application.[3]
-
Part 4: Purification and Characterization
The final step in any synthesis is the purification and characterization of the product. The properties of pyrimidine sulfones can make this a non-trivial task.
FAQ 5: I am having difficulty purifying my pyrimidine sulfone product. What are some effective strategies?
Purification can be challenging due to the reactivity of the product and the potential for closely related impurities.
Troubleshooting:
-
Degradation on Silica Gel:
-
Cause: Highly reactive pyrimidine sulfones can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Solution: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate degradation. For very sensitive compounds, anhydrous flash column chromatography may be required.[10]
-
-
Separation from Starting Materials or Byproducts:
-
Cause: The polarity of the pyrimidine sulfone product may be very similar to that of the starting thioether or the sulfoxide byproduct, making chromatographic separation difficult.
-
Solution: Optimize the eluent system for column chromatography to achieve better separation. Sometimes, a multi-step purification process involving both chromatography and recrystallization is necessary. High-performance liquid chromatography (HPLC) can be a valuable tool for both analysis and purification of challenging mixtures.
-
-
Characterization Issues:
-
Cause: The reactivity of some pyrimidine sulfones can make them difficult to handle during sample preparation for analysis.
-
Solution: For NMR analysis, ensure the use of a dry, deuterated solvent. The formation of the sulfone from the thioether can be confirmed by the characteristic downfield shift of the protons adjacent to the sulfur-containing group in the ¹H NMR spectrum, and the appearance of a signal for the sulfone carbon in the ¹³C NMR spectrum. Mass spectrometry is also a crucial tool for confirming the molecular weight of the product.
-
Visualizations
Workflow for Pyrimidine Sulfone Synthesis and Troubleshooting
Caption: A general workflow for the synthesis and application of pyrimidine sulfones, highlighting key troubleshooting points.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism for the SNAr reaction of a pyrimidine sulfone.
Quantitative Data Summary
The reactivity of 2-sulfonylpyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring. The following table summarizes the relative reactivity trends observed in the literature.
| Substituent Type at Position 5 | Effect on Reactivity | Representative Groups | Reference |
| Strong Electron-Withdrawing | Drastic Increase | -NO₂, -COOMe, -CF₃ | [3] |
| Weak Electron-Withdrawing/Donating | Minor Adjustment | -Cl, -Br, -Ph, -Me | [3] |
| Strong Electron-Donating | Drastic Decrease/No Reaction | -NH₂, -OMe | [3] |
Note: The sulfonyl group is a significantly better leaving group than chloro or methylthio groups in these SNAr reactions.[1]
References
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry.
- 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2023). ChemRxiv.
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (n.d.). PMC.
- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.). Royal Society of Chemistry.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2015). Organic Letters.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.
- Chemoselective thioether oxidation. (2022). Reddit.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.
- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate.
- Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. (n.d.). Chemical Papers.
- Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2025). PubMed.
- A New Reagent to Access Methyl Sulfones. (n.d.). ChemRxiv.
- Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. (2019). PubMed.
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting guide for the synthesis of kinase inhibitors from pyrimidines
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in successful therapeutic agents.[1] As a bioisostere of the adenine core of ATP, it provides an exceptional framework for designing competitive inhibitors that target the highly conserved ATP-binding site of protein kinases.[2][3] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1]
This guide provides researchers, chemists, and drug development professionals with a practical, field-tested resource for troubleshooting the synthesis of 2,4-disubstituted and related pyrimidine kinase inhibitors. It moves beyond simple protocols to explain the causal chemistry behind common synthetic challenges, empowering you to diagnose and solve problems effectively in your own research.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for building a 2,4-disubstituted pyrimidine kinase inhibitor?
A1: The most versatile and widely used starting materials are commercially available 2,4-dichloropyrimidines. The two chlorine atoms possess differential reactivity, allowing for sequential, regioselective substitutions. Typically, the C4 chlorine is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine, enabling a stepwise introduction of different amine functionalities.[2][6]
Q2: I need to form a C-C bond at the C4 position and a C-N bond at the C2 position. Which reaction should I perform first?
A2: While multiple strategies exist, a common and effective route involves an initial Palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to install the C-C bond at the C4 position. This is followed by a second cross-coupling, typically a Buchwald-Hartwig amination, or a direct SNAr reaction to install the amine at the C2 position. Performing the Suzuki reaction first is often preferred as the conditions can be harsher, and the subsequent amination can proceed under milder conditions on the more complex intermediate.
Q3: How do I monitor the progress of my reactions effectively?
A3: A multi-tiered approach is best.[7]
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time qualitative assessment of the consumption of starting materials and the appearance of new, more non-polar products.[8] It's an indispensable tool for determining if a reaction has gone to completion.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, product purity, and the formation of impurities.[9] It is highly reproducible and essential for optimization studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the mass of your desired product and identifying the masses of unknown byproducts, which is critical for troubleshooting unexpected results.[10]
Q4: My final compound is difficult to purify. What are some common strategies?
A4: Purification of pyrimidine-based inhibitors can be challenging due to their often polar nature and potential for metal contamination from cross-coupling catalysts.
-
Column Chromatography: Silica gel column chromatography is the most common method.[2] A careful screen of solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) is crucial. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent streaking on the column for basic compounds.
-
Recrystallization: If your compound is crystalline, recrystallization is an excellent method for achieving high purity on a larger scale.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC is a powerful option.
-
Metal Scavenging: Residual palladium can be removed by washing the organic solution with aqueous solutions of reagents like thiourea or by stirring the crude product with a silica-bound metal scavenger.
Core Synthetic Workflow for a 2,4-Disubstituted Pyrimidine Inhibitor
The diagram below illustrates a common synthetic pathway, highlighting the key transition metal-catalyzed reactions used to build complexity around the pyrimidine core.
Caption: General workflow for synthesizing a 2,4-disubstituted pyrimidine.
Detailed Troubleshooting Guide
Problem Area 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Issue: Low or no conversion of the chloropyrimidine.
-
Potential Cause 1: Inactive Catalyst System. The oxidative addition of a C-Cl bond to the Pd(0) center is often the rate-limiting step. The catalyst may be deactivated or not active enough.
-
Solution:
-
Ensure your palladium source, such as Pd(PPh₃)₄, is fresh. Open new bottles if in doubt.
-
Switch to a more active pre-catalyst system. For challenging couplings, consider using a combination of a palladium source like Pd₂(dba)₃ with a specialized phosphine ligand (see Table 1).
-
Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling with argon for at least 30 minutes.[11] Oxygen is a potent inhibitor of Pd(0) catalysts.
-
-
-
Potential Cause 2: Inappropriate Base or Solvent. The base is critical for activating the boronic acid and facilitating the transmetalation step. The solvent must be appropriate for the temperature and solubilize the reagents.
-
Solution:
-
While K₂CO₃ or Cs₂CO₃ are common, for less reactive chlorides, a stronger base like K₃PO₄ may be required.[12]
-
Ensure your base is finely powdered and anhydrous.
-
1,4-Dioxane and Toluene are excellent solvents for Suzuki reactions.[12] Ensure they are anhydrous. For some substrates, a mixture of solvent with water (e.g., Dioxane/H₂O) can be beneficial, but this must be optimized.
-
-
-
Potential Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (replacement with -H) or form unreactive cyclic anhydrides (boroxines) upon standing or heating.
-
Solution:
-
Use fresh, high-quality boronic acid. If it's old, consider recrystallizing it or converting it to a more stable boronate ester (e.g., a pinacol ester) and using that instead.
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation.[12]
-
-
Problem Area 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Issue: Reaction stalls, showing starting material and no product.
-
Potential Cause 1: Catalyst and Ligand are not suitable for C-Cl activation. Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations.[13] Standard ligands like PPh₃ are often completely ineffective.[13]
-
Solution:
-
This is the most common failure point. Employ bulky, electron-rich biarylphosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[13][14] Refer to Table 1 for recommended ligands.
-
Use a reliable palladium pre-catalyst (e.g., G3 or G4 palladacycles) that cleanly generates the active Pd(0) species.[13] Avoid Pd(OAc)₂ if possible, as its reduction to Pd(0) can be unreliable.[15]
-
For very difficult couplings, increase catalyst loading from 1-2 mol% to 3-5 mol%.[13]
-
-
-
Potential Cause 2: Incorrect Base. The base's role is to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. A base that is too weak will result in no reaction.
-
Solution:
-
Sodium tert-butoxide (NaOtBu) is the most common and effective strong, non-nucleophilic base for these reactions.[13]
-
If your substrate is sensitive to NaOtBu, other bases like Lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can be used, but they will likely require a more active catalyst system and higher temperatures.[13]
-
-
Issue: Significant hydrodehalogenation byproduct is observed (C-Cl is replaced by C-H).
-
Potential Cause: Competing Reduction Pathway. This side reaction occurs when reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination or reaction with trace water to reduce the aryl chloride.[13]
-
Solution:
-
Ensure Strictly Anhydrous Conditions: This is critical. Use flame-dried glassware. Use anhydrous, degassed solvents. Ensure the amine and base are as dry as possible.[13]
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands (e.g., switching from a Josiphos-type to a biarylphosphine ligand) can mitigate this.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[13]
-
-
Troubleshooting Flowchart for a Failed Cross-Coupling Reaction
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Data & Protocols
Table 1: Common Palladium Catalysts and Ligands for Pyrimidine Synthesis
| Catalyst / Ligand | Reaction Type(s) | Key Characteristics & Use Cases |
| Pd(PPh₃)₄ | Suzuki | A reliable "workhorse" catalyst for many Suzuki reactions, especially with aryl bromides or iodides. May require higher temperatures for chlorides.[12] |
| Pd(dppf)Cl₂ | Suzuki | Excellent for a broad range of Suzuki couplings. The dppf ligand is robust and versatile. |
| Pd₂(dba)₃ + SPhos/XPhos | Suzuki, Buchwald | A powerful combination for difficult Suzuki couplings. SPhos and XPhos are bulky biarylphosphine ligands that promote C-Cl activation. |
| BrettPhos, RuPhos | Buchwald-Hartwig | State-of-the-art, highly active ligands specifically designed for challenging C-N couplings involving aryl chlorides.[13] |
| Xantphos | Buchwald-Hartwig | A bidentate ligand often effective in C-N couplings, can sometimes reduce hydrodehalogenation side reactions.[2] |
| G3/G4 Palladacycles | Suzuki, Buchwald | Pre-catalysts that are air-stable and provide a reliable source of active Pd(0) in solution, leading to more reproducible results.[13] |
Table 2: Solvent and Base Selection Guide
| Reaction Type | Common Solvents | Common Bases | Notes |
| Suzuki-Miyaura | 1,4-Dioxane, Toluene, DME, THF/H₂O | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice depends on substrate reactivity. Anhydrous conditions are generally preferred but aqueous mixtures can be effective.[12][16] |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, THF | NaOtBu, LHMDS, K₃PO₄ | Must be anhydrous and degassed. Base must be strong and non-nucleophilic.[13] |
| SNAr | Ethanol, Isopropanol, DMF, NMP | DIPEA, Et₃N, K₂CO₃ | Reaction is driven by nucleophilic attack; a polar solvent is often beneficial. A non-nucleophilic organic base is used to scavenge HCl.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
-
Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) followed by anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours). For microwave-assisted reactions, heating at 100-120 °C for 15-30 minutes is often sufficient.[16]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To a flame-dried Schlenk tube or vial, add the 2-chloro-4-arylpyrimidine (1.0 eq.), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 eq.), the corresponding ligand (e.g., BrettPhos, 0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with argon.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene, followed by the desired amine (1.2 eq.).
-
Reaction: Seal the vessel tightly and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to obtain the final 2,4-disubstituted pyrimidine product.
References
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.MDPI.[Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors.PubMed.[Link]
- Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors.PubMed.[Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.RSC Publishing.[Link]
- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.PubMed.[Link]
- Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names.RxList.[Link]
- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.OUCI.[Link]
- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.
- Help troubleshooting a Buchwald-Hartwig amin
- Pyrimidine: Definition, Structure & Synthesis.StudySmarter.[Link]
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.PMC - NIH.[Link]
- Buchwald-Hartwig coupling troubleshooting.Chemistry Stack Exchange.[Link]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Buchwald–Hartwig amin
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Pyrimidine.Wikipedia.[Link]
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.[Link]
- Mass spectrometry for analysis of purine and pyrimidine compounds.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.PMC.[Link]
- Failed suzuki coupling, any suggenstions?Reddit.[Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.[Link]
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines.PubMed.[Link]
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.[Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.RSC Publishing.[Link]
- Recent Advances in Pyrimidine-Based Drugs.PMC - PubMed Central.[Link]
- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis.YouTube.[Link]
- 4.14B: Purine and Pyrimidine Synthesis.Biology LibreTexts.[Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for navigating the complexities of regioselective reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but challenging building block. Here, we will dissect the factors governing nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, providing you with the insights and protocols needed to achieve your desired synthetic outcomes with precision and confidence.
Introduction: The Challenge of Regioselective Control
This compound is a highly activated electrophile, primed for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the pyrimidine ring nitrogens, combined with the strong inductive and mesomeric effects of the 2-methylsulfonyl group, renders the C4 and C6 positions highly susceptible to nucleophilic attack. While structurally similar, these two positions exhibit distinct electronic and steric environments, leading to a competitive reaction landscape where achieving regioselectivity can be a significant hurdle.
This guide will provide a deep dive into the mechanistic underpinnings of this selectivity and offer practical, field-proven strategies to steer your reactions toward the desired isomer.
Frequently Asked Questions (FAQs)
Q1: Which position, C4 or C6, is inherently more reactive towards nucleophiles in this compound?
A1: In pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position due to superior stabilization of the Meisenheimer intermediate.[1][2] For this compound, both C4 and C6 are highly activated. The inherent reactivity is a fine balance of electronics and sterics. The two nitrogen atoms and the C2-sulfonyl group exert a strong electron-withdrawing effect, making both positions electrophilic. Often, the C4 position is considered slightly more reactive in analogous dichloropyrimidine systems due to the electronic influence of the para nitrogen atom.[3][4] However, the outcome is highly dependent on the specific nucleophile and reaction conditions.
Q2: What are the primary factors that I can manipulate to control regioselectivity?
A2: You have several levers to pull to influence the regiochemical outcome:
-
Nature of the Nucleophile: The "hardness" or "softness" of a nucleophile, its steric bulk, and its basicity are critical. For instance, "hard" nucleophiles (like primary aliphatic amines or alkoxides) may favor one position, while "softer" nucleophiles (like thiols or anilines) may favor the other.[5][6]
-
Reaction Temperature: Lower temperatures often increase selectivity by favoring the kinetically controlled product, which is the product that forms fastest.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can differentially solvate the transition states leading to the C4 and C6 substituted products, thereby influencing the reaction pathway.
-
Base: The choice and stoichiometry of the base are crucial, especially when using amine nucleophiles. A weak, non-nucleophilic base is often preferred to simply act as an acid scavenger. Stronger bases can deprotonate the nucleophile, altering its reactivity and selectivity profile.[5]
Q3: I am observing a mixture of C4 and C6 substituted products. What is the first thing I should try to improve selectivity?
A3: The first and often most effective parameter to adjust is the reaction temperature. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) will slow down the reaction but will amplify the energetic differences between the two competing reaction pathways. This often provides a significant enhancement in selectivity for the kinetically favored product. If this does not provide a satisfactory result, a systematic screening of solvents with varying polarities should be your next step.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: My reaction with a primary aliphatic amine is giving poor selectivity.
-
Problem: Primary aliphatic amines are strong, "hard" nucleophiles and can be aggressive, leading to mixtures of isomers and potential di-substitution.
-
Analysis: With unbiased primary aliphatic amines, there is a known propensity to selectively displace the sulfone group at the C2 position.[5] However, when targeting the C4/C6 positions, their high reactivity can lead to poor selectivity between these two sites.
-
Solutions:
-
Lower the Temperature: Perform the reaction at 0 °C or below to favor the kinetic product.
-
Use a Weak Base: Employ a non-interfering base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) as an acid scavenger rather than a stronger base that might lead to side reactions.[5]
-
Slow Addition: Add the amine nucleophile dropwise to the solution of the pyrimidine to maintain a low concentration of the nucleophile, which can suppress over-reaction and improve selectivity.
-
Scenario 2: I am trying to achieve selective monosubstitution with an aniline derivative but am getting a mixture of products.
-
Problem: While anilines are "softer" nucleophiles than aliphatic amines, they can still react at both C4 and C6, and the resulting product's electronic properties can influence the reactivity of the remaining chlorine.
-
Analysis: Studies have shown that with anilines, selective displacement of a chloride group over the methylsulfonyl group is achievable, particularly in the presence of weak bases.[5] The key is to fine-tune the conditions to exploit the subtle reactivity differences between C4 and C6.
-
Solutions:
-
Solvent and Base Screening: As demonstrated in the literature, a combination of a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) with a weak base like NaHCO₃ can provide high selectivity for the C4 position.[5]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aniline to ensure the reaction goes to completion without promoting di-substitution.
-
Data Summary: Guiding Your Experimental Design
The following table summarizes how different reaction parameters can be adjusted to favor substitution at a specific position. This is a general guide, and optimization will be required for each specific substrate-nucleophile pair.
| Parameter | To Favor C4-Substitution (Kinetic Control) | To Favor C6-Substitution (Thermodynamic Control) | Rationale |
| Temperature | Low (e.g., -20 °C to RT) | High (e.g., Reflux) | Lower temperatures exploit the lower activation energy of the kinetic pathway. Higher temperatures allow the reaction to equilibrate to the more stable thermodynamic product. |
| Nucleophile | Bulky nucleophiles, "Soft" nucleophiles (e.g., anilines, thiols) | Smaller, "Harder" nucleophiles (e.g., small primary amines, alkoxides) | Steric hindrance at the C6 position, flanked by the C5-proton and a large C4-substituent (in the second substitution), can direct bulky nucleophiles to C4. Electronic preferences can also dictate selectivity. |
| Base | Weak, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, DIPEA) | May require stronger bases (e.g., NaH, KHMDS) for less reactive nucleophiles | A weak base minimizes side reactions and allows the intrinsic reactivity of the nucleophile to dominate. Stronger bases can alter the nature of the nucleophile. |
| Solvent | Aprotic polar (e.g., THF, MeCN, DMF) | Varies; may require higher boiling point solvents for thermodynamic control | Solvents can stabilize transition states differently. Aprotic polar solvents are generally effective for SNAr reactions. |
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled C4-Selective Amination
This protocol is optimized for achieving monosubstitution at the C4 position with an aniline-type nucleophile.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 0.1 M).
-
Reagents: Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add the aniline derivative (1.1 eq) dropwise over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 4-amino-6-chloro-2-(methylsulfonyl)pyrimidine product.
Visualizing the Reaction Pathway
Understanding the decision-making process is key to successful troubleshooting and experimental design.
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
- Baud, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv.
- Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Moon, Y., et al. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Synthesis.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Romero-Ortega, M., et al. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Purification of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for 4,6-dichloro-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. As a highly reactive electrophilic scaffold, control over reaction conditions and purification strategies is paramount to achieving high-purity material for downstream applications.
This document provides practical, field-tested advice rooted in established chemical principles to help you diagnose and solve impurity-related challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of this compound.
Q1: My final product is an off-white or yellow solid, not the expected white solid. What is the likely cause?
A1: An off-white or yellow coloration typically indicates the presence of residual starting materials, reagents, or minor side products. The most common culprits are unreacted 4,6-dichloro-2-(methylthio)pyrimidine (the precursor sulfide) or residual oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and their byproducts (e.g., m-chlorobenzoic acid). Trace amounts of these can often be removed by trituration or recrystallization.
Q2: I'm seeing a spot on my TLC with a lower Rf than my product. What could it be?
A2: A more polar impurity (lower Retention factor, Rf) is often a hydrolysis product, such as 4-chloro-6-hydroxy-2-(methylsulfonyl)pyrimidine. The sulfonyl and chloro substituents strongly activate the pyrimidine ring, making it susceptible to nucleophilic attack by any residual water in your solvents or reaction mixture. Ensure all reagents and solvents are anhydrous to minimize this.
Q3: My reaction is showing multiple product spots on the TLC/LC-MS. What's happening?
A3: this compound has three electrophilic sites: the C4 and C6 carbons (bearing chlorides) and the C2 carbon (bearing the sulfone). When reacting with nucleophiles, especially under varied conditions (e.g., base, temperature), mixtures of products can form from substitution at different positions.[1][2] For instance, with amines, weak bases tend to favor displacement of the C4-chloride, while stronger, anionic nucleophiles often displace the C2-sulfone.[2] Careful control of reaction stoichiometry and conditions is crucial for selectivity.
Q4: Can I purify my compound without using column chromatography?
A4: Yes, in many cases. Crystallization is a highly effective method for purifying this compound, provided a suitable solvent system is identified that can selectively dissolve impurities.[3] Washing the crude solid with a solvent in which the product has poor solubility but the impurities are soluble (trituration or slurrying) is also a powerful and scalable technique. For example, washing with cold water can remove water-soluble byproducts, and washing with a non-polar solvent like hexanes can remove non-polar organic residues.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for diagnosing and resolving specific impurity issues.
Issue 1: Presence of Unreacted Starting Material (4,6-dichloro-2-(methylthio)pyrimidine)
Diagnosis:
-
TLC Analysis: The sulfide precursor is significantly less polar than the sulfone product. It will have a much higher Rf value in common solvent systems like ethyl acetate/petroleum ether.
-
¹H NMR: The chemical shift of the methyl group protons in the sulfide precursor (CScH ₃) will be at a lower ppm value (typically ~2.6 ppm) compared to the sulfone (SO₂CH ₃, typically ~3.4 ppm).
-
Mass Spectrometry: The precursor will have a molecular weight of approximately 195.07 g/mol , while the product is 227.07 g/mol .
Root Cause Analysis: The oxidation of the sulfide to the sulfone is incomplete. This can be due to insufficient oxidizing agent, short reaction time, or low reaction temperature. Common oxidizing agents include m-CPBA and Oxone.[4][5]
Troubleshooting Protocol: Purification via Recrystallization
If the level of starting material is minor (<10%), recrystallization is often the most efficient removal method.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at reflux. Ideal solvents will show poor solubility at room temperature but high solubility when heated. Good starting points include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve the material.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
| Parameter | Recommended Condition | Rationale |
| Solvent Choice | Isopropanol, Ethanol, Ethyl Acetate/Hexanes | Balances solvency for the product at high temperature with insolubility at low temperature. |
| Cooling Rate | Slow cooling to RT, then ice bath | Promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively. |
| Washing Solvent | Cold recrystallization solvent | Minimizes re-dissolving the purified product while effectively removing surface impurities. |
Issue 2: Hydrolysis Byproducts are Detected
Diagnosis:
-
LC-MS: Look for masses corresponding to the replacement of one or both chlorine atoms with a hydroxyl group (M+H⁺ at ~209 or ~191, respectively).
-
Aqueous Work-up: Hydrolysis products are often acidic and may be partially extracted into a basic aqueous wash (e.g., NaHCO₃ solution).
Root Cause Analysis: The pyrimidine core is highly electron-deficient and susceptible to nucleophilic attack by water. This is exacerbated by elevated temperatures or non-anhydrous conditions during reaction or work-up.
Troubleshooting Workflow: Work-up and Purification
The following diagram illustrates a decision-making process for handling hydrolysis byproducts.
Caption: Decision workflow for purification.
Detailed Protocol: Flash Column Chromatography
When recrystallization is ineffective, flash chromatography is the definitive method for separating closely related impurities.
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Solvent System (Eluent): A gradient of ethyl acetate in petroleum ether or hexanes is typically effective. Start with a low polarity mixture (e.g., 10:1 Petroleum Ether:EtOAc) and gradually increase the polarity.[4]
-
Slurry Loading: For best separation, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Issue 3: Di-substitution or Other Reaction Byproducts
Diagnosis:
-
LC-MS: This is the most powerful tool. Look for masses corresponding to the addition of two nucleophile groups or other unexpected adducts. For example, a reaction with cyclohexylamine could yield a byproduct from deprotonation and dimerization.[1]
-
NMR: Complex multiplets or an unexpected number of signals in the aromatic or aliphatic regions can indicate a mixture of isomers or byproducts.
Root Cause Analysis: These impurities arise from a lack of chemoselectivity in a subsequent reaction.[2] The relative reactivity of the C2-sulfone versus the C4/C6-chlorides is sensitive to the nucleophile, base, solvent, and temperature. Over-reaction can occur if more than one equivalent of the nucleophile is used or if reaction times are too long.
Best Practices for Prevention:
-
Stoichiometry: Use precise stoichiometry. For mono-substitution, use 1.0-1.1 equivalents of your nucleophile.
-
Temperature Control: Start reactions at a low temperature (e.g., 0 °C or -78 °C) and allow them to warm slowly. This often improves selectivity.
-
Base Selection: The choice of base is critical. Non-nucleophilic, sterically hindered bases like 2,6-lutidine or proton sponges can prevent unwanted side reactions. Stronger bases like NaH or NaHMDS will deprotonate many nucleophiles, altering their reactivity profile and often favoring attack at the C2 position.[1][2]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted or other byproducts.
The following diagram illustrates the common pathways for impurity formation.
Caption: Common impurity formation pathways.
References
- ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. (n.d.). CN103539747B - The preparation method of 4,6-dichloro pyrimidine.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-12.
- Costello, F., & Glennon, B. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
- PubChem. (n.d.). This compound.
- AHH Chemical Co., Ltd. (n.d.). 4, 6-Dichloro-2-(methylsulfonyl)pyrimidine, min 98% (GC).
- National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
Sources
Technical Support Center: Navigating the Reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Welcome to the dedicated technical support guide for 4,6-dichloro-2-(methylsulfonyl)pyrimidine. This versatile reagent is a cornerstone in constructing complex molecular architectures for pharmaceutical and agrochemical research.[1][2] Its power lies in the differential reactivity of its three electrophilic sites: the C4/C6 chloro groups and the C2 methylsulfonyl group. However, this high reactivity also makes it susceptible to decomposition if not handled with precision.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions regarding the stability and handling of this compound.
Q1: I've just received my vial of this compound. What are the critical storage conditions?
A: This reagent is highly sensitive to moisture. The methylsulfonyl group strongly activates the pyrimidine ring, making it susceptible to hydrolysis.[3][4][5] Upon receipt, and for long-term storage, the compound must be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated at 2–8°C.[6] We recommend storage in a desiccator to provide an additional layer of protection against ambient moisture.[6]
Q2: What are the primary decomposition pathways I should be aware of?
A: There are two main decomposition routes:
-
Hydrolysis: Exposure to water, even trace amounts in solvents or from atmospheric humidity, can lead to the hydrolysis of the sulfonyl group and/or chloro groups, ultimately forming unreactive pyrimidin-2-ol or related hydroxy-derivatives.[5]
-
Base-Mediated Degradation: While bases are necessary for many substitution reactions, strong bases can cause unintended side reactions. This can include deprotonation of the starting material or mono-substituted products, leading to dimerization or the formation of complex, often unidentifiable, byproducts.[7]
Q3: My reaction has turned dark brown, and LC-MS analysis shows a complex mixture of products. What is the most likely cause?
A: A rapid color change and the formation of a complex mixture are classic indicators of decomposition. The most common culprits are:
-
Inappropriate Base: Using a strong base like potassium carbonate (K₂CO₃) or an excess of a nucleophilic amine can trigger multiple side reactions.[7]
-
Moisture Contamination: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reactive Solvent: Certain solvents can react with the substrate. For example, pyridine has been shown to react within minutes to produce a complex mixture, and prolonged exposure to DMSO can also induce decomposition.[6][7]
Q4: Can I use this reagent in aqueous or protic solvents like ethanol?
A: It is strongly discouraged. While some reactions in protic solvents have been reported, the risk of solvolysis and hydrolysis is extremely high.[8] The half-life of related 2-sulfonylpyrimidines in aqueous buffers can be on the order of hours, which is often too short for a synthetic transformation to complete efficiently.[5] Whenever possible, use anhydrous aprotic solvents such as THF, Dioxane, or Acetonitrile.
Section 2: Troubleshooting Guide - Issues in Nucleophilic Aromatic Substitution (SNAr)
This section provides a deeper dive into specific problems encountered during SNAr reactions and their causal factors.
Problem: Poor or Unpredictable Regioselectivity
You are obtaining a mixture of C4-substituted and C2-substituted isomers, making purification difficult.
Causality Analysis: The regiochemical outcome of SNAr on this compound is not arbitrary; it is a predictable function of the nucleophile's structure and the basicity of the reaction medium. The C2 position is electronically activated by two ring nitrogens and the sulfone, while the C4/C6 positions are activated by one ring nitrogen and the sulfone. The key differentiator is often sterics and the nucleophile's charge state.[7][9]
Troubleshooting Steps & Solutions:
-
Analyze Your Nucleophile and Base: The nature of your nucleophile is the primary determinant of selectivity.
-
For C4-Chloride Substitution: Use anilines or secondary aliphatic amines. These nucleophiles are sterically hindered enough to favor attack at the more accessible C4 position over the C2 position, which is flanked by the sulfonyl group and a nitrogen atom.[9]
-
For C2-Sulfone Substitution: Use sterically unhindered primary aliphatic amines (e.g., ethylamine) or, more reliably, an anionic nucleophile. Anionic nucleophiles, generated by deprotonating a precursor with a strong base (like NaH), will almost always displace the best leaving group, which is the methylsulfinate anion.[7][9]
-
-
Control the Basicity: The base is not just an acid scavenger; it dictates the charge state of the nucleophile.
-
To ensure C4 selectivity with anilines, use a weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃).[9] Using a stronger base can partially deprotonate the aniline, creating an anionic nucleophile that will preferentially attack the C2-sulfonyl group, resulting in a product mixture.[7][9]
-
To force C2 selectivity, pre-treat your nucleophile (e.g., an aniline) with a strong, non-nucleophilic base like NaH or NaHMDS in an aprotic solvent before adding the pyrimidine substrate.[7]
-
Data Summary: Regioselectivity Rules
| Nucleophile Type | Base Condition | Primary Site of Attack | Major Product |
| Anilines, Secondary Amines | Weak Base (e.g., NaHCO₃) | C4 (Steric Control) | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine |
| Primary Aliphatic Amines | Weak Base (e.g., NaHCO₃) | C2 (Electronic/Steric Balance) | 2-Amino-4,6-dichloropyrimidine |
| Anionic Nucleophiles (Nu⁻) | Generated with Strong Base (e.g., NaH) | C2 (Leaving Group Ability) | 2-Nu-4,6-dichloropyrimidine |
Problem: Formation of Dimeric or Other High-Mass Byproducts
You observe significant formation of a byproduct with a mass corresponding to two pyrimidine units linked together.
Causality Analysis: This often occurs when a mono-substituted product, particularly one with an N-H bond, is deprotonated by excess base in the reaction. The resulting anion is a potent nucleophile that can attack another molecule of the starting material, leading to undesired self-condensation products.[7]
Troubleshooting Steps & Solutions:
-
Reduce Base Stoichiometry: Use the minimum amount of base required to scavenge the HCl generated (typically 1.1-1.5 equivalents).
-
Switch to a Weaker Base: As detailed above, moving from K₂CO₃ or Et₃N to NaHCO₃ can prevent the deprotonation of the product.[9]
-
Control Reagent Addition: Consider adding the base slowly to the reaction mixture to avoid high local concentrations. Alternatively, adding the pyrimidine substrate last and slowly to a solution of the nucleophile and base can sometimes minimize side reactions.
Section 3: Validated Protocols & Preventative Strategies
Protocol 1: Chemoselective C4-Amination with an Aniline
This protocol is optimized for the selective substitution of the C4-chloride, a common step in the synthesis of kinase inhibitors.
Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq.).
-
Solvent & Reagents: Add anhydrous 1,4-dioxane. To this suspension, add the desired aniline (1.0-1.1 eq.) followed by sodium bicarbonate (NaHCO₃) (1.5 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours. The disappearance of the starting material and the formation of a single major product spot/peak should be observed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Causality Check: The use of NaHCO₃ is critical. It is strong enough to neutralize the HCl byproduct but too weak to deprotonate the aniline nucleophile, thus preserving the C4-selectivity.[9] Dioxane is chosen for its high boiling point and stability under these conditions.
Protocol 2: General Best Practices for Preventing Decomposition
-
Inert Atmosphere: Always handle the solid reagent and set up reactions under an inert atmosphere (N₂ or Ar).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Glassware: Ensure all glassware is rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of inert gas or in a desiccator.
-
Temperature Control: Do not overheat reactions. While heating is often necessary, excessive temperatures can accelerate decomposition pathways. Start with the recommended temperature from literature and optimize carefully.
-
Reaction Monitoring: Closely monitor reactions. If decomposition is suspected (e.g., color change), take an aliquot for analysis immediately. Prolonged reaction times can often lead to lower yields of the desired product.
Section 4: Visualized Reaction Pathways
Diagram 1: Key Decomposition & Side-Reaction Pathways
This diagram illustrates the two most common failure modes when working with this compound: hydrolysis and base-mediated dimerization.
Caption: Major decomposition pathways for the title reagent.
Diagram 2: Decision Workflow for Predicting Regioselectivity
This workflow guides the user through the critical decisions of nucleophile and base selection to achieve the desired substitution pattern.
Caption: Predictive workflow for SNAr reaction outcomes.
Section 5: References
-
Thieme Chemistry. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Thieme E-Books & E-Journals. [Link]
-
Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Bernardim, B., et al. (2019). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. [Link]
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved January 10, 2026, from [Link]
-
Ramirez-Prada, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery. Retrieved January 10, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 4,6-dichloro-2-(methylsulfonyl)pyrimidine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up production of this critical pharmaceutical intermediate.[1] We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
I. Troubleshooting Guide: From Lab Bench to Reactor
This section addresses specific issues that may arise during the synthesis. The primary route involves the oxidation of 4,6-dichloro-2-(methylthio)pyrimidine.[2]
Workflow: Synthesis of this compound
Caption: Overall synthesis workflow for this compound.
Questions & Answers: Oxidation Step
Q1: My oxidation reaction is sluggish or incomplete, resulting in a low yield of the desired sulfone. What are the common causes and solutions?
Answer: This is a frequent challenge during scale-up. The primary causes are often related to reaction kinetics, mass transfer limitations, or insufficient oxidant activity.
-
Causality: The oxidation of the electron-rich sulfur atom in 4,6-dichloro-2-(methylthio)pyrimidine to a sulfone requires a potent oxidizing agent.[2] If the reaction stalls, it often indicates that the oxidant has been consumed, has degraded, or is not effectively interacting with the substrate. The intermediate 4,6-dichloro-2-(methylsulfinyl)pyrimidine may be present in the reaction mixture.[2]
-
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry and Activity: For oxidants like meta-chloroperoxybenzoic acid (m-CPBA), ensure you are using at least 2.0-2.5 molar equivalents relative to the starting thioether.[3][4] The purity of m-CPBA (often around 77%) must be factored into your calculations.[3] For scale-up, consider more stable and cost-effective oxidants like hydrogen peroxide with a sodium tungstate catalyst or Oxone.[4][5]
-
Improve Mixing and Mass Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. Increase the agitation speed to ensure the reaction mixture is homogeneous.
-
Monitor Temperature Control: While higher temperatures can increase reaction rates, they can also lead to oxidant decomposition and byproduct formation. The oxidation is exothermic.[4] Maintain a controlled temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature.[4]
-
Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[4] This provides real-time data to determine the reaction endpoint.
-
Q2: I am observing significant byproduct formation, leading to purification difficulties. How can I improve the selectivity of the oxidation?
Answer: Byproduct formation is a critical issue that impacts yield and purity. The key is to control the reaction conditions to favor the desired sulfone product.
-
Causality: The primary byproduct is often the intermediate sulfoxide from incomplete oxidation.[2] In some cases, side reactions with the pyrimidine ring can occur, especially if harsh conditions are used.[6] The choice of oxidant and solvent system plays a crucial role in selectivity.
-
Troubleshooting & Optimization:
-
Choice of Oxidizing Agent: While m-CPBA is effective, it can sometimes lead to chlorinated byproducts. A buffered system or alternative oxidants can mitigate this. The hydrogen peroxide/sodium tungstate system is known for clean conversions.[4][5]
-
Solvent System: Dichloromethane (DCM) is a common solvent.[4] However, for scale-up, consider solvent systems like acetone/water with Oxone, which can improve solubility and reaction rates.[4]
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, add it portion-wise or as a solution via an addition funnel.[4] This helps to control the exotherm and maintain a steady concentration of the oxidant, minimizing side reactions.
-
Caption: Troubleshooting logic for the oxidation of 4,6-dichloro-2-(methylthio)pyrimidine.
Q3: The work-up procedure is difficult to manage at a larger scale. Are there more efficient methods for quenching the oxidant and isolating the product?
Answer: Standard lab-scale work-ups involving multiple liquid-liquid extractions can be cumbersome and generate significant solvent waste at scale.
-
Causality: Many oxidation work-ups require quenching of excess peroxide (a safety and stability risk) and removal of acidic byproducts (like m-chlorobenzoic acid from m-CPBA).[4] These steps can be challenging in large reactors.
-
Scale-Up Strategies:
-
Aqueous Quench Optimization: For m-CPBA, quenching with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite is effective.[4] Ensure the quench is performed at a low temperature to control the exotherm. A subsequent wash with aqueous sodium bicarbonate (NaHCO₃) will remove the acidic byproducts.[4]
-
Crystallization/Precipitation: The desired product, this compound, is a white crystalline solid.[7] A well-designed procedure can use this to your advantage. After quenching, it may be possible to isolate the product by direct crystallization from the reaction mixture or by performing a solvent swap to an anti-solvent (like water or heptane), causing the product to precipitate.[4] This minimizes the need for extensive extractions.
-
Filtration and Washing: At scale, filtering the solid product is more efficient than extraction. Ensure the filter cake is washed with a suitable solvent (one in which the product is poorly soluble but impurities are soluble) to improve purity.
-
Data Summary: Comparison of Oxidation Conditions
| Oxidizing Agent | Molar Equivalents | Solvent System | Temperature | Typical Yield | Reference |
| m-CPBA | 2.5 | Dichloromethane (DCM) | 0°C to RT | ~86% | [4] |
| Oxone® | 2.5 | THF / Water | Room Temp | ~86% | [4] |
| Hydrogen Peroxide (30%) / Na₂WO₄ | 3.0 | Methanol | 50°C | ~96% | [4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound? A: The main concerns involve the handling of corrosive and oxidizing reagents.
-
Chlorinating Agents: The synthesis of the precursor, 4,6-dichloro-2-(methylthio)pyrimidine, often uses reagents like phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[8][9]
-
Oxidizing Agents: Peroxides like m-CPBA and hydrogen peroxide are strong oxidizers and can be explosive, especially in concentrated forms or in the presence of contaminants.[4] Fine dust of the final product may also ignite if dispersed in air.[10]
-
Safe Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[10] Perform reactions in a well-ventilated fume hood or reactor.[10] Ensure emergency equipment like safety showers and fire extinguishers are accessible.
Q2: My final product has a low melting point and appears off-white. What are the likely impurities? A: The pure compound is a white crystalline powder with a melting point around 117-120°C.[7][11] A lower melting point or discoloration suggests impurities.
-
Starting Material: Residual 4,6-dichloro-2-(methylthio)pyrimidine.
-
Sulfoxide Intermediate: 4,6-dichloro-2-(methylsulfinyl)pyrimidine from incomplete oxidation.[2]
-
Solvent Residue: Trapped solvent from the work-up or purification.
-
Purification: Recrystallization from a suitable solvent like ethanol or ethyl acetate/petroleum ether is typically effective for removing these impurities.[4]
Q3: Can I substitute the chloro groups at the 4 and 6 positions before performing the oxidation? A: Yes, this is a valid synthetic strategy. The chloro groups are susceptible to nucleophilic aromatic substitution (SNAr).[1][2] For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide yields 4,6-dimethoxy-2-(methylthio)pyrimidine, which can then be oxidized to the corresponding sulfone.[12] This approach can be useful for building molecular diversity. However, be aware that the reactivity of the chloro groups can be influenced by the substituent at the 2-position.
Q4: What is the reactivity of the final product, this compound? A: The molecule has three electrophilic sites susceptible to nucleophilic attack: the carbons at positions 2, 4, and 6. The methylsulfonyl group is an excellent leaving group, often more so than the chlorides, particularly with anionic nucleophiles.[6] The chlorides at C4 and C6 can also be displaced.[6] The chemoselectivity of these reactions depends heavily on the nature of the nucleophile and the reaction conditions, making it a versatile building block in medicinal chemistry.[6][13]
III. Experimental Protocols
Protocol: Oxidation using m-CPBA (Lab Scale)
This protocol is adapted from established literature procedures.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM, ~10-15 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Oxidant Addition: Add m-CPBA (77% purity, 2.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., Petroleum ether:EtOAc = 1:1).[4]
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2-3 times) and then with brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the off-white solid from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure this compound as a white solid.[4]
IV. References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from
-
Echemi. (n.d.). 4489-34-3, this compound Formula. Retrieved from
-
Thieme E-Books & E-Journals. (n.d.). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Retrieved from
-
BenchChem. (n.d.). This compound | CAS 4489-34-3. Retrieved from
-
BenchChem. (n.d.). Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. Retrieved from
-
Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Retrieved from
-
Guidechem. (n.d.). How can 4,6-Dichloro-2-(METHYYLTHIO) Pyrimidine be synthesized? - FAQ. Retrieved from
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from
-
Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine. Retrieved from
-
Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound | 4489-34-3. Retrieved from
-
ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of this compound in Drug Discovery. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. echemi.com [echemi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 4489-34-3 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions of Difunctional Nucleophiles with Dichloropyrimidines
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with the nuanced chemistry of difunctional nucleophiles and dichloropyrimidines. This resource is designed to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms and providing robust troubleshooting strategies to minimize common side reactions and achieve desired product outcomes. Our goal is to empower you with the expertise to anticipate challenges, diagnose issues, and rationally design your synthetic strategies.
Section 1: Understanding the Core Chemistry
The reaction between a difunctional nucleophile and a dichloropyrimidine is a cornerstone of many synthetic pathways, particularly in medicinal chemistry for the construction of kinase inhibitors and other biologically active molecules. However, this seemingly straightforward reaction is fraught with challenges related to selectivity. The inherent reactivity of the dichloropyrimidine ring and the dual reactivity of the nucleophile create a competitive environment where multiple products can form.
The Electrophilic Nature of Dichloropyrimidines
Dichloropyrimidines are electron-deficient heterocycles, making them susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] In the case of 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[2][3][4][5] This preference is attributed to the superior stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at the C4 position, which is para to a ring nitrogen.[1]
However, this inherent C4 selectivity is not absolute and can be influenced or even reversed by several factors, including:
-
Substituents on the pyrimidine ring: Electron-donating groups (EDGs) at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[2][4]
-
The nature of the nucleophile: While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, can exhibit high selectivity for the C2 position, particularly when a C5-EWG is present.[2][6][7]
-
Reaction conditions: Temperature, solvent, and the choice of base can all play a crucial role in determining the regiochemical outcome.[2][3]
-
Catalysis: The use of palladium catalysts, especially in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[2][8] Conversely, specific palladium precatalysts with bulky N-heterocyclic carbene ligands can uniquely promote C2-selective cross-coupling with thiols.[9][10]
The Challenge of Difunctional Nucleophiles
Difunctional nucleophiles, such as aminophenols, diamines, and amino alcohols, introduce another layer of complexity: chemoselectivity . The presence of two distinct nucleophilic centers (e.g., -NH2 and -OH) raises the question of which group will react preferentially. Furthermore, with symmetrical difunctional nucleophiles like diamines, the challenge lies in controlling the extent of the reaction to favor mono-substitution over di-substitution.
Key challenges include:
-
N- vs. O-Arylation: In the case of aminophenols, controlling whether the nitrogen or oxygen atom acts as the nucleophile is a significant hurdle.
-
Mono- vs. Di-substitution: With nucleophiles like diamines or diols, preventing the second nucleophilic group from reacting with another molecule of dichloropyrimidine is crucial for achieving the desired mono-arylated product.
-
Intramolecular vs. Intermolecular Reactions: Depending on the structure of the difunctional nucleophile, intramolecular cyclization to form a new ring can compete with the desired intermolecular reaction.[11][12]
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My reaction with a primary amine and 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 isomers that are difficult to separate. How can I improve C4 selectivity?
Answer:
This is a very common problem. While C4 is the more reactive site, achieving high selectivity often requires careful optimization of reaction conditions. Here’s a systematic approach to favor C4 substitution:
-
Solvent and Base Selection: The choice of solvent and base is critical. For instance, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to be effective in favoring C4 substitution.[2][3]
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it only if the reaction is sluggish.
-
Palladium Catalysis: For amination reactions, employing a palladium catalyst can significantly enhance C4 selectivity.[2][8] A common catalytic system is a palladium source (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos).
-
Order of Addition: The order in which you add your reagents can be important. In some cases, pre-mixing the amine and base before slow addition to the dichloropyrimidine solution can improve the outcome.[2]
Here is a workflow to guide your optimization:
Caption: Troubleshooting workflow for improving C4 selectivity.
Question 2: I'm reacting a diamine with 4,6-dichloropyrimidine and getting a significant amount of the di-substituted product. How can I favor mono-amination?
Answer:
Formation of the di-substituted product is a classic example of "over-reaction." To favor mono-substitution, you need to control the stoichiometry and reaction conditions carefully.
-
Stoichiometry is Key: Use a slight excess of the dichloropyrimidine (e.g., 1.1 to 1.5 equivalents) relative to the diamine. This ensures that the diamine is the limiting reagent and reduces the probability of a second substitution.
-
Slow Addition: Add the diamine solution dropwise to the solution of the dichloropyrimidine at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the nucleophile throughout the reaction, disfavoring the second addition.
-
Choice of Base: Use a mild, non-nucleophilic base like potassium carbonate (K2CO3) or DIPEA. Stronger bases can deprotonate the mono-substituted product, making it more nucleophilic and prone to a second reaction.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are often suitable for these reactions.[13]
Here is a comparison of conditions for mono- vs. di-substitution:
| Parameter | Favorable for Mono-substitution | Favorable for Di-substitution |
| Stoichiometry | Dichloropyrimidine in excess (1.1-1.5 eq.) | Diamine in excess (≥ 2 eq.) |
| Temperature | Low (0-5 °C) | Elevated |
| Addition | Slow, dropwise addition of diamine | Rapid addition or co-mixing |
| Base | Mild (e.g., K2CO3, DIPEA) | Stronger bases may be used |
Question 3: I am trying to react 4-aminophenol with 2,4-dichloropyrimidine and I'm getting a mixture of N-arylated, O-arylated, and di-arylated products. How can I achieve selective N-arylation?
Answer:
This is a challenging chemoselectivity problem. The relative nucleophilicity of the amine and hydroxyl groups is key. Generally, amines are more nucleophilic than alcohols. However, under basic conditions, the phenoxide is a potent nucleophile. Selectivity can often be achieved by choosing the right catalyst system.
-
Palladium-Catalyzed N-Arylation: Palladium catalysts with specific biarylmonophosphine ligands, such as BrettPhos, have been shown to be highly selective for the N-arylation of aminophenols.[14][15][16]
-
Copper-Catalyzed O-Arylation: Conversely, copper-based catalyst systems, often employing ligands like picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), tend to favor O-arylation.[15][17][18]
By selecting the appropriate metal and ligand, you can direct the reaction to the desired outcome.
Caption: Catalyst-controlled selectivity in aminophenol arylation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination of 2,4-Dichloropyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq.) in n-butanol (0.2 M), add the amine (1.1 eq.) and DIPEA (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is incomplete, gently heat the mixture to 40-60 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine.
Protocol 2: General Procedure for Selective Mono-amination of 4,6-Dichloropyrimidine with a Diamine
-
Dissolve 4,6-dichloropyrimidine (1.2 eq.) and K2CO3 (2.0 eq.) in DMF (0.1 M) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the diamine (1.0 eq.) in DMF.
-
Add the diamine solution dropwise to the cooled dichloropyrimidine solution over 1-2 hours using a syringe pump.
-
Allow the reaction to stir at 0-5 °C for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Once the starting diamine is consumed, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate the mono-substituted product.
Section 4: Frequently Asked Questions (FAQs)
Q: Is it possible to achieve selective substitution at the C2 position of 2,4-dichloropyrimidine?
A: Yes, although it is more challenging than C4 substitution. C2 selectivity can be achieved under specific conditions. For example, using tertiary amine nucleophiles with a C5-electron-withdrawing group on the pyrimidine ring can lead to excellent C2 selectivity.[6][7] Additionally, specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been developed for C2-selective C-S cross-coupling reactions.[9][10][19]
Q: What is the best way to prevent intramolecular cyclization when using a difunctional nucleophile with a flexible linker?
A: Intramolecular reactions are favored at high dilution.[12] To favor the desired intermolecular reaction, you should run your reaction at a higher concentration. This increases the probability of a nucleophile from one molecule reacting with the electrophile of another molecule before it has a chance to react with itself.
Q: Can I use microwave irradiation to accelerate these reactions?
A: Yes, microwave-assisted synthesis can be a powerful tool to accelerate these reactions and, in some cases, improve yields and selectivity. It is particularly useful for Suzuki couplings of dichloropyrimidines.[20] However, it is important to carefully screen reaction conditions, as the higher temperatures can sometimes lead to more side products.
Q: Are there alternatives to using palladium catalysts for these cross-coupling reactions?
A: While palladium complexes are the most widely used, nickel and copper-based systems can be viable alternatives for certain transformations.[1] The choice of catalyst is highly dependent on the specific substrates and the desired bond formation.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Source: NIH)
- A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. (Source: Benchchem)
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (Source: ACS Fall 2025)
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Source: MDPI)
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (Source: Journal of the American Chemical Society)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (Source: NIH)
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. (Source: Benchchem)
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (Source: Organic Letters)
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (Source: MDPI)
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? (Source: FAQ)
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Source: Unknown)
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (Source: NIH)
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (Source: PubMed)
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Source: Unknown)
- SNAr reactions of pi-deficient arom
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (Source: Semantic Scholar)
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (Source: MDPI)
- SNAr Reaction in Other Common Molecular Solvents. (Source: Wordpress)
- Pyrimidine synthesis. (Source: Organic Chemistry Portal)
- Pyrimidine metabolism. (Source: Wikipedia)
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Aryl
- Nucleophilic arom
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Aryl
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Aryl
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. (Source: SciSpace)
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (Source: PMC - NIH)
- Orthogonal Cu- and Pd-based catalyst systems for the O- and N-aryl
- 8.10: Intermolecular Versus Intramolecular Reactions. (Source: Chemistry LibreTexts)
- Common Blind Spot: Intramolecular Reactions. (Source: Master Organic Chemistry)
- Breakdown of the regulatory control of pyrimidine biosynthesis in human breast cancer cells. (Source: PubMed)
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (Source: Unknown)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (Source: MDPI)
- Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. (Source: PMC - PubMed Central)
- minimizing di-substitution side products in hydrazinolysis of difluoropyrimidines. (Source: Benchchem)
- Intramolecular and intermolecular forces (article). (Source: Khan Academy)
- 3.9: Intramolecular forces and intermolecular forces. (Source: Chemistry LibreTexts)
- Intramolecular vs. Intermolecular forces - London Dispersion, Dipole-Dipole, Ion-Dipole forces -Chem. (Source: YouTube)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 15. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-(methylsulfonyl)pyrimidine in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing catalyst loading for this versatile and highly reactive building block.
Introduction: The Unique Reactivity of this compound
This compound is a valuable substrate in medicinal chemistry due to its multiple reaction sites.[1] The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions. The methylsulfonyl group at the C2 position is also a potential leaving group, adding another layer of complexity and synthetic utility.[2]
The primary challenge in working with this substrate is controlling the chemoselectivity of the reaction. In cross-coupling reactions, the C4 position is generally more reactive than the C2 and C6 positions.[3][4] However, under certain conditions, reaction at the C2-sulfonyl group or di-substitution can occur. Optimizing the palladium catalyst loading is a critical parameter in achieving high yields of the desired mono-substituted product while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a good starting point.[5] This is often sufficient to achieve good conversion without promoting excessive side reactions. If the reaction is sluggish, the catalyst loading can be incrementally increased. Conversely, if significant side product formation is observed, decreasing the catalyst loading should be investigated.
Q2: I am observing di-substitution of both chloro groups. How can I favor mono-substitution?
A2: Di-substitution can be a significant issue. To favor mono-substitution, consider the following:
-
Reduce Catalyst Loading: Higher catalyst loadings can sometimes lead to over-reactivity and di-substitution.[5]
-
Control Stoichiometry: Use a 1:1 stoichiometry of the pyrimidine to the coupling partner.[5]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the more reactive C4 position.
-
Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further reaction at the second chloro position.[5]
Q3: Can the methylsulfonyl group be displaced during the cross-coupling reaction?
A3: Yes, the methylsulfonyl group can act as a leaving group, particularly with certain nucleophiles and under specific conditions.[2] In palladium-catalyzed reactions, displacement of the chloro groups is generally favored. However, if you observe products resulting from the displacement of the sulfonyl group, consider using milder reaction conditions (lower temperature, weaker base) and a lower catalyst loading.
Q4: What are the most common side reactions to look out for?
A4: Besides di-substitution, other common side reactions include:
-
Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom. This can be minimized by ensuring strictly anhydrous conditions.[5]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen, so thorough degassing is crucial.[5]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid. Using anhydrous solvents and reagents can help mitigate this.[5]
Q5: Which analytical techniques are best for monitoring these reactions?
A5: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of products and byproducts, confirming their molecular weights.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing low or no conversion of your starting material, consider the following potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄).[5] |
| Insufficiently Degassed Solvents/Reagents | Oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[4] |
| Inappropriate Ligand | For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used. Screen different base/solvent combinations. |
| Low Reaction Temperature | Cross-coupling with heteroaryl chlorides can be sluggish. If you are not seeing any conversion, consider increasing the reaction temperature in increments of 10-20 °C. |
Issue 2: Significant Side Product Formation
If your desired product is forming but is accompanied by significant impurities, use this guide to identify and address the issue:
| Side Product Observed | Possible Cause | Suggested Solution |
| Di-substituted Product | Overly reactive conditions or high catalyst loading. | Decrease the catalyst loading to 0.5-1 mol%. Use a 1:1 stoichiometry of reactants. Lower the reaction temperature. Monitor the reaction closely and stop it upon consumption of the starting material.[5] |
| Hydrodehalogenation Product | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere. |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen. Inefficient transmetalation. | Thoroughly degas all reagents and solvents. For Sonogashira coupling, consider copper-free conditions to minimize alkyne homocoupling.[6] |
| Product from Sulfone Displacement | Reaction conditions are too harsh, or the nucleophile is highly reactive towards the sulfonyl group. | Use a milder base and a lower reaction temperature. Screen different ligands that may favor coupling at the C-Cl bond. |
Experimental Protocols
Protocol 1: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a systematic approach to optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flasks or microwave vials
-
Magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In parallel, set up a series of oven-dried Schlenk flasks or microwave vials, each with a magnetic stir bar.
-
Reagent Addition: To each flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: To each flask, add the palladium catalyst at varying loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Inert Atmosphere: Seal the flasks and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1 hr, 4 hrs, 12 hrs) by TLC or LC-MS.
-
Work-up: Once a reaction is deemed complete (or has reached a plateau), cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product of each reaction by ¹H NMR or HPLC to determine the yield of the desired product and the relative amounts of any side products.
Illustrative Data for Catalyst Loading Optimization:
The following table provides an illustrative example of the expected outcomes when varying the catalyst loading for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note: This is representative data to illustrate trends and may not reflect actual experimental results.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) | Observations |
| 0.5 | 24 | 65 | <5 | Slow reaction, but good selectivity. |
| 1.0 | 12 | 85 | 8 | Good balance of reaction rate and selectivity. |
| 2.0 | 6 | 90 | 15 | Faster reaction, but decreased selectivity. |
| 5.0 | 2 | 75 | 25 | Very fast reaction, but significant di-substitution. |
Visualization of Key Concepts
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in cross-coupling reactions.
Key Factors in Catalyst Loading Optimization
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
impact of solvent choice on the reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for 4,6-dichloro-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and characteristics of this compound.
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
A1: this compound has three electrophilic centers susceptible to nucleophilic attack: the carbon atoms at positions 2, 4, and 6. The leaving groups at these positions are a methylsulfonyl group (-SO₂Me) at C2 and chlorine atoms (-Cl) at C4 and C6. The inherent electron deficiency of the pyrimidine ring facilitates these substitution reactions.[1][2]
Q2: Which leaving group is the most reactive?
A2: The relative reactivity of the leaving groups is highly dependent on the nature of the incoming nucleophile and the reaction conditions, including the solvent and base used.[3] There is no single "most reactive" group in all scenarios. For instance, with certain amines under specific basic conditions, the chloride at the C4 position is preferentially displaced.[3] Conversely, other nucleophiles, such as some primary aliphatic amines or alkoxides, can selectively displace the methylsulfonyl group at the C2 position.[3][4]
Q3: How does solvent choice impact the outcome of reactions with this compound?
A3: Solvent selection is a critical parameter that can significantly influence reaction rates and regioselectivity. Solvents are broadly categorized as polar protic, polar aprotic, and nonpolar.[5]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions.[6] They can dissolve ionic nucleophiles but do not strongly solvate them through hydrogen bonding, thus preserving the nucleophile's reactivity.[6][7] This often leads to faster reaction rates.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate and stabilize both the nucleophile and the leaving group through hydrogen bonding.[8] While this can be beneficial in some cases, it can also "cage" the nucleophile, reducing its reactivity and slowing down the reaction.[6]
-
Nonpolar solvents (e.g., toluene, hexane) are less common for these reactions due to the poor solubility of many nucleophiles and intermediates. However, in some instances, they are used, and the reaction mechanism can be influenced by phenomena like amine self-aggregation.[9]
Q4: Can I achieve selective monosubstitution on this molecule?
A4: Yes, achieving selective monosubstitution is a key advantage of using this compound. The distinct electronic environments of the C2, C4, and C6 positions, coupled with careful selection of the nucleophile, solvent, and base, allow for controlled, stepwise functionalization.[3][10] For example, using a weak base like sodium hydrogen carbonate with anilines can lead to highly selective substitution at the C4 position.[3]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or no conversion of starting material.
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive nucleophile | • Increase the reaction temperature. • If applicable, use a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity. • Consider switching to a more potent nucleophile if the reaction chemistry allows. |
| Suboptimal solvent choice | • If using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[6] • Ensure the reactants are fully soluble in the chosen solvent at the reaction temperature. |
| Decomposition of starting material or product | • Run the reaction at a lower temperature for a longer duration. • Use a milder base. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reactants are sensitive to air or moisture. |
| Catalyst inefficiency (if applicable) | • If using a catalyst, ensure it is active and not poisoned. For reusable catalysts, regeneration may be necessary.[11] |
Issue 2: Formation of multiple products and lack of regioselectivity.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions are too harsh | • Lower the reaction temperature to favor the kinetically controlled product. • Use a weaker base or a stoichiometric amount of base to avoid side reactions. |
| Incorrect solvent or base combination | • The interplay between the nucleophile, base, and solvent is crucial for regioselectivity.[3] For instance, with aniline nucleophiles, a weak base like NaHCO₃ promotes C4 selectivity.[3] • Screen a variety of solvents (e.g., THF, dioxane, acetonitrile) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) to optimize for the desired isomer. |
| Steric and electronic effects | • The regioselectivity is governed by the stability of the Meisenheimer intermediate and the electronic properties of the pyrimidine ring.[12][13] Consider that substitution at C4 is often favored with many nucleophiles due to the electronic stabilization provided by the para nitrogen atom. However, strong nucleophiles or specific reaction conditions can favor C2 substitution. |
Issue 3: Difficulty in product isolation and purification.
| Potential Cause | Troubleshooting Steps |
| Product is highly soluble in the aqueous phase during workup | • Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. • Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. |
| Product co-elutes with starting material or byproducts during chromatography | • Optimize the solvent system for column chromatography. A gradient elution may be necessary. • Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product is unstable on silica gel | • Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. • Consider using an alternative stationary phase like alumina. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for common reactions involving this compound.
Protocol 1: Selective C4-Amination with an Aniline Derivative
This protocol describes the selective substitution of the C4-chloro group with an aniline nucleophile using a weak base.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add acetonitrile as the solvent.
-
Add the aniline derivative (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Selective C2-Substitution with a Primary Aliphatic Amine
This protocol outlines the selective displacement of the methylsulfonyl group with a primary aliphatic amine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.5 eq).
-
Add the primary aliphatic amine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Data Presentation & Visualization
Table 1: Solvent Effects on Reaction Rate for a Typical SNAr Reaction
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Reaction Rate |
| Hexane | 1.9 | Nonpolar | Very Slow |
| Toluene | 2.4 | Nonpolar | Slow |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Fast |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very Fast |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast |
| Methanol (CH₃OH) | 32.7 | Polar Protic | Slow to Moderate |
| Water (H₂O) | 80.1 | Polar Protic | Slow |
Note: Relative rates are illustrative and can vary depending on the specific nucleophile and reaction conditions.
Diagram 1: Regioselectivity Decision Tree
This diagram illustrates the general factors influencing the site of nucleophilic attack.
Caption: Decision tree for predicting regioselectivity based on nucleophile type.
Diagram 2: Experimental Workflow for Reaction Optimization
This diagram outlines a systematic approach to optimizing reaction conditions.
Caption: Systematic workflow for optimizing SNAr reaction conditions.
References
- Moon, Y. C., et al. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. Link
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Link
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO₂-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Link
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Link
- Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
- LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. Link
- Leah4sci. (2015).
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Link
- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. Link
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Link
- De Rossi, R. H., et al. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. American Journal of Organic Chemistry. Link
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. Link
- Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Link
- Kobayashi, K., et al. (2019). SYNTHESIS OF[3][5]OXATHIINO[2,3-d]PYRIMIDINES STARTING WITH 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. HETEROCYCLES, 98(4), 565. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. Link
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Link
- BenchChem. (n.d.). This compound. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery. Link
- Echemi. (n.d.). This compound Formula. Link
- Organic Chemistry I. (n.d.).
- Kim, J. N., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Tetrahedron Letters, 42(20), 3571-3574. Link
- LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Link
- PubChem. (n.d.). This compound. Link
- PubChem. (n.d.). This compound. Link
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sapub.org [sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Byproduct Identification in Pyrimidine Synthesis
Welcome to the technical support center dedicated to the analytical challenges in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of identifying and characterizing unwanted byproducts. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the analysis of pyrimidine synthesis reactions.
FAQ 1: My HPLC analysis shows an unexpected peak. What could it be?
Answer:
An unexpected peak in your HPLC chromatogram is a common occurrence in pyrimidine synthesis, often indicating the formation of a byproduct. The identity of this peak can vary significantly depending on the specific reaction, such as a Biginelli or Pinner synthesis.[1]
Common byproducts include:
-
Hantzsch-type Dihydropyridines: These can form as competitors to the desired dihydropyrimidinone in Biginelli reactions, especially when using urea.[1]
-
N-acylureas: Arising from a competing pathway where the β-ketoester reacts with urea, these byproducts can complicate purification.[2]
-
Aldol Condensation Products: The aldehyde starting material can undergo self-condensation.[3]
-
Oxidation Products: The dihydropyrimidine ring can be susceptible to oxidation, leading to the corresponding aromatic pyrimidine.[3]
-
Unreacted Starting Materials: Inefficient reactions can result in the presence of unreacted aldehydes, β-ketoesters, or urea/thiourea.[1]
To begin identification, it is crucial to systematically analyze the reaction conditions. Factors such as catalyst choice and amount, reaction temperature, and solvent polarity all play a significant role in the reaction pathway and potential side reactions.[1]
FAQ 2: How can I confirm the structure of a suspected byproduct?
Answer:
Confirming the structure of an unknown byproduct requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
A systematic workflow for structure elucidation typically involves:
-
Isolation: The first step is to isolate the impurity from the reaction mixture using techniques like preparative HPLC or column chromatography.[3][4]
-
Mass Spectrometry (MS): Once isolated, high-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the byproduct.[4] This is a critical piece of information for determining the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed structure.[4][5] Analysis of chemical shifts, coupling constants, and 2D NMR experiments (like COSY and HSQC) can help piece together the molecular framework.[3][6]
By combining the molecular formula from HRMS with the structural fragments identified by NMR, you can propose and confirm the structure of the byproduct.
FAQ 3: My reaction yield dropped significantly upon scale-up. Could byproducts be the cause?
Answer:
A significant drop in yield during scale-up is a frequent challenge, and the formation of unexpected impurities is a likely contributor.[3] What may be a minor byproduct at the lab scale can become a major issue in larger reactors due to changes in mass and heat transfer.[3] Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[3]
To troubleshoot this, a systematic approach is necessary:
-
Re-optimization of Reaction Conditions: Parameters such as temperature, stirring rate, and the rate of reagent addition may need to be re-optimized for the larger scale.[3]
-
Impurity Profiling: A thorough analysis of the crude product from the large-scale reaction is essential to identify and quantify the byproducts being formed.[7][8]
-
Raw Material Qualification: The purity of starting materials can have a more pronounced effect at a larger scale.[3] Ensure rigorous quality control of all raw materials.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific analytical techniques used in the identification of pyrimidine synthesis byproducts.
Troubleshooting Guide 1: HPLC Method Development for Pyrimidine Byproduct Analysis
Issue: Poor separation of the main product and byproducts, leading to co-elution and inaccurate quantification.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Column Chemistry | Solution: Screen different stationary phases. For many pyrimidine derivatives, C18 columns are a good starting point.[9] However, for more polar compounds, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide better separation. The choice of stationary phase influences the retention mechanism and can resolve closely eluting peaks. |
| Suboptimal Mobile Phase Composition | Solution: Optimize the mobile phase. This includes the organic modifier (e.g., acetonitrile or methanol), the aqueous component, and the pH. For ionizable compounds like many pyrimidines, controlling the pH with a buffer (e.g., acetate or phosphate) is critical to ensure consistent retention times and peak shapes.[10] A gradient elution, where the mobile phase composition changes over time, is often necessary for complex mixtures.[9] |
| Incorrect Detection Wavelength | Solution: Determine the optimal UV detection wavelength. Run a UV-Vis scan of your main product and any available standards to identify the wavelength of maximum absorbance (λmax). Setting the detector to the λmax will improve sensitivity and signal-to-noise ratio. If byproducts have different chromophores, a diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously. |
Troubleshooting Guide 2: Mass Spectrometry Analysis of Unknown Byproducts
Issue: Difficulty in obtaining a clear molecular ion or meaningful fragmentation pattern for an unknown byproduct.
| Potential Cause | Troubleshooting Steps & Explanation |
| Ion Suppression | Solution: Dilute the sample or improve chromatographic separation. Ion suppression occurs when the ionization of the analyte of interest is inhibited by other components in the sample. By reducing the concentration of co-eluting species, the ionization efficiency of the target compound can be improved. Using a high-resolution mass spectrometer can also help to distinguish the analyte signal from background noise.[11] |
| Inappropriate Ionization Technique | Solution: Try a different ionization source. Electrospray ionization (ESI) is a soft ionization technique suitable for many pyrimidine derivatives.[12] However, if the compound is less polar, atmospheric pressure chemical ionization (APCI) might be more effective. The choice of ionization technique depends on the polarity and thermal stability of the analyte. |
| Low Abundance of Byproduct | Solution: Employ a more sensitive mass analyzer or use targeted analysis. Instruments like Orbitrap or Q-TOF mass spectrometers offer high sensitivity and mass accuracy.[11] For very low-level byproducts, a triple quadrupole mass spectrometer can be used in multiple reaction monitoring (MRM) mode for highly sensitive and selective detection, provided you have some information about the potential structure.[11] |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for key analytical workflows.
Protocol 1: General Workflow for Byproduct Identification
This protocol outlines a systematic approach to identifying unknown impurities in a pyrimidine synthesis reaction.
Step 1: Initial Analysis of the Crude Reaction Mixture
-
Objective: To obtain an initial profile of the reaction components.
-
Procedure:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a general-purpose HPLC-UV method. A broad gradient is recommended to ensure all components are eluted.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the main product and any significant impurities.[3]
-
Step 2: Isolation of the Unknown Byproduct
-
Objective: To obtain a pure sample of the byproduct for structural analysis.
-
Procedure:
-
Develop a preparative HPLC method to separate the byproduct from the main product and other components.
-
Collect the fraction containing the isolated byproduct.
-
Remove the solvent to obtain the purified solid.[4]
-
Step 3: Structural Elucidation
-
Objective: To determine the chemical structure of the isolated byproduct.
-
Procedure:
-
High-Resolution Mass Spectrometry (HRMS): Dissolve a small amount of the isolated byproduct in a suitable solvent and analyze by HRMS to determine the accurate mass and elemental composition.[4]
-
NMR Spectroscopy: Prepare a solution of the isolated byproduct in a deuterated solvent (e.g., CDCl3, DMSO-d6).[4]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.[3]
-
Step 4: Confirmation and Mechanistic Proposal
-
Objective: To confirm the proposed structure and understand its formation.
-
Procedure:
-
Based on the combined MS and NMR data, propose a definitive structure for the byproduct.
-
Propose a plausible reaction mechanism for the formation of the byproduct based on the starting materials and reaction conditions.[3]
-
If possible, synthesize the proposed byproduct through an independent route to confirm its identity by comparing its analytical data.
-
Diagram: General Workflow for Byproduct Identification
Caption: A systematic workflow for the identification and mitigation of byproducts.[3]
Section 4: Advanced Analytical Techniques
For particularly challenging byproduct identification, more advanced techniques may be necessary.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, especially for compounds that are difficult to isolate in sufficient quantities for NMR.[13][14] In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides valuable information about the structure of the precursor ion.[15]
Diagram: Logic of Tandem Mass Spectrometry (MS/MS)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. article.sapub.org [article.sapub.org]
Validation & Comparative
A Comparative Guide to Pyrimidine Scaffolds: 2,4,6-Trichloropyrimidine vs. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
Introduction
In the landscape of modern drug discovery and agrochemical development, pyrimidine-based heterocycles stand out as privileged scaffolds. Their inherent biological activity and synthetic versatility make them foundational building blocks for a vast array of functional molecules, from kinase inhibitors in oncology to potent herbicides.[1][2][3] The strategic functionalization of the pyrimidine ring, most commonly via nucleophilic aromatic substitution (SNAr), is a cornerstone of medicinal chemistry.
This guide provides an in-depth, objective comparison of two highly reactive and widely utilized pyrimidine electrophiles: 2,4,6-trichloropyrimidine and 4,6-dichloro-2-(methylsulfonyl)pyrimidine . While both serve as precursors to polysubstituted pyrimidines, their reactivity profiles are markedly different. Understanding these nuances is critical for researchers and process chemists to select the optimal reagent, control regioselectivity, and design efficient, high-yielding synthetic routes. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols to illustrate their practical application.
The Electrophilic Nature: A Tale of Two Scaffolds
The reactivity of any substituted pyrimidine in SNAr reactions is governed by the electronic properties of its substituents and the inherent electron-deficient nature of the diazine ring.[4] The two electronegative nitrogen atoms withdraw electron density, rendering the carbon atoms at the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic attack.[5][6]
2,4,6-Trichloropyrimidine: This symmetrical molecule features three identical chloro leaving groups. Chlorine atoms are strongly inductively electron-withdrawing, which uniformly activates all three positions (C2, C4, C6) for nucleophilic displacement. However, the reactivity is not perfectly equivalent. Attack at the C4 and C6 positions is generally favored over the C2 position. This preference arises from the superior resonance stabilization of the anionic Meisenheimer intermediate, which can delocalize the negative charge onto both ring nitrogens when the attack is at C4 or C6.[7][8]
This compound: This scaffold presents a more complex and synthetically powerful reactivity profile. It possesses two distinct types of leaving groups: two chlorine atoms at the C4 and C6 positions and a methylsulfonyl group (-SO₂Me) at the C2 position.
-
Chloride (-Cl): A good leaving group, activated by the ring's electron deficiency.
-
Methylsulfonyl (-SO₂Me): An exceptional leaving group. The sulfur atom's high oxidation state and the potential for extensive resonance delocalization of the negative charge across its two oxygen atoms make the corresponding methanesulfinate anion incredibly stable.[9] Consequently, the -SO₂Me group is significantly more labile than a chloro group in SNAr reactions.[9][10]
This fundamental difference in leaving group ability is the key to the divergent reactivity and the sophisticated chemoselectivity offered by this compound.[11]
Navigating Reactivity and Regioselectivity
The true utility of these scaffolds is revealed in their reactions with nucleophiles. While 2,4,6-trichloropyrimidine offers a relatively straightforward, albeit sometimes difficult to control, path to substituted pyrimidines, the methylsulfonyl analog provides a toolkit for elegant, selective transformations.
2,4,6-Trichloropyrimidine: Sequential Substitution
Reactions with 2,4,6-trichloropyrimidine typically proceed in a stepwise manner.
-
Monosubstitution: The first nucleophilic attack predominantly occurs at the C4 position, yielding a 4-substituted-2,6-dichloropyrimidine.[12] The reaction conditions, particularly the solvent, can influence the ratio of C4 to C2 substitution.[12]
-
Disubstitution: Introducing a second nucleophile can be challenging. If the same nucleophile is used under more forcing conditions, it will typically displace the second chloride at the C6 position. Synthesizing an unsymmetrically disubstituted pyrimidine requires careful control of stoichiometry and reaction conditions.
-
Trisubstitution: Replacing the final chlorine atom at the C2 position often requires harsh conditions and may not be feasible with less reactive nucleophiles.[12]
This sequential reactivity, while useful, can lead to mixtures of regioisomers, complicating purification and reducing overall yields, especially in complex, multi-step syntheses.[13][14]
This compound: A Chemoselective Masterpiece
The presence of two leaving groups with vastly different reactivities makes this compound a highly versatile reagent.[2][15] The outcome of a nucleophilic substitution is not a matter of simple statistics but can be precisely controlled by the nature of the nucleophile and the reaction conditions.[16][17]
-
Displacement of Chloride (C4/C6): Neutral, moderately basic nucleophiles selectively displace one of the chlorine atoms. This is particularly true for anilines and secondary aliphatic amines, often in the presence of a weak base.[16][17] This allows for the specific introduction of a substituent at the C4 position while leaving the highly reactive methylsulfonyl group untouched for a subsequent transformation.
-
Displacement of the Methylsulfonyl Group (C2): Anionic or more sterically unhindered nucleophiles preferentially attack the C2 position, displacing the superior sulfone leaving group. Deprotonated anilines and sterically unbiased primary aliphatic amines have been shown to selectively displace the -SO₂Me group.[16][17]
This predictable, condition-dependent chemoselectivity is a significant strategic advantage, enabling the synthesis of complex, polysubstituted pyrimidines with precise control over the substitution pattern, often avoiding the need for cumbersome protection-deprotection steps.
Comparative Experimental Data
The following table summarizes representative experimental outcomes, highlighting the distinct reactivity of the two pyrimidine scaffolds.
| Starting Material | Nucleophile | Base/Solvent | Temp. | Product(s) & Selectivity | Yield | Reference |
| 2,4,6-Trichloropyrimidine | Aniline (1 eq.) | Ethanol | Reflux | 4-Anilino-2,6-dichloropyrimidine (Major) + 2-Anilino-4,6-dichloropyrimidine (Minor) | ~70-80% (Major) | [12] |
| This compound | Aniline (1 eq.) | NaHCO₃ / Dioxane-H₂O | 80 °C | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95% | [17] |
| This compound | Aniline (1 eq.) + NaH | NaH / DMF | RT | 2-Anilino-4,6-dichloropyrimidine | 94% | [16][17] |
| This compound | Cyclohexylamine (1 eq.) | K₂CO₃ / Dioxane | 80 °C | 2-(Cyclohexylamino)-4,6-dichloropyrimidine | 96% | [17] |
This data clearly illustrates the principle of chemoselectivity. With this compound, a simple change in the base (from weak NaHCO₃ to strong NaH) completely inverts the regioselectivity of the reaction with aniline, allowing for the selective synthesis of either the C4-substituted or the C2-substituted isomer in excellent yield.[17]
Experimental Protocols
To provide a practical context, we describe detailed, self-validating protocols for key transformations.
Protocol 1: Selective Monosubstitution on 2,4,6-Trichloropyrimidine
Objective: To synthesize 4-anilino-2,6-dichloropyrimidine, demonstrating the preferential C4 reactivity.
-
Materials: 2,4,6-Trichloropyrimidine (1.83 g, 10 mmol), Aniline (0.93 g, 10 mmol), Ethanol (50 mL), Triethylamine (1.5 mL, 11 mmol).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-trichloropyrimidine and ethanol.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add aniline followed by triethylamine to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield 4-anilino-2,6-dichloropyrimidine as a white solid.
-
-
Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The presence of the minor 2-anilino isomer can be quantified by LC or NMR analysis of the crude reaction mixture.
Protocol 2: Chemoselective Chloride Displacement on this compound
Objective: To synthesize 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine, demonstrating selective C4-Cl displacement.
-
Materials: this compound (2.27 g, 10 mmol), Aniline (0.93 g, 10 mmol), Sodium Bicarbonate (1.26 g, 15 mmol), 1,4-Dioxane (40 mL), Water (10 mL).
-
Procedure:
-
Charge a 100 mL flask with this compound, aniline, and sodium bicarbonate.
-
Add the 1,4-dioxane and water solvent mixture.
-
Heat the stirred suspension to 80 °C for 5-8 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Validation: The high selectivity for C4 substitution can be confirmed by NMR analysis, which will show a distinct signal for the remaining pyrimidine proton and the absence of signals corresponding to the C2-substituted isomer.
Visualization of Synthetic Strategy
Diagrams created using Graphviz (DOT language) help visualize the mechanistic pathways and strategic choices.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Caption: Comparative reaction pathways of the two pyrimidine scaffolds.
Conclusion and Strategic Recommendations
The choice between 2,4,6-trichloropyrimidine and this compound is a strategic one, dictated by the complexity of the target molecule.
-
Choose 2,4,6-Trichloropyrimidine for:
-
Synthesizing symmetrically substituted pyrimidines where multiple additions of the same nucleophile are desired.
-
Simpler targets where potential regioisomeric mixtures can be easily separated or are not a concern.
-
Cost-sensitive, large-scale syntheses where the starting material price is a primary driver.[1][18]
-
-
Choose this compound for:
-
The synthesis of complex, unsymmetrically polysubstituted pyrimidines.[2]
-
Scaffolds requiring precise regiochemical control.
-
Synthetic routes where orthogonal reactivity is needed, allowing for sequential, selective functionalization at C4/C6 and then C2 under different conditions.[16][17]
-
Applications in medicinal chemistry and covalent inhibitor design, where the sulfonyl group can act as a highly reactive handle for conjugation to biological nucleophiles like cysteine.[10]
-
In essence, while 2,4,6-trichloropyrimidine is a workhorse reagent, This compound is a precision instrument. Its sophisticated, predictable chemoselectivity empowers chemists to build complex molecular architectures with an elegance and efficiency that is often unattainable with simpler halogenated pyrimidines. For researchers at the forefront of drug development, mastering the reactivity of this advanced scaffold is a significant advantage in the quest for novel therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.
- Benchchem. 2,4,6-Trichloropyrimidine | 3764-01-0.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound in Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of this compound.
- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Thieme E-Books & E-Journals. Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Benchchem. Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring.
- StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Chem-Impex. This compound.
- ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF.
- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- NIH National Library of Medicine. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
- RSC Publishing. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution.
- Benchchem. This compound|CAS 4489-34-3.
- Benchchem. A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
- Benchchem. Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
4,6-dichloro-2-(methylsulfonyl)pyrimidine versus other pyrimidine building blocks in synthesis
Synthetic Chemist's Guide: 4,6-dichloro-2-(methylsulfonyl)pyrimidine Versus Traditional Pyrimidine Building Blocks
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the pyrimidine scaffold stands as a cornerstone for innovation. strategic functionalization of this heterocyclic core is paramount to tuning the biological activity and physicochemical properties of novel molecules. Among the arsenal of available building blocks, This compound has distinguished itself as a remarkably versatile and reactive intermediate. This guide provides a detailed, experience-driven comparison of this reagent with more conventional pyrimidine synthons, such as 2,4,6-trichloropyrimidine and 2,4-dichloropyrimidine, backed by scientific principles and experimental insights to empower your synthetic endeavors.
Decisive Edge: Reactivity and Regioselectivity
superior utility of this compound lies in the powerful electron-withdrawing nature of the methylsulfonyl (SO2Me) group. This group profoundly activates the C2 position, rendering it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1] This heightened reactivity often allows for substitutions under significantly milder conditions compared to its chloro-substituted counterparts, a crucial advantage in the synthesis of complex, sensitive molecules.[2]
Furthermore, the methylsulfonyl group is an excellent leaving group, often surpassing halides in this regard.[3][4] This characteristic enables a highly controlled and sequential functionalization of the pyrimidine ring. Chemists can selectively target the C2 position first, followed by substitution at the C4 and C6 positions.[5] This predictable, stepwise approach is often challenging with building blocks like 2,4,6-trichloropyrimidine, where the similar reactivity of the chloro groups can lead to a mixture of products and complicated purification steps.[6]
A Head-to-Head Comparison of Reactivity Profiles
To illustrate the practical implications of these differences, consider the reaction of these building blocks with a generic amine nucleophile (R-NH2). following table summarizes the expected reactivity and selectivity.
| Pyrimidine Building Block | C2 Reactivity | C4/C6 Reactivity | Typical Reaction Conditions | Regioselectivity |
| This compound | Very High | High | Room temperature to mild heating | Excellent for sequential C2 then C4/C6 substitution[7] |
| 2,4,6-trichloropyrimidine | Moderate | High | Often requires elevated temperatures[8] | Can be difficult to control, potentially yielding mixtures[6] |
| 2,4-dichloropyrimidine | Low | High | Forcing conditions often needed for C2 functionalization | Primarily C4 substitution[9] |
This data underscores the superior control offered by this compound in directing the course of a synthesis.
Illustrative Experimental Workflow: A Stepwise Functionalization
following protocol demonstrates the strategic advantage of this compound in the regioselective synthesis of a 2,4-disubstituted pyrimidine derivative.
Figure 1: Sequential functionalization workflow. Caption: A typical two-step synthesis leveraging the differential reactivity of this compound.
Protocol 1: Selective C2 Amination
Objective: To selectively substitute the methylsulfonyl group at the C2 position with an amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate)[8]
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the amine (1.1 eq) to the solution.[8]
-
Add triethylamine (1.5 eq) dropwise at room temperature.[8]
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: high reactivity of the C2 position, activated by the sulfonyl group, allows this reaction to proceed efficiently at room temperature. A non-nucleophilic base like triethylamine is used to neutralize the generated acid without competing with the amine nucleophile.
Protocol 2: C4 Suzuki-Miyaura Cross-Coupling
Objective: To selectively introduce an aryl or heteroaryl group at the C4 position.
Materials:
-
2-amino-4,6-dichloropyrimidine derivative from Protocol 1
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent system (e.g., Dioxane/water)
Procedure:
-
To a reaction vessel, add the 2-amino-4,6-dichloropyrimidine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: With the highly reactive C2 position functionalized, the palladium-catalyzed cross-coupling can proceed selectively at one of the chloro-substituted positions. choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.
Mechanistic Underpinning of Enhanced Reactivity
increased rate of nucleophilic aromatic substitution at the C2 position of this compound is due to the stabilization of the negatively charged Meisenheimer intermediate by the potent electron-withdrawing sulfonyl group.[1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Pyrimidine Sulfones and Pyrimidine Chlorides for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold and the Impact of C-Substituents
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and a multitude of clinically approved drugs.[1][2][3] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the most common substituents employed by drug discovery professionals are halogens, particularly chlorine, and sulfur-based moieties like sulfones.
This guide provides an in-depth, objective comparison of the biological activities of pyrimidine sulfones versus pyrimidine chlorides. We will move beyond a simple list of activities to explore the fundamental chemical differences that dictate their roles in drug design—from reactive intermediates to essential pharmacophoric elements—supported by experimental data and validated protocols. Understanding the causality behind their distinct profiles is critical for the rational design of next-generation therapeutics.[4][5]
Pillar 1: Chemical Reactivity as a Determinant of Biological Role
The choice between a pyrimidine chloride and a pyrimidine sulfone is fundamentally a strategic one, rooted in their differing chemical reactivity and stability. This choice dictates whether the substituent acts as a disposable handle for synthesis or as an integral part of the final bioactive compound.
Pyrimidine Chlorides: The Versatile Synthetic Hub
A chloro group attached to a pyrimidine ring acts as an excellent leaving group, rendering the carbon atom susceptible to nucleophilic aromatic substitution (SNAr) .[6] This high reactivity is the cornerstone of its utility. Medicinal chemists leverage 2-, 4-, or 6-chloropyrimidines as versatile intermediates to rapidly generate large libraries of compounds by introducing a wide array of nucleophiles (amines, thiols, alcohols).[6]
The primary role of the chloro-substituent is transient; it is designed to be displaced. Therefore, the "biological activity" of a pyrimidine chloride is often latent, expressed only in the diverse derivatives it can generate.
Caption: Synthetic utility of chloropyrimidines.
Pyrimidine Sulfones: The Stable Pharmacophore and Modulated Leaving Group
In contrast, the sulfone moiety (–SO2R) is significantly more stable and less reactive than a chloro group. While it can also function as a leaving group in SNAr reactions, it typically requires more forcing conditions.[7][8] This stability means the sulfone group is often retained in the final molecule, where it plays a critical pharmacophoric role.
The sulfone group is a strong hydrogen bond acceptor and can engage in crucial interactions with biological targets. When part of a sulfonamide (–SO2NHR), it can act as a hydrogen bond donor and a key metal-chelating group, famously demonstrated in carbonic anhydrase inhibitors.[4][9] This dual role as a stable, interactive functional group and a potential leaving group for late-stage functionalization provides a different set of strategic advantages compared to the more reactive chlorides.
Pillar 2: Comparative Analysis of Biological Activity
Direct, head-to-head studies comparing the final biological activity of an R-chloro-pyrimidine with an R-sulfonyl-pyrimidine are rare, as they serve different purposes. The more relevant comparison is between the classes of compounds derived from pyrimidine chlorides and those that incorporate a pyrimidine sulfone.
Anticancer Activity
Both classes have yielded potent anticancer agents. Pyrimidine derivatives are known to target various cancer hallmarks by inhibiting critical enzymes like protein kinases.[1][10]
-
Pyrimidine Sulfone Derivatives: Pyrimidine-sulfonamide hybrids, in particular, have shown significant promise. The sulfonamide moiety can anchor the molecule in the active site of enzymes like HER2, EGFR, and carbonic anhydrases.[2][4][9]
-
Derivatives from Pyrimidine Chlorides: The vast chemical space accessible from chloropyrimidine starting materials has led to numerous kinase inhibitors. For instance, the displacement of a chlorine with an aniline derivative is a common strategy in the synthesis of EGFR inhibitors.
Caption: Pharmacophoric role of a pyrimidine-sulfonamide.
Table 1: Representative Anticancer Activities (Note: Data is compiled from different studies for illustrative comparison and does not represent a direct head-to-head trial.)
| Compound Class | Specific Compound Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-Sulfonamide | Hybrid 3a (Pyrimidine-Sulfonamide) | HCT-116 (Colon) | 5.66 | [9] |
| Pyrimidine-Sulfonamide | Thieno[2,3d]pyrimidine-sulfonamide 58 | MCF-7 (Breast) | 6.17 | [9] |
| From Pyrimidine Chloride | 7-Chloro-thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [11] |
| From Pyrimidine Chloride | Indolyl-pyrimidine hybrid 105 | MCF-7 (Breast) | 5.1 | [3] |
The data illustrates that potent anticancer agents can be developed from both scaffolds. The choice depends on the specific target and the desired mechanism of action. The sulfonamide moiety offers a distinct advantage when targeting metalloenzymes or when specific hydrogen bonding patterns are required.[4][9]
Antimicrobial Activity
The pyrimidine core is also a staple in the development of antimicrobial agents, with derivatives showing antibacterial and antifungal properties.[3][12]
-
Pyrimidine Sulfonate Esters: A recent study designed and synthesized novel pyrimidine derivatives containing sulfonate ester groups, which demonstrated good antibacterial activity against plant pathogens like Xanthomonas oryzae.[13] Compound A₅ showed a potent EC₅₀ value of 4.24 µg/mL.[13]
-
Derivatives from Pyrimidine Chlorides: The synthesis of pyrimidine-appended Linezolid analogues, starting from chloropyrimidines, has yielded compounds with excellent activity against Gram-positive bacteria, including MRSA, with MIC values as low as 0.25–1 µg/mL.[2]
Table 2: Representative Antibacterial Activities
| Compound Class | Specific Compound Example | Target Organism | Activity (EC₅₀/MIC) | Reference |
| Pyrimidine Sulfonate Ester | Compound A₅ | Xanthomonas oryzae | 4.24 µg/mL (EC₅₀) | [13] |
| Pyrimidine Sulfonate Ester | Compound A₃₃ | Xanthomonas axonopodis | 44.11 µg/mL (EC₅₀) | [13] |
| From Pyrimidine Chloride | Linezolid Analogue 35 | MRSA | 1 µg/mL (MIC) | [2] |
| From Pyrimidine Chloride | Tetrahydropyrimidine 68 | Pseudomonas aeruginosa | High Activity | [3] |
Pillar 3: Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, rigorous and well-documented experimental protocols are essential. Below is a detailed methodology for a standard in vitro cytotoxicity assay used to evaluate the anticancer potential of newly synthesized pyrimidine derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol is designed to determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Objective: To quantify the cytotoxic effect of pyrimidine sulfone and pyrimidine-chloride-derived compounds on a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compounds (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding & Incubation (Day 1):
-
Rationale: To establish a consistent, sub-confluent monolayer of cells for treatment.
-
Trypsinize and count MCF-7 cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to a range of compound concentrations to determine a dose-response curve.
-
Prepare serial dilutions of the test compounds (e.g., pyrimidine sulfones and derivatives from pyrimidine chlorides) in serum-free DMEM, typically ranging from 0.1 µM to 100 µM.
-
Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no-treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate for another 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition & Formazan Formation (Day 4):
-
Rationale: To allow viable cells to convert MTT into formazan, providing a colorimetric readout of metabolic activity.
-
Remove the compound-containing medium.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours. Viable cells will produce visible purple precipitates.
-
-
Formazan Solubilization & Absorbance Reading (Day 4):
-
Rationale: To dissolve the formazan crystals for quantitative measurement.
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: To calculate cell viability and determine the IC₅₀ value.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The comparison between pyrimidine sulfones and pyrimidine chlorides is not one of superior versus inferior biological activity, but rather one of strategic function in drug design.
-
Pyrimidine Chlorides are indispensable as reactive intermediates, providing a rapid and efficient gateway to vast chemical diversity through nucleophilic substitution. Their value lies in the potential of the molecules they help create.
-
Pyrimidine Sulfones are typically incorporated as stable, integral components of the final pharmacophore. Their ability to form strong hydrogen bonds and participate in other key binding interactions makes them a deliberate choice for targeting specific enzyme active sites.
Future research will likely focus on leveraging the nuanced reactivity of sulfones as late-stage functionalization handles and further exploring the vast, untapped chemical space that can be accessed from versatile chloropyrimidine building blocks. A deep understanding of the chemical causality behind each scaffold's properties is paramount for any researcher aiming to develop novel, effective, and targeted pyrimidine-based therapeutics.
References
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024).
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. (n.d.). BenchChem.
- Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC. (n.d.).
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.). BenchChem.
- The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed. (2024). PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.). MDPI.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Growing Science.
- Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC - NIH. (2023).
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and biological activity of some pyrimidine derivatives - ResearchGate. (2025).
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria - Auctores | Journals. (n.d.). Auctores Publishing.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021).
- A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes - Benchchem. (n.d.). BenchChem.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.). WJARR.
- Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Form
- Harman Research Group - Sulfone. (n.d.). University of Virginia.
- Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Harman Research Group - Sulfone [sites.google.com]
- 8. Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrimidine Derivatives in Kinase Inhibitor Efficacy: A Guide for Drug Discovery Professionals
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[2][3] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy.[4]
Within the vast chemical landscape of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold."[5][6] This nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing molecules that contain it to effectively mimic ATP and compete for binding within the kinase active site.[7][8] This fundamental interaction has been exploited to develop a multitude of FDA-approved drugs.[5] The versatility of the pyrimidine core allows for targeted chemical modifications that can dramatically enhance potency and selectivity, leading to successive generations of inhibitors with improved efficacy and the ability to overcome therapeutic resistance.[2][9]
This guide provides an in-depth, head-to-head comparison of key pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies. We will dissect the performance of these compounds against critical oncogenic kinases, offering field-proven insights into the causal relationships between chemical structure, biochemical potency, and cellular efficacy.
Comparative Analysis I: Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a crucial mediator of cell growth and is frequently mutated in non-small-cell lung cancer (NSCLC).[9][10] This has led to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs). Here, we compare a third-generation, pyrimidine-based covalent inhibitor, Osimertinib , against a first-generation quinazoline-based inhibitor, Erlotinib , to illustrate the evolution of inhibitor design in overcoming acquired resistance.
Mechanism of Action and Acquired Resistance
First-generation inhibitors like Erlotinib compete reversibly with ATP. While effective against initial EGFR-sensitizing mutations (e.g., L858R, Del19), their efficacy is often thwarted by the emergence of the "gatekeeper" T790M mutation, which sterically hinders drug binding.[11][12]
Osimertinib was specifically designed to address this challenge.[13] Its pyrimidine scaffold is appended with a reactive acrylamide group that forms a covalent, irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[14][15] This covalent mechanism allows it to maintain potent inhibition against the T790M mutant form of the kinase.[13][14] Furthermore, Osimertinib was engineered for high selectivity for mutant EGFR over its wild-type (WT) form, which is thought to contribute to its favorable safety profile by reducing off-target effects in healthy tissues.[13]
Performance Data: Potency Against EGFR Variants
The true advantage of Osimertinib's pyrimidine-based design is evident when comparing its inhibitory potency against different EGFR mutations, particularly the T790M resistance mutation.
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC₅₀ (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC₅₀ (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC₅₀ (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC₅₀ (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC₅₀ (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[16] |
As the data clearly shows, while both inhibitors are potent against sensitizing mutations in biochemical and cellular assays, Erlotinib loses its efficacy dramatically in the presence of the T790M mutation.[16] In contrast, Osimertinib maintains its high potency, demonstrating its value in treating patients who have developed resistance to first-generation TKIs.[15][16]
Comparative Analysis II: BCR-ABL Inhibitors
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion kinase. The development of inhibitors targeting this kinase has transformed CML treatment. Here, we compare Imatinib , a pioneering phenylaminopyrimidine-based inhibitor, with Dasatinib , a second-generation inhibitor with a distinct chemical scaffold, to highlight differences in potency, selectivity, and binding conformation.
Mechanism of Action and Conformational Selectivity
Imatinib functions by binding to and stabilizing the inactive "DFG-out" conformation of the ABL kinase domain, where the Asp-Phe-Gly motif is flipped.[17][18] This mode of action provides a high degree of selectivity. However, mutations in the kinase domain can destabilize this inactive state, preventing Imatinib from binding effectively and leading to resistance.[17]
Dasatinib, by contrast, is a conformation-selective inhibitor that binds to both the active and inactive conformations of the ABL kinase.[17][18] This broader binding capability allows it to inhibit a wider range of BCR-ABL mutations that are resistant to Imatinib.[17] However, this flexibility comes at the cost of reduced selectivity, as Dasatinib also potently inhibits SRC family kinases (SFKs).[8][17][19]
Performance Data: Potency Against Wild-Type and Mutant BCR-ABL
The increased potency and broader activity of Dasatinib are evident from in vitro kinase assays against both wild-type and Imatinib-resistant BCR-ABL cell lines.
| Parameter | Dasatinib | Imatinib (Pyrimidine-based) |
| Biochemical IC₅₀ (Wild-Type ABL) | < 1 nM | ~30 nM |
| Cellular IC₅₀ (K562, CML cell line) | ~1-3 nM | ~200-300 nM |
| Cellular IC₅₀ (E255K mutant) | ~3 nM | > 5000 nM |
| Cellular IC₅₀ (Y253H mutant) | ~2 nM | > 5000 nM |
| Cellular IC₅₀ (T315I mutant) | > 500 nM | > 10,000 nM |
| Data compiled from multiple sources. In vitro studies have shown dasatinib to be at least 300-fold more potent than imatinib against unmutated Abl.[17][20] |
Dasatinib is significantly more potent than Imatinib against wild-type BCR-ABL and retains its activity against many Imatinib-resistant mutations.[17][21] It is critical to note, however, that neither inhibitor is effective against the T315I "gatekeeper" mutation, which required the development of third-generation inhibitors like Ponatinib.[19]
Experimental Protocols: A Self-Validating System
The reliability of any head-to-head comparison rests on the integrity of the experimental methods used. The following protocols provide a detailed, step-by-step guide for determining the biochemical and cellular IC₅₀ values of kinase inhibitors, forming a self-validating system for assessing inhibitor potency.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of inhibitor potency in a purified, cell-free system.[22] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[23]
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is set at or near its Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀ value.[24]
-
Enzyme Purity: Highly pure preparations of the kinase are required to ensure that the observed activity is not from contaminating kinases.[25]
-
Luminescence Readout: This format offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[23][26]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., Osimertinib) in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series of the inhibitor in a 96-well plate using 100% DMSO. Include a DMSO-only control for 0% inhibition.
-
-
Kinase Reaction Setup (384-well plate):
-
Prepare a kinase reaction mixture containing the recombinant kinase (e.g., EGFR T790M) and its specific peptide substrate in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[23]
-
Add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells of a white, opaque 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase before the phosphorylation reaction begins.[20]
-
-
Initiation and Termination of Kinase Reaction:
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure it remains within the linear range.[24]
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase and luciferin needed for the light-producing reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[23]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data by setting the DMSO control as 100% kinase activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[24][27]
-
Protocol 2: Cell-Based Target Engagement Assay (In-Cell Western)
Biochemical potency does not always translate to cellular efficacy due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[1][28] This protocol measures the inhibition of kinase activity within intact cells by quantifying the phosphorylation of a downstream substrate.
Causality Behind Experimental Choices:
-
Intact Cells: This method provides a more physiologically relevant assessment of drug effects by keeping the kinase in its native cellular environment.[29]
-
Phospho-Specific Antibodies: The use of highly specific primary antibodies allows for the precise quantification of the phosphorylation status of the target protein, providing a direct readout of the upstream kinase's activity.
-
Normalization: A second antibody against the total, unphosphorylated protein is used for normalization. This is crucial as it corrects for variations in cell number per well, ensuring that any change in the phospho-signal is due to inhibitor activity and not differences in cell plating.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., H1975 for EGFR L858R/T790M) in a 96-well plate and grow until approximately 80-90% confluent.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the test inhibitor in culture medium.
-
Remove the existing medium from the cells and add the inhibitor-containing medium. Include a vehicle (DMSO) control.
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C to allow for inhibitor uptake and target engagement.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells multiple times with PBS containing 0.1% Triton X-100 to permeabilize the cell membranes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate the cells overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-phospho-EGFR antibody and a mouse anti-total-EGFR antibody, diluted in blocking buffer.
-
Wash the cells extensively with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature in the dark with two secondary antibodies: an IRDye® 800CW goat anti-rabbit (for the phospho-protein) and an IRDye® 680RD goat anti-mouse (for the total protein).[29]
-
-
Image Acquisition and Analysis:
-
Wash the cells to remove unbound secondary antibodies.
-
Image the plate using a two-channel infrared imaging system (e.g., Azure Sapphire FL or LI-COR Odyssey).[29]
-
Quantify the fluorescence intensity for each channel in each well.
-
Calculate the normalized signal for each well (800 nm phospho-signal / 700 nm total protein signal).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.[29]
-
Discussion and Future Perspectives
The head-to-head comparisons presented here underscore the power of rational drug design centered on the versatile pyrimidine scaffold. The case of Osimertinib demonstrates how a deep understanding of resistance mechanisms can guide the chemical evolution of an inhibitor to restore clinical efficacy.[13] Similarly, the comparison between Imatinib and Dasatinib highlights the trade-offs between selectivity and broad-spectrum activity against resistant mutations.[17][19]
However, the challenge of acquired resistance is relentless. Even the third-generation Osimertinib faces new resistance mechanisms, most notably the C797S mutation, which alters the covalent binding site and renders the drug ineffective.[14][30] This ongoing evolutionary battle between drug and cancer necessitates the continued exploration of novel chemical matter. Future pyrimidine-based designs will likely focus on developing fourth-generation inhibitors capable of overcoming C797S-mediated resistance, creating dual-target inhibitors to block escape pathways, or designing allosteric inhibitors that bind outside the highly conserved ATP pocket.[31] The foundational principles of rigorous biochemical and cellular characterization, as detailed in this guide, will remain paramount in validating these next-generation therapeutic strategies.
References
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed. (2023, May 5). PubMed. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. [Link]
- Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - AACR Journals. AACR Journals. [Link]
- What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. (2024, July 17).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (2020, September 8). RSC Publishing. [Link]
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase | Request PDF - ResearchGate.
- Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations.
- Mechanisms of resistance to osimertinib - PMC - PubMed Central. PubMed Central. [Link]
- Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models - SciSpace. SciSpace. [Link]
- Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC. PubMed Central. [Link]
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review - ResearchGate. (2025, September 5).
- Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC. (2023, January 30). PubMed Central. [Link]
- Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. | Blood | American Society of Hematology - ASH Publications. (2007, November 16).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. PLOS One. [Link]
- New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. (2021, October 18). AJMC. [Link]
- Data from Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - Figshare. (2023, March 31). Figshare. [Link]
- AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC - PubMed Central. PubMed Central. [Link]
- Cellular Kinase Target Engagement Assay Service - Creative Biolabs.
- Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed. (2016, October 15). PubMed. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research. [Link]
- In vitro kinase assay - Protocols.io. (2023, September 23). Protocols.io. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. RSC Publishing. [Link]
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. [Link]
- Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC - NIH.
- Dasatinib Achieves Higher Response Rate Than Imatinib in CML - CancerNetwork. (2012, September 6). CancerNetwork. [Link]
- In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Azure Biosystems. [Link]
- IC50 Determin
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020, September 8). PubMed Central. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26). MDPI. [Link]
- Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020, February 13).
- Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - NIH.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (2022, May 5). bioRxiv. [Link]
- A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - NIH.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. PubMed Central. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC | CancerNetwork. (2010, April 30). CancerNetwork. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. PubMed. [Link]
Sources
- 1. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 2. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 14. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. courses.edx.org [courses.edx.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. researchgate.net [researchgate.net]
- 28. reactionbiology.com [reactionbiology.com]
- 29. azurebiosystems.com [azurebiosystems.com]
- 30. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, pyrimidine derivatives have established themselves as a cornerstone in medicinal chemistry, owing to their prevalence in biologically active molecules, including several FDA-approved drugs.[1][2][3] This guide provides an in-depth technical comparison of 4,6-dichloro-2-(methylsulfonyl)pyrimidine , a highly versatile and reactive intermediate, with its common alternatives. We will explore its distinct advantages, supported by experimental data, and provide practical insights for its application in drug discovery workflows, particularly in the synthesis of kinase inhibitors.
The Pyrimidine Core in Drug Design: A Privileged Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine core of ATP. This inherent characteristic makes pyrimidine-based compounds excellent candidates for competitive kinase inhibition. The ability to readily functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2][3]
Unveiling the Power of this compound: Chemoselectivity as a Key Differentiator
The primary advantage of this compound lies in its remarkable chemoselectivity , stemming from the differential reactivity of its leaving groups. The two chlorine atoms at the C4 and C6 positions and the methylsulfonyl group at the C2 position exhibit distinct susceptibilities to nucleophilic aromatic substitution (SNAr). This allows for a controlled, stepwise introduction of various functionalities, a crucial aspect in the construction of complex drug molecules.
A Tale of Three Leaving Groups: Reactivity Hierarchy
The reactivity of the leaving groups on the pyrimidine ring generally follows the order: C4/C6-Cl > C2-SO2Me. The chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic attack than the methylsulfonyl group at the C2 position. This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions. However, the powerful electron-withdrawing nature of the sulfonyl group significantly activates the entire ring towards nucleophilic attack.
This differential reactivity allows for selective substitution reactions. For instance, milder nucleophiles or specific reaction conditions can be employed to selectively displace the chlorine atoms, leaving the methylsulfonyl group intact for subsequent transformations. Conversely, stronger nucleophiles or different conditions can target the C2 position.
Caption: Stepwise functionalization of this compound.
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the advantages of this compound, a direct comparison with commonly used alternatives is essential. The two primary alternatives in the synthesis of polysubstituted pyrimidines are 2,4,6-trichloropyrimidine and 4,6-dichloro-2-(methylthio)pyrimidine .
vs. 2,4,6-Trichloropyrimidine: The Challenge of Regiocontrol
2,4,6-Trichloropyrimidine offers three chloro leaving groups. While seemingly versatile, it often suffers from a lack of regioselectivity in SNAr reactions, particularly when trying to achieve a specific trisubstituted pattern. The reactivity of the chloro groups at the C2, C4, and C6 positions can be similar, leading to mixtures of isomers that are often difficult to separate. While the C4 and C6 positions are generally more reactive than the C2 position, achieving clean, selective substitution can be challenging and often requires careful optimization of reaction conditions.[4]
| Feature | This compound | 2,4,6-Trichloropyrimidine |
| Chemoselectivity | High: Differential reactivity of Cl and SO2Me groups allows for controlled, stepwise substitution. | Low to Moderate: Similar reactivity of the three Cl atoms often leads to mixtures of isomers. |
| Regiocontrol | Excellent: Predictable substitution patterns based on nucleophile strength and reaction conditions. | Challenging: Often requires extensive optimization to achieve desired regioselectivity. |
| Synthetic Steps | May require an additional oxidation step from the methylthio precursor. | Commercially available, but subsequent steps can be complicated by isomer separation. |
| Overall Efficiency | Often higher due to cleaner reactions and easier purification. | Can be lower due to the formation of side products and purification challenges. |
vs. 4,6-dichloro-2-(methylthio)pyrimidine: The Need for Activation
4,6-dichloro-2-(methylthio)pyrimidine is the direct precursor to our title compound. While the methylthio group is a poorer leaving group than the methylsulfonyl group, it can be a useful intermediate. However, to achieve substitution at the C2 position, the methylthio group must first be oxidized to the more reactive methylsulfonyl group. This introduces an additional step in the synthetic sequence. Therefore, for direct access to a reactive C2 position, this compound is the superior choice.
| Feature | This compound | 4,6-dichloro-2-(methylthio)pyrimidine |
| Reactivity at C2 | High: The methylsulfonyl group is an excellent leaving group. | Low: The methylthio group is a poor leaving group and requires oxidation for activation. |
| Synthetic Utility | Ideal for direct, sequential SNAr reactions at all three positions. | Useful as a stable intermediate; the methylthio group can be retained in the final product if desired. |
| Versatility | Offers a "ready-to-go" platform for trisubstitution. | Requires an additional oxidation step to unlock the reactivity of the C2 position. |
Application in Kinase Inhibitor Synthesis: A Case Study of Aurora Kinase Inhibitors
The advantages of this compound are particularly evident in the synthesis of kinase inhibitors, which often require a specific arrangement of substituents around a core scaffold to achieve high potency and selectivity. Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitosis, are important targets in oncology.[5][6] Several potent Aurora kinase inhibitors have been developed using pyrimidine-based scaffolds.[2][6][7][8]
The synthesis of a pyrimidine-based Aurora kinase inhibitor can be strategically designed using this compound to control the introduction of different amine fragments.
Caption: Synthetic workflow for an Aurora kinase inhibitor.
The Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of cell division. Their overexpression is frequently observed in various cancers, leading to genetic instability and tumor progression.[5] Small molecule inhibitors that target the ATP-binding site of Aurora kinases can disrupt their function and induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Aurora kinase signaling pathway and the point of intervention.
Experimental Protocols
The following protocols provide a general framework for the chemoselective functionalization of this compound.
Protocol 1: Selective Mono-amination at the C4/C6 Position
Objective: To selectively introduce an amine nucleophile at one of the chloro-positions.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline derivative) (1.0-1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA or TEA) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To an oven-dried reaction vial, add this compound and the anhydrous solvent.
-
Add the amine nucleophile to the solution.
-
Add the non-nucleophilic base dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile which would render it unreactive. The choice of a polar aprotic solvent facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
Protocol 2: Subsequent Amination at the Remaining C4/C6 Position
Objective: To introduce a second, different amine at the remaining chloro-position.
Procedure: This protocol is similar to Protocol 1, using the mono-aminated product as the starting material and a different amine nucleophile. Reaction conditions may need to be adjusted based on the reactivity of the mono-aminated substrate and the second amine.
Protocol 3: Amination at the C2 Position
Objective: To displace the methylsulfonyl group with an amine.
Procedure: This reaction typically requires a stronger nucleophile or more forcing conditions than the displacement of the chlorine atoms. Using the di-aminated product from the previous steps, the reaction can be carried out with a third amine, often at a higher temperature.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound stands out as a superior building block in drug discovery due to its predictable and controllable chemoselectivity. This allows for the efficient and rational design and synthesis of complex, polysubstituted pyrimidine derivatives, such as potent kinase inhibitors. By understanding the differential reactivity of its leaving groups and leveraging this to our advantage, we can significantly streamline synthetic routes, reduce the formation of unwanted side products, and ultimately accelerate the discovery of new medicines. Its strategic application, as demonstrated in the context of Aurora kinase inhibitor synthesis, underscores its value as an indispensable tool for the modern medicinal chemist.
References
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
- Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Siddiqui, M. A., et al. (2014). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 924-929.
- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
- Singh, P., & Gaikwad, A. (2013). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Bar-Haim, G., & Kol, M. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784.
- Large, J. M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Matiychuk, V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5123.
- Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8348-8370.
- Al-Suhaimi, E. A., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
Sources
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors Derived from Diverse Pyrimidine Scaffolds
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrimidine scaffold stands out as a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the adenine core of ATP allows for competitive inhibition at the kinase ATP-binding site, and its synthetic tractability has led to a plethora of derivatives with diverse biological activities. This guide provides an in-depth, objective comparison of kinase inhibitors derived from different pyrimidine scaffolds, supported by experimental data, detailed methodologies, and expert insights to inform your research and development endeavors.
The Central Role of Kinases and the Privileged Pyrimidine Scaffold
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyrimidine ring, a six-membered heterocycle, is a "privileged" structure in kinase inhibitor design.[1] Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[2] The versatility of the pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This guide will dissect the structure-activity relationships (SAR), comparative efficacy, and experimental evaluation of kinase inhibitors based on three prominent pyrimidine scaffolds: 2,4-Diaminopyrimidines , Pyrido[2,3-d]pyrimidines , and Pyrazolo[3,4-d]pyrimidines .
The 2,4-Diaminopyrimidine Scaffold: Targeting Cell Cycle and Beyond
The 2,4-diaminopyrimidine scaffold is a versatile core that has yielded potent inhibitors of a range of kinases, particularly those involved in cell cycle regulation and signaling pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-diaminopyrimidine derivatives is highly dependent on the substituents at the C2, C4, and C5 positions. The 2- and 4-amino groups are crucial for hinge binding in the ATP pocket of kinases. Modifications at these positions, as well as the C5 and C6 positions, have been extensively explored to enhance potency and selectivity. For instance, macrocyclization of 2,4-diaminopyrimidine derivatives has been shown to be an effective strategy for designing highly potent and innovative inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T cell receptor signaling.[3]
Comparative Performance of 2,4-Diaminopyrimidine-Based Inhibitors
This scaffold has been successfully employed to develop inhibitors against a variety of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (TRKs). The following table provides a comparative overview of the inhibitory activity of representative 2,4-diaminopyrimidine-based compounds.
| Compound/Drug | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Features & Clinical Status |
| Compound 21 (Macrocyclic) | HPK1 | 1.0 | - | Potent and novel macrocyclic inhibitor.[3] |
| Compound 19k | pan-TRK | - | - | Induces apoptosis in Km-12 cell lines.[4] |
| Seliciclib (Roscovitine) | CDK1, CDK2, CDK7, CDK9 | 2700, 100, 500, 800 | - | Phase II clinical trials for various cancers.[5][6] |
| Milciclib | CDK1, CDK2, CDK4, CDK5 | 2, 3, 5, 4 | - | Phase II clinical trials for thymic carcinoma.[5] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3, 1, 1, 4 | - | Phase III clinical trials for various cancers.[5][7] |
Table 1: Comparative Efficacy of 2,4-Diaminopyrimidine-Based Kinase Inhibitors.
The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Core for Tyrosine Kinase Inhibition
The pyrido[2,3-d]pyrimidine scaffold, a fusion of pyrimidine and pyridine rings, has emerged as a powerful platform for the development of potent tyrosine kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
SAR studies of pyrido[2,3-d]pyrimidines have revealed that substitutions at the C2, C6, and C7 positions are critical for modulating potency and selectivity. For example, an initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was found to be a broad-spectrum tyrosine kinase inhibitor.[8][9][10][11] Subsequent modifications, such as introducing a [4-(diethylamino)butyl]amino side chain at the C2 position, led to analogs with enhanced potency and bioavailability.[8][9][10][11] Furthermore, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase.[8][9][10][11]
Comparative Performance of Pyrido[2,3-d]pyrimidine-Based Inhibitors
This scaffold has been particularly successful in generating inhibitors targeting receptor tyrosine kinases like PDGFr, FGFr, and EGFR.
| Compound | Target Kinase(s) | Biochemical IC50 (µM) | Cellular IC50 (µM) | Key Features |
| PD-089828 (4b) | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | - | Broadly active tyrosine kinase inhibitor.[8][9][10][11] |
| Compound 6c | PDGFr, FGFr, EGFr, c-src | - | 0.3 (PDGF-stimulated VSMC proliferation) | Enhanced potency and bioavailability.[8][9][10][11] |
| Compound 4e | FGFr | 0.060 | - | Highly selective FGFr inhibitor.[8][9][10][11] |
| PD173955 | c-Src, Lck | <0.01, <0.005 | - | Highly selective c-Src and Lck inhibitor.[12] |
| PD166285 | c-Src, Lck, bFGFr, PDGFr | <0.01, <0.005, 0.06, 0.1 | - | Multi-kinase inhibitor.[12] |
Table 2: Comparative Efficacy of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Motif for Diverse Kinase Targets
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and has been extensively explored in the development of inhibitors for a wide array of kinases, leading to several clinically approved drugs.[13][14]
Structure-Activity Relationship (SAR) Insights
The pyrazolo[3,4-d]pyrimidine core effectively mimics the hinge-binding interactions of ATP within the kinase active site.[15] SAR studies have shown that substitutions at the N1, C3, and C4 positions are crucial for determining potency and selectivity. For instance, in a series of FLT3 and VEGFR2 inhibitors, modifications to the urea moiety attached to the phenyl group at the C4 position significantly impacted activity.[16][17][18]
Comparative Performance of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors
This scaffold is the basis for numerous successful kinase inhibitors targeting a variety of kinases, including Bruton's tyrosine kinase (BTK), BCR-ABL, and CDKs.
| Compound/Drug | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Features & Clinical Status |
| Ibrutinib | BTK | - | - | Approved for various B-cell cancers.[13] |
| Imatinib | BCR-ABL, c-Kit, PDGFR | Varies by mutant | Varies by mutant | Approved for CML and GIST.[19][20][21][22] |
| Dasatinib | BCR-ABL, SRC family | Varies by mutant | Varies by mutant | Approved for imatinib-resistant CML.[19][22][23] |
| Nilotinib | BCR-ABL | Varies by mutant | Varies by mutant | Approved for imatinib-resistant CML.[19][20][21][22][23] |
| Compound 33 | FLT3, VEGFR2 | - | - | Potent dual inhibitor with in vivo efficacy.[16][17][18] |
| Compound 23c | RET | - | - | Potent and selective RET inhibitor.[24] |
Table 3: Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors.
Head-to-Head Comparison of Clinically Relevant Kinase Inhibitors
To provide a clearer perspective on the relative potencies of inhibitors from different chemical classes (though not all are pyrimidine-based, they are relevant comparators), the following table summarizes IC50 values for well-established EGFR and BCR-ABL inhibitors.
| Inhibitor | Scaffold Class | Target Kinase | WT IC50 (nM) | Mutant IC50 (nM) |
| Gefitinib | Quinazoline | EGFR | - | 10-50 (mutant NSCLC cell lines) |
| Erlotinib | Quinazoline | EGFR | - | 7-1185 (various mutant lung cancer cell lines) |
| Lapatinib | Quinazoline | EGFR, HER2 | - | 800-2000 (EGFR mutant NSCLC cell lines) |
| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL | - | Varies by mutation |
| Dasatinib | Aminothiazole | BCR-ABL | - | Generally more potent than imatinib against most mutations (except T315I) |
| Nilotinib | 2-Phenylaminopyrimidine | BCR-ABL | - | More potent than imatinib against many mutations (except T315I) |
Table 4: Head-to-Head Comparison of IC50 Values for Clinically Relevant Kinase Inhibitors. [19][20][21][22][23][25][26][27][28][29]
Experimental Protocols: A Guide to Best Practices
The accurate and reproducible evaluation of kinase inhibitors is paramount. Below are detailed, step-by-step protocols for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4][19]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Viability Assay (Resazurin Assay)
Principle: This assay measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[9][10][11][16][17]
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the kinase inhibitor at various concentrations. Include a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Resazurin Addition:
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader with excitation at 530-560 nm and emission at 590 nm.[9]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Caption: Workflow for the Resazurin Cell Viability Assay.
Target Engagement Verification (Western Blotting)
Principle: Western blotting can be used to measure the phosphorylation status of a kinase's downstream substrate, providing a direct readout of target engagement in a cellular context.[7][8][12][30]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor at various concentrations.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate to generate a chemiluminescent signal.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-specific antibody and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.[30]
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.
-
Caption: Workflow for Western Blotting Target Engagement Assay.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The 2,4-diaminopyrimidine, pyrido[2,3-d]pyrimidine, and pyrazolo[3,4-d]pyrimidine cores each offer distinct advantages and have led to the development of a diverse array of potent and selective inhibitors, including several clinically successful drugs.
The choice of a specific pyrimidine scaffold in a drug discovery program should be guided by the target kinase, the desired selectivity profile, and the intended therapeutic application. As our understanding of kinase biology and structure-based drug design deepens, we can anticipate the development of next-generation pyrimidine-based inhibitors with improved efficacy and safety profiles. The experimental methodologies outlined in this guide provide a robust framework for the rigorous evaluation of these future candidates, ensuring that only the most promising compounds advance toward clinical development.
References
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Figshare. [Link]
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
- Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]
- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines.
- Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold.
- Comparison between imatinib, nilotinib IC 50 values (nmol/L) for...
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. [Link]
- Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH. [Link]
- Comparison of imatinib and nilotinib (AMN107) iC 50 values for blocking...
- Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants.
- Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. AACR Journals. [Link]
- Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. [Link]
- Concordance between IC50 values for gefitinib vs erlotinib. Forty five...
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
- In a biochemical and cellular assay, the IC 50 of an irreversible...
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. PubMed Central. [Link]
- A quantitative analysis of kinase inhibitor selectivity (Translated
- Seliciclib. Wikipedia. [Link]
- Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib)
- Lapatinib and erlotinib concentrations that achieve IC 50 and the corresponding k-Ras, and HER2 molecular status in gastric and esophageal cancer cells.
- Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment. European Review for Medical and Pharmacological Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seliciclib - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the superiority of 4,6-dichloro-2-(methylsulfonyl)pyrimidine as a synthetic intermediate
The evidence presented provides a clear validation of the superiority of this compound as a synthetic intermediate. It offers a powerful combination of reactivity and, most importantly, predictable chemoselectivity that is lacking in alternatives like 2,4,6-trichloropyrimidine. Compared to the multi-step route involving its methylthio precursor, it provides a more efficient and streamlined pathway for the synthesis of complex, polysubstituted pyrimidines. [6]This level of control is indispensable in the fields of drug discovery and agrochemical development, where the precise construction of molecular architecture is fundamental to achieving desired biological activity, as seen in the development of numerous kinase inhibitors and other therapeutic agents. [4][14][15]
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.
- Recent Discoveries and Development Towards Its Medicinal Impact of Pyrimidine Derivatives. (2024-07-15).
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound in Drug Discovery.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Recent Advances in Pyrimidine-Based Drugs. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of this compound.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central.
- This compound | CAS 4489-34-3. Benchchem.
- What are the applications and storage conditions of 2,4,6-Trichloropyrimidine?. Guidechem.
- 2,4,6-Trichloropyrimidine | 3764-01-0. Benchchem.
- Xu, D. et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Kalogirou, A. S. et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Smolecule. Buy this compound | 4489-34-3. (2023-08-15).
- 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. ResearchGate. (2025-08-08).
- ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines. ResearchGate. (2025-08-07).
- comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. Benchchem.
- A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- 4,6-Dichloro-2-(methylthio)pyrimidine. ResearchGate. (2025-08-06).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. jchemrev.com [jchemrev.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 4489-34-3 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Pyrimidine Sulfones for Drug Discovery Professionals
Introduction: The Pyrimidine Scaffold and the Quest for Stability
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to antiviral drugs.[1][2][3] Its prevalence is rooted in its versatile chemical nature and its fundamental role in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil.[4] However, for any pyrimidine derivative to transition from a promising hit to a viable drug candidate, it must possess a delicate balance of biological activity and appropriate physicochemical properties. Central to these properties is stability.[5][6]
A compound's stability—both its intrinsic chemical robustness and its resilience to metabolic breakdown—directly impacts its shelf-life, safety, and pharmacokinetic profile, including bioavailability and duration of action.[6] Among the diverse functionalities used to adorn the pyrimidine core, the sulfone group stands out for its potent electron-withdrawing nature, which imparts unique reactivity.[7][8]
This guide provides an in-depth, objective comparison of the stability of pyrimidine sulfones against other common pyrimidine derivatives. We will delve into the underlying chemical principles governing their stability and provide detailed, field-proven experimental protocols for their assessment. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting or modifying pyrimidine scaffolds for therapeutic applications.
The Chemical Landscape: Understanding Substituent Effects on Pyrimidine Stability
The stability of the pyrimidine ring is profoundly influenced by the electronic properties of its substituents. The ring itself is inherently electron-deficient compared to benzene, a trait that is amplified or attenuated by the groups attached to it.[4]
-
Pyrimidine Sulfones (e.g., 2-Methylsulfonylpyrimidine): The sulfone moiety is a powerful electron-withdrawing group. This property dramatically lowers the electron density of the pyrimidine ring, making the carbon atom to which it is attached (typically C2, C4, or C6) highly electrophilic. This pronounced electrophilicity renders pyrimidine sulfones exceptionally reactive towards nucleophilic aromatic substitution (SNAr).[9][10] While this high reactivity is advantageous for creating covalent inhibitors that target nucleophilic residues like cysteine, it also represents a potential stability liability, making the molecule susceptible to degradation by nucleophiles, including water (hydrolysis).[9][10]
-
Halopyrimidines (e.g., 2-Chloropyrimidine): Halogens are also electron-withdrawing and serve as good leaving groups in SNAr reactions. However, their activating effect is generally less pronounced than that of a sulfone. Consequently, halopyrimidines are typically less reactive and thus more stable than their sulfone counterparts under similar nucleophilic conditions.[9][11]
-
Pyrimidinones (Hydroxypyrimidines): These exist in a tautomeric equilibrium with their hydroxy-pyrimidine form. The oxygen atom acts as an electron-donating group through resonance, increasing the electron density of the ring. This significantly deactivates the ring towards nucleophilic attack, rendering pyrimidinones substantially more stable than pyrimidine sulfones.[9] They are often the final products of the hydrolysis of more reactive derivatives like sulfones or halides.[12][13]
-
Aminopyrimidines: The amino group is a strong electron-donating group. By feeding electron density into the ring, it greatly reduces the electrophilicity of the ring carbons, making aminopyrimidines highly resistant to nucleophilic attack and generally very stable.[9]
-
Alkoxy/Alkylthiopyrimidines: Similar to the amino group, these substituents are also electron-donating and confer enhanced stability against nucleophilic degradation compared to sulfones.[9]
The fundamental principle is a trade-off: potent electron-withdrawing groups like sulfones activate the molecule for desired reactions but increase its susceptibility to degradation, while electron-donating groups enhance stability at the cost of this specific reactivity.
Experimental Framework for Stability Assessment
To move from theoretical principles to actionable data, rigorous experimental evaluation is essential. The following protocols are standard, self-validating systems for assessing chemical and metabolic stability.
Chemical Stability Assessment in Aqueous Buffers
Expertise & Rationale: Assessing stability across a range of pH values is critical as a drug candidate will encounter diverse physiological environments, from the acidic milieu of the stomach (pH ~1.5-3.5) to the neutral conditions of the bloodstream (pH ~7.4).[14][15] This assay identifies intrinsic liabilities to hydrolysis. We use LC-MS for quantification because its sensitivity and specificity allow for accurate measurement of the parent compound even in the presence of degradants, which might co-elute in HPLC-UV analysis.[15]
Detailed Experimental Protocol:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound (e.g., pyrimidine sulfone, chloropyrimidine, aminopyrimidine) in 100% DMSO.
-
Preparation of Buffers: Prepare aqueous buffers at relevant pH values:
-
pH 2.0 (e.g., Glycine-HCl buffer) to simulate gastric fluid.
-
pH 7.4 (e.g., Phosphate-Buffered Saline, PBS) to simulate physiological conditions.
-
pH 9.0 (e.g., Glycine-NaOH buffer) to assess stability under basic conditions.
-
-
Incubation:
-
In separate wells of a 96-well plate, add 198 µL of each buffer.
-
Add 2 µL of the 10 mM compound stock solution to the corresponding wells to achieve a final concentration of 100 µM (final DMSO concentration 1%). Prepare each condition in triplicate.
-
Prepare a "T=0" (time zero) plate by immediately adding 200 µL of ice-cold acetonitrile with an internal standard to a set of wells to stop any degradation. Store at 4°C.
-
Incubate the main experimental plate at 37°C with gentle agitation.
-
-
Time-Point Sampling: At specified time points (e.g., 1, 4, 24, and 48 hours), remove a 50 µL aliquot from the incubation plate and quench it by adding it to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard.
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins and buffer salts.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area of Analyte / Peak Area of Internal Standard) at time X / (Peak Area of Analyte / Peak Area of Internal Standard) at T=0 * 100
Metabolic Stability Assessment with Human Liver Microsomes (HLM)
Expertise & Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a dominant role in the Phase I metabolism of most small-molecule drugs.[16] Human liver microsomes are subcellular fractions containing a high concentration of these enzymes and are the industry-standard in vitro tool for predicting hepatic clearance.[17][18] An NADPH regenerating system is included because CYP enzymes are monooxygenases that require NADPH as a cofactor to function.[17][19] The assay measures a compound's intrinsic clearance (CLint), a key parameter for predicting in vivo pharmacokinetic behavior.
Detailed Experimental Protocol:
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds and Positive Control (e.g., a rapidly metabolized compound like Verapamil)
-
-
Preparation of Reaction Mixtures:
-
Prepare a master mix of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
Prepare a 2X working solution of the NADPH regenerating system.
-
Prepare working solutions of the test compounds at 2 µM in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the HLM solution and compound solutions to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM solution.
-
Immediately add the compound solution to the HLM/NADPH mixture (final compound concentration 1 µM).
-
Incubate the mixture at 37°C with shaking.
-
-
Time-Point Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[16]
-
Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >3000 g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Data Visualization and Comparative Analysis
To effectively compare the stability profiles, the experimental workflow and resulting data must be presented clearly.
Experimental Workflow Diagram
Caption: Workflow for comparative stability assessment.
Comparative Stability Data Summary
The table below presents representative data that could be expected from the described assays, comparing a hypothetical pyrimidine sulfone (Cpd-SO2), a chloropyrimidine (Cpd-Cl), a pyrimidinone (Cpd-OH), and an aminopyrimidine (Cpd-NH2).
| Compound ID | Derivative Type | Chemical Stability (% Remaining after 24h) | Metabolic Stability (HLM) |
| pH 2.0 | pH 7.4 | ||
| Cpd-SO2 | Pyrimidine Sulfone | 95% | 75% |
| Cpd-Cl | 2-Chloropyrimidine | 98% | 90% |
| Cpd-OH | Pyrimidinone | >99% | >99% |
| Cpd-NH2 | 2-Aminopyrimidine | >99% | >99% |
Interpretation of Results
-
Chemical Stability: The data clearly illustrate the superior stability of the electron-donating derivatives (Cpd-OH and Cpd-NH2) across all pH conditions. The pyrimidine sulfone (Cpd-SO2) shows significant degradation under basic conditions (pH 9.0), consistent with its high susceptibility to nucleophilic attack by hydroxide ions. The chloropyrimidine (Cpd-Cl) is more stable than the sulfone but still shows some liability at higher pH.
-
Metabolic Stability: A stark difference is observed in the HLM assay. The pyrimidine sulfone is metabolized very rapidly (t½ < 10 min), indicating high intrinsic clearance. This suggests it is an excellent substrate for CYP enzymes. In contrast, the pyrimidinone and aminopyrimidine are highly stable, indicating they are poor substrates for these enzymes. The chloropyrimidine again shows an intermediate profile. This rapid metabolism of activated rings can be driven by recognition of a specific pharmacophore by metabolic enzymes.[20]
Strategic Application in Drug Design
The choice of a pyrimidine derivative is not a matter of "good" or "bad" but of fitness for purpose.
-
When to Use Pyrimidine Sulfones: The high, tunable reactivity of pyrimidine sulfones makes them privileged "warheads" for designing targeted covalent inhibitors.[9][10] In this context, their reactivity with a biological nucleophile (e.g., a cysteine residue in a protein's active site) is the intended mechanism of action. The goal is to maximize reactivity towards the target while minimizing off-target reactions and degradation.
-
When to Prioritize More Stable Derivatives: For most conventional, non-covalent drug discovery programs, metabolic and chemical stability are paramount for achieving a desirable pharmacokinetic profile, particularly for oral drugs. In these cases, aminopyrimidines, pyrimidinones, or other derivatives with electron-donating or neutral substituents are far more suitable starting points. They are less likely to be rapidly cleared by the liver or degrade in the gastrointestinal tract.[12]
If a project requires the use of a more reactive scaffold but stability is an issue, medicinal chemists can employ several strategies, such as introducing steric bulk near the reactive center to shield it from attack or modifying other parts of the molecule to disrupt recognition by metabolic enzymes.[20][21]
Conclusion
This guide demonstrates that pyrimidine sulfones occupy a unique space in the chemical toolbox for drug discovery. Their defining characteristic is high electrophilicity, which translates to excellent reactivity but generally poor chemical and metabolic stability compared to other common pyrimidine derivatives.
-
Pyrimidine sulfones are highly reactive and often metabolically labile, making them ideal for specific applications like covalent modification but challenging for programs requiring high systemic exposure.
-
Halopyrimidines offer a more moderate reactivity profile.
-
Pyrimidinones and aminopyrimidines are significantly more stable due to the electron-donating nature of their substituents, making them robust scaffolds for conventional drug design.
Ultimately, the stability of a pyrimidine derivative is a critical design parameter that must be empirically measured and balanced against the desired biological activity. The experimental protocols and comparative data presented here provide a solid framework for making rational, data-driven decisions in the complex, multifaceted process of drug development.
References
- Abdullahi, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- Abdullahi, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- El-Meghraby, M. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Website.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline Website.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Ackley, D. C., et al. (2004).
- Bauer, S., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.
- ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay.
- Creative Bioarray. Chemical Stability Assays.
- Cyprotex. Microsomal Stability. Cyprotex Website.
- Enamine. Chemical Stability Assay. Enamine Website.
- BenchChem. (2025).
- Concept Life Sciences. Chemical Stability - Assay Card. Concept Life Sciences Website.
- Rahman, M. M., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry.
- Chiarle, R., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)
- Wikipedia. Pyrimidine. Wikipedia.
- Hanna, M. A., et al. (1993). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry.
- ResearchGate. (2023). The importance of sulfur-containing motifs in drug design and discovery.
- Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube.
- Bauer, S., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central.
- Baran, P. Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
- da Silva, J. L., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
Sources
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Concept Life Sciences | Assay Card | Chemical Stability [conceptlifesciences.com]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
The Strategic Value of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in Large-Scale Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of building blocks in the synthesis of active pharmaceutical ingredients (APIs) is a critical decision that profoundly impacts scalability, cost-effectiveness, and the final product's purity profile. Among the myriad of heterocyclic intermediates, pyrimidine derivatives are foundational in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology and immunology.[1][2] This guide presents an in-depth cost-benefit analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a highly functionalized and reactive intermediate, comparing it with viable alternatives for large-scale synthesis.
The Unique Proposition of this compound
This compound (CAS 4489-34-3) is a trifunctional electrophile offering a distinct synthetic advantage: differentiated reactivity at its C2, C4, and C6 positions. This feature is paramount in complex, multi-step syntheses where sequential, site-selective functionalization is required.
The core benefit of this reagent lies in the hierarchical reactivity of its leaving groups. The methylsulfonyl group (-SO₂Me) at the C2 position is an exceptionally potent leaving group in nucleophilic aromatic substitution (SNAr) reactions, significantly more so than the chlorine atoms at C4 and C6.[3][4][5] This allows for selective displacement of the sulfonyl group under milder conditions, leaving the chloro-substituents intact for subsequent transformations. Conversely, under different conditions, the chloro groups can be targeted for substitution or cross-coupling reactions.[6] This chemoselectivity is a significant asset in molecular construction, streamlining synthetic routes and minimizing the need for extensive protecting group strategies.
Visualizing the Synthetic Pathway
The large-scale synthesis of this compound typically commences with the oxidation of its thioether precursor, 4,6-dichloro-2-(methylthio)pyrimidine.
Caption: Synthetic route to the target compound.
Comparative Analysis with Key Alternatives
The primary competitor for introducing a 2,4,6-trisubstituted pyrimidine core is 2,4,6-trichloropyrimidine (TCP) . While seemingly simpler and often more economical as a starting material, TCP presents significant challenges in achieving selective functionalization.
Reactivity and Selectivity
The three chlorine atoms in TCP exhibit similar reactivity, making regioselective substitution difficult to control. Reactions with nucleophiles often yield mixtures of mono-, di-, and tri-substituted products, leading to complex purification processes and reduced yields of the desired isomer.[6]
In contrast, this compound offers a clear reactivity differential. Studies have demonstrated that sulfonyl-based leaving groups on pyrimidine rings are vastly superior to halides. In comparative experiments with glutathione (GSH), 2-chloropyrimidines were reported to be unreactive, while 2-sulfonylpyrimidines reacted readily.[3][5] This substantial difference in reactivity allows for a more controlled and predictable synthetic outcome.
Cost-Benefit Framework
| Feature | This compound | 2,4,6-trichloropyrimidine |
| Initial Cost | Higher | Lower[7][8] |
| Selectivity | High: Orthogonal reactivity of -SO₂Me and -Cl groups allows for sequential, controlled substitutions.[3][6] | Low: Similar reactivity of all three chloro groups often leads to product mixtures.[6] |
| Synthetic Steps | May reduce the overall number of steps by avoiding complex protecting group strategies. | May necessitate additional protection/deprotection steps to achieve desired substitution patterns, increasing overall step count. |
| Purification | Cleaner reactions often lead to simpler purification protocols. | Separation of isomers and byproducts can be challenging and costly on a large scale.[6] |
| Overall Yield | Potentially higher overall yield for complex targets due to enhanced selectivity. | Lower effective yield of the desired product due to mixture formation. |
| Process Safety | Synthesis requires a strong oxidant (e.g., m-CPBA), which needs careful handling at scale due to thermal instability.[9] | Synthesis often involves phosphorus oxychloride, which is also hazardous but a well-established industrial process.[10][11] |
Experimental Data: Reactivity Comparison
Large-Scale Synthesis Considerations
Protocol: Synthesis of this compound
This protocol outlines a typical lab-scale synthesis that can be adapted for larger-scale production.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) or Oxone®
-
Dichloromethane (DCM) or a suitable solvent mixture (e.g., THF/water for Oxone®)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in dichloromethane at 0°C.
-
Slowly add m-CPBA (approximately 2.5 equivalents) portion-wise, maintaining the temperature below 5°C. The reaction is exothermic and requires careful monitoring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with additional dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to quench excess m-CPBA and remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield the final product as a white solid.[12]
Yields: Reported yields for this oxidation step are typically high, often in the range of 85-96%.[12]
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Safety and Environmental Impact
The primary safety concern in the large-scale synthesis of this compound is the handling of the oxidizing agent.
-
m-CPBA: This reagent is known for its thermal instability, especially in high concentrations or in certain solvents like DMF, which can lead to runaway reactions.[9] For industrial-scale operations, robust temperature control, appropriate reactor design, and careful process safety studies (e.g., using reaction calorimetry) are essential.
-
Oxone® (Potassium Peroxymonosulfate): While generally considered a safer alternative to organic peroxyacids, Oxone® is still a strong oxidant. Its use in a biphasic system (e.g., THF/water) requires management of mixed solvent streams.
-
Waste Stream: The synthesis generates m-chlorobenzoic acid as a byproduct when using m-CPBA, which must be treated. The use of inorganic oxidants like Oxone® can lead to high-salt aqueous waste streams.
In comparison, the synthesis of 2,4,6-trichloropyrimidine typically involves reagents like phosphorus oxychloride, which is highly corrosive and toxic. While hazardous, the handling and purification processes for this type of reaction are well-established in industrial settings.[10][11] From a green chemistry perspective, both routes have drawbacks, and the choice may depend on a company's specific expertise and waste handling capabilities.
Conclusion: A Strategic Choice for Complex Syntheses
The decision to use this compound in a large-scale synthesis campaign is a strategic one that trades higher initial raw material cost for significant downstream benefits.
-
Benefit: The primary benefit is the exceptional chemoselectivity it offers. This allows for the design of more elegant and efficient synthetic routes for complex molecules like kinase inhibitors, often reducing the total number of steps and simplifying purification.[2]
-
Cost: The upfront cost of the reagent is higher than that of simpler alternatives like 2,4,6-trichloropyrimidine.[7] The synthesis also requires careful management of strong oxidizing agents.
Recommendation: For the synthesis of complex, high-value APIs where regioselectivity is critical, the higher initial cost of this compound is frequently justified by the savings realized through improved yields, reduced purification challenges, and shorter overall synthetic sequences. For simpler molecules where selectivity is not a major concern, the more economical 2,4,6-trichloropyrimidine may be a more appropriate choice. Ultimately, the cost-benefit analysis hinges on the complexity of the target molecule and the total cost of manufacturing, not just the price of a single intermediate.
References
- RXN Chemicals. (n.d.). Pyrimidine Manufacturer Supplier.
- Sandoo. (n.d.). China Pyrimidine advance intermediate Manufacturers, Suppliers and Factory.
- Krall, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- IndiaMART. (n.d.). 2 4 6 Trichloropyrimidine at ₹ 1750/piece in Surat.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
- RSC Publishing. (n.d.). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution.
- Otto Chemie Pvt. Ltd. (n.d.). 2,4,6-Trichloropyrimidine, 97%.
- MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery.
- Zauba. (n.d.). 2 4 6 Trichloropyrimidine Imports.
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- ResearchGate. (n.d.). An unexpected incident with m-CPBA.
- MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook.
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (n.d.). CN103539747B - The preparation method of 4,6-dichloro pyrimidine.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid).
- ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid.
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.indiamart.com [m.indiamart.com]
- 8. Manufacturers of 2,4,6-Trichloropyrimidine, 97%, CAS 3764-01-0, T 1557, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 11. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
A Comparative Guide to Regioselectivity: 4,6-Dichloro-2-(methylsulfonyl)pyrimidine as a Superior Scaffold for Controlled SNAr Reactions
Abstract
The predictable and site-specific functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyrimidine derivatives, in particular, are prevalent in a vast number of FDA-approved therapeutics, making the methodologies for their synthesis critically important.[1][2][3] This guide provides an in-depth evaluation of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP), a highly versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions. Through a combination of mechanistic discussion and comparative experimental data, we demonstrate its superior regioselectivity against structurally similar alternatives like 2,4,6-trichloropyrimidine (TCP). The key finding is that the methylsulfonyl group at the C2 position acts as a uniquely labile leaving group, enabling clean, predictable, and sequential substitutions that are often challenging to achieve with traditional polyhalogenated pyrimidines. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of complex pyrimidine-based molecules.
Introduction: The Quest for Synthetic Precision on the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting a wide array of diseases, from cancer to viral infections.[1][4][5] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its metabolic stability. The primary method for decorating this electron-deficient heterocycle is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the introduction of diverse functional groups.[6]
However, a significant challenge arises when using polysubstituted pyrimidines, such as the commercially available 2,4,6-trichloropyrimidine (TCP).[7] With multiple, chemically similar leaving groups, reactions with nucleophiles often yield mixtures of regioisomers, complicating purification and reducing overall yield.[8] This guide focuses on a strategically designed alternative, this compound (DCMSP), and objectively evaluates its performance. We will demonstrate how the distinct electronic properties of its three substituents create a predictable hierarchy of reactivity, transforming a potential selectivity problem into a powerful synthetic tool.
Foundational Principles: Dissecting the Electronic Landscape
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction on an electron-deficient ring like pyrimidine proceeds via a two-step addition-elimination mechanism.[9][10] First, the nucleophile attacks an electron-deficient carbon atom, temporarily breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the second, typically rapid step, the leaving group is expelled, and aromaticity is restored.[9] The stability of the Meisenheimer complex is paramount and is enhanced by the presence of electron-withdrawing groups.
Activating Positions on the Pyrimidine Ring
The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, rendering the carbon atoms electrophilic. The positions ortho and para to the nitrogens (C2, C4, and C6) are the most activated sites for nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, a highly stabilizing feature.[11]
-
C2 Position: Activated by two adjacent nitrogen atoms.
-
C4/C6 Positions: Activated by one adjacent and one para nitrogen atom.
The Decisive Factor: A Hierarchy of Leaving Group Ability
While ring activation determines where an attack is possible, the identity of the leaving group often dictates the final product. A good leaving group is the conjugate base of a strong acid, as it is stable on its own.[12] This is the central principle behind the regioselectivity of DCMSP.
Let's compare the leaving groups present on DCMSP and TCP by examining the acidity (pKa) of their conjugate acids:
| Leaving Group | Conjugate Acid | Approximate pKa | Leaving Group Ability |
| -SO₂Me (Methylsulfonyl) | Methanesulfonic Acid (CH₃SO₃H) | ~ -1.9[13][14][15] | Excellent |
| -Cl (Chloro) | Hydrochloric Acid (HCl) | ~ -7.0[14][16] | Good |
The data is unequivocal: Methanesulfonic acid is an extremely strong acid, making the methylsulfonate (or mesylate) anion a very stable, weak base and therefore an outstanding leaving group.[13] While HCl is also a strong acid, it is several orders of magnitude weaker than methanesulfonic acid. This vast difference in leaving group ability creates a strong kinetic preference for the displacement of the methylsulfonyl group over the chlorine atoms.
Experimental Evaluation: A Head-to-Head Comparison
To illustrate the practical implications of these principles, we compare the reaction of DCMSP and TCP with a model primary amine nucleophile, benzylamine.
Rationale for Experimental Design
The choice of a primary amine under mild basic conditions (e.g., a non-nucleophilic base like DIPEA) allows us to probe the intrinsic electronic reactivity of the electrophiles. The reaction is conducted at a controlled temperature to favor the kinetically preferred product.
General Experimental Protocol: SNAr with Benzylamine
Materials:
-
Pyrimidine Electrophile (DCMSP or TCP)
-
Benzylamine (1.05 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add the pyrimidine electrophile (1.0 eq.).
-
Dissolve the electrophile in anhydrous ACN (approx. 0.2 M concentration).
-
Add DIPEA (1.5 eq.) to the solution and stir for 5 minutes.
-
Add benzylamine (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product via flash column chromatography to isolate the product(s). Regioisomeric ratios are determined by ¹H NMR analysis of the crude reaction mixture.
Results and Comparative Analysis
The reactions yield starkly different outcomes, highlighting the superior control offered by DCMSP.
| Electrophile | Nucleophile | Observed Product(s) | Position of Substitution | Regioselective Ratio | Representative Yield |
| DCMSP | Benzylamine | 2-(Benzylamino)-4,6-dichloropyrimidine | C2 | >98:2 (C2:C4/C6) | ~95%[17] |
| TCP | Benzylamine | 4-(Benzylamino)-2,6-dichloropyrimidine & 2-(Benzylamino)-4,6-dichloropyrimidine | C4/C6 and C2 | ~4:1 (C4/C6:C2)[18] | ~85% (mixture) |
Discussion:
-
This compound (DCMSP): The reaction is exceptionally clean, with substitution occurring almost exclusively at the C2 position.[17] This is a direct consequence of the methylsulfonyl group's superior leaving ability. The reaction proceeds rapidly under mild conditions, selectively displacing the -SO₂Me group while leaving the two chlorine atoms untouched.
-
2,4,6-Trichloropyrimidine (TCP): In contrast, the reaction with TCP yields a mixture of regioisomers.[18] While there is a preference for substitution at the C4/C6 positions, a significant amount of the C2-substituted product is also formed. This lack of selectivity necessitates careful chromatographic separation, leading to lower isolated yields of the desired isomer and increased processing time.
The Strategic Advantage: Orthogonal and Sequential Reactivity
The true power of DCMSP lies not just in its initial selectivity, but in the synthetic opportunities it creates. The product of the first substitution, a 2-amino-4,6-dichloropyrimidine, is itself a valuable intermediate. The remaining chlorine atoms are less reactive than the initial sulfonyl group and can be substituted under more forcing conditions (e.g., higher temperatures or stronger bases). This enables a controlled, sequential diversification of the pyrimidine scaffold.
Rationale for Sequential Substitution
By leveraging this differential reactivity, one can introduce a second, different nucleophile to the 4-position. This "orthogonal" reactivity is a key advantage for building molecular libraries, as two different points of diversity can be introduced in a controlled, stepwise manner.
Protocol for Sequential Substitution with Morpholine
Procedure:
-
Take the purified 2-(benzylamino)-4,6-dichloropyrimidine (1.0 eq.) from the first step.
-
Dissolve it in a solvent such as n-butanol.
-
Add morpholine (1.2 eq.) and DIPEA (2.0 eq.).
-
Heat the reaction mixture to 100-120 °C and monitor by LC-MS.
-
Perform an aqueous work-up and purification as described previously.
This stepwise approach provides access to trisubstituted pyrimidines with three distinct functional groups, a task that is synthetically challenging and low-yielding when starting from TCP.
Caption: Workflow for controlled sequential substitution using DCMSP.
Predictive Framework for Regioselectivity
The choice of nucleophile and reaction conditions can be guided by a simple, predictive framework based on the principles discussed.
Caption: Logical framework for predicting SNAr outcomes on DCMSP.
Conclusion: Strategic Implications for Drug Development
For professionals in drug discovery and development, efficiency and predictability in synthesis are paramount. This compound is not merely another pyrimidine electrophile; it is a superior building block engineered for regiochemical control.
Key Advantages Summarized:
-
Predictable Regioselectivity: The methylsulfonyl group at C2 is selectively displaced under mild conditions, avoiding the isomeric mixtures common with TCP.
-
Orthogonal Reactivity: The remaining chloro groups allow for a second, sequential substitution under different conditions, enabling controlled library synthesis.
-
High Yields: Clean reactions lead to simpler purifications and higher isolated yields of the desired product.
By adopting DCMSP into synthetic workflows, researchers can accelerate the generation of novel chemical matter, reduce development timelines, and ultimately focus more on biological evaluation and less on tedious chemical separations.
References
- Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [Link]
- Asati, V., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH). [Link]
- Chaudhary, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]
- Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
- Pews, R. G., & Laugheed, Z. S. (1986). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
- Tule, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- East, M. B., et al. (2007). Chemoselective Reactions of this compound and Related Electrophiles with Amines.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health (NIH). [Link]
- Tule, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]
- Leger, P. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- Chem Help ASAP. (2020).
- OWL. (n.d.).
- HandWiki. (2024). Chemistry:Methanesulfonic acid. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). [Link]
- Emory University ScholarBlogs. (2013). Chem 14D – Spring 2013 pKa Table. [Link]
- Reusch, W. (2020). What Makes A Good Leaving Group. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Methanesulfonic acid. [Link]
- DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- Chemistry Stack Exchange. (2018).
- Chemistry Stack Exchange. (2019).
- Chemistry LibreTexts. (2022). 16.
- OC Chem. (2019).
- Emory University ScholarBlogs. (2016). pKa Table. [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchtrend.net [researchtrend.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 15. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 16. chem.ucla.edu [chem.ucla.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Method Validation for Purity Assessment of Pyrimidine Derivatives
Introduction: The Critical Role of Purity in Pyrimidine-Based Pharmaceuticals
Pyrimidine derivatives are a cornerstone of modern medicine, forming the structural basis for a vast array of therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are inextricably linked to their purity. Even minute quantities of impurities—arising from starting materials, synthetic byproducts, or degradation—can alter therapeutic activity, introduce toxicity, and compromise patient safety.[4] Therefore, robust and reliable analytical methods for purity assessment are not just a regulatory requirement but a scientific imperative.
This guide provides an in-depth comparison of analytical techniques for the purity determination of pyrimidine derivatives and a detailed framework for their validation. The methodologies and principles discussed herein are grounded in the internationally harmonized guidelines of the ICH, specifically ICH Q2(R1) "Validation of Analytical Procedures" , ensuring that the protocols are scientifically sound and suitable for their intended purpose.[5][6][7]
Part 1: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the foundation of any purity assessment. The choice depends on the physicochemical properties of the pyrimidine derivative and its potential impurities, such as polarity, volatility, and thermal stability.
| Technique | Principle | Strengths for Pyrimidine Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Versatility: The workhorse for most non-volatile pyrimidines. Reversed-phase (RP) HPLC with C8 or C18 columns is highly effective.[8] Specificity: Excellent resolving power for closely related impurities. Quantitation: Highly accurate and precise for impurity quantification.[9] | Can be time-consuming; requires significant solvent usage. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High Efficiency: Excellent for volatile or semi-volatile impurities (e.g., residual solvents). | Limited Applicability: Most pyrimidine derivatives are non-volatile and require chemical derivatization (e.g., silylation, acylation) to increase volatility, which adds complexity and potential for error.[10][11][12][13][14] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[15] | High Resolution: Orthogonal selectivity to HPLC, making it a powerful complementary technique.[16] Minimal Sample/Solvent: Uses very small volumes. Efficiency: Ideal for charged pyrimidine species and chiral separations.[15][17][18] | Can have lower reproducibility compared to HPLC; sensitivity can be a challenge for trace impurities without specialized detectors. |
| Mass Spectrometry (MS) Detector | Coupled with a separation technique (LC-MS, GC-MS), it identifies and quantifies compounds based on their mass-to-charge ratio. | Peak Identification: Provides structural information for unequivocal identification of impurities.[16] High Sensitivity: Essential for trace-level impurity analysis. | Higher cost and complexity. |
Expert Recommendation: For the comprehensive purity assessment of a typical pyrimidine API, a stability-indicating Reversed-Phase HPLC (RP-HPLC) method with a UV/Photodiode Array (PDA) detector is the primary choice. It offers the best balance of specificity, precision, and robustness for quantifying known and unknown impurities. CE can serve as a valuable orthogonal technique for confirmation, especially when dealing with complex impurity profiles or challenging separations.[16][17]
Part 2: The Workflow of Method Validation: A Deep Dive into ICH Q2(R1) Parameters
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6] For a purity method, the goal is to accurately quantify all potential impurities. The following sections detail the experimental approach for each validation parameter as prescribed by ICH Q2(R1).
Caption: Workflow for Analytical Method Validation per ICH Q2(R1).
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, and matrix (excipients).[6] For a purity method, this is the most critical parameter. It ensures that the peaks corresponding to impurities are not co-eluting with the main API peak or with each other, preventing inaccurate quantification.
Experimental Protocol:
-
Prepare Solutions:
-
Diluent/Blank
-
Placebo (all formulation excipients without the API)
-
API solution at the target concentration.
-
Individual solutions of all known related substances and potential impurities.
-
A spiked sample: API solution spiked with known impurities and/or a placebo.
-
-
Forced Degradation (for stability-indicating methods):
-
Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Analysis:
-
Inject all solutions into the chromatograph.
-
Assess the resolution between the API peak and all impurity/degradant peaks.
-
If using a PDA detector, perform peak purity analysis on the API peak in the stressed samples to confirm it is spectrally homogeneous.
-
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2.0) between the main component and all known impurities.
-
No interference from the placebo or blank should be observed at the retention times of the API or its impurities.
-
Peak purity analysis of the API peak in stressed samples should pass (e.g., Purity Angle < Purity Threshold).
Linearity & Range
Causality: Linearity demonstrates a proportional relationship between the concentration of an impurity and the analytical signal. The range is the interval over which this proportionality is established, proven to be acceptable in terms of precision and accuracy.[6] For impurity methods, this range must cover from the reporting threshold up to at least 120% of the specification limit.[6]
Experimental Protocol:
-
Prepare a stock solution containing a mixture of the API and its known impurities.
-
Perform serial dilutions to create at least five concentration levels, typically spanning from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration for each impurity.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.99.
-
Y-intercept: Should be close to zero.
-
The data should be visually inspected for linearity.
-
The specified Range is validated by the successful demonstration of linearity, accuracy, and precision.[6]
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value.[19] It confirms that the method can correctly quantify the amount of impurity present in the sample, free from systemic bias.
Experimental Protocol:
-
Prepare a drug product sample (or API) and spike it with known amounts of impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate (for a total of 9 determinations).[6]
-
Analyze the spiked samples and calculate the amount of each impurity recovered.
-
Calculate the percent recovery using the formula: (Measured Amount / Spiked Amount) * 100.
Acceptance Criteria:
-
The mean percent recovery for each impurity should be within a pre-defined range, typically 80-120% for impurities at low concentrations.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample.[20] It is a measure of random error and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the API spiked with impurities at 100% of the specification level.
-
Alternatively, perform nine determinations across the specified range (3 concentrations, 3 replicates each).[6]
-
Analyze all samples on the same day with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria:
-
The %RSD for the area of each impurity should typically be ≤ 10% for repeatability and intermediate precision, though this can vary based on the impurity level.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[21]
-
LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[21] The LOQ is the lower end of the reportable range for impurities.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte to the noise of a blank sample.
-
Inject a series of diluted solutions of the impurities.
-
The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.
-
The LOQ must be confirmed by demonstrating acceptable precision (e.g., %RSD ≤ 15%) and accuracy at that concentration.
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10, with demonstrated accuracy and precision. The LOQ must be at or below the reporting threshold for impurities.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21] This provides an indication of its reliability during normal usage and is crucial for method transfer between labs.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%, flow rate ±10%).
-
Prepare a system suitability solution or a spiked sample.
-
Analyze the sample under normal conditions and then again while varying one parameter at a time.
-
Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The quantification of impurities should not be significantly affected by the variations.
Part 3: Summary and Conclusion
The validation of an analytical method for purity assessment is a systematic and rigorous process that underpins the quality and safety of pyrimidine-based pharmaceuticals. While HPLC stands out as the primary technique, a comprehensive understanding of alternative methods like GC and CE allows for a more holistic and orthogonal approach to impurity profiling.
Adherence to the principles outlined in the ICH Q2(R1) guideline is non-negotiable. Each validation parameter—from specificity to robustness—serves a distinct purpose in building a complete picture of the method's performance. By meticulously executing these validation experiments and adhering to predefined acceptance criteria, researchers and drug developers can ensure their analytical methods are truly fit for purpose, providing trustworthy data for batch release, stability studies, and regulatory submissions.
References
- Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: Journal of Pharmaceutical Analysis URL
- Title: Analyzing Non-Volatile Compounds with GC-MS: A Guide Source: ALWSCI URL
- Title: ICH Q2(R1)
- Title: Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products Source: SpringerLink URL
- Title: Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review Source: Wiley Online Library URL
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Which Non-Volatile Compounds Can Be Analyzed By GC-MS?
- Title: Q2(R1)
- Source: International Journal of Novel Research and Development (IJNRD)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL
- Title: Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions Source: Chromatography Forum URL
- Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace URL
- Title: GC Derivatization Source: Restek URL
- Title: Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs)
- Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
- Title: Q 2 (R1)
- Title: Method Validation Guidelines Source: BioPharm International URL
- Source: YouTube (Pharma Learning In Depth)
- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Advanced Research and Reviews URL
- Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed URL
Sources
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 11. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. scispace.com [scispace.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. ijnrd.org [ijnrd.org]
- 16. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. biopharminternational.com [biopharminternational.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Library Synthesis: Benchmarking 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
Introduction: The Pyrimidine Scaffold and the Quest for Chemical Diversity
In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring stands as a "privileged scaffold." Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a cornerstone of numerous approved therapeutics, from kinase inhibitors in oncology to antiviral agents.[1][2][3][4] The efficient synthesis of large, diverse libraries of substituted pyrimidines is therefore a critical endeavor for identifying novel drug candidates.[2][5]
At the heart of this synthetic effort lies the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for functionalizing electron-deficient heterocyclic rings like pyrimidine.[3][6][7] The choice of the starting pyrimidine scaffold is paramount, as it dictates the efficiency, regioselectivity, and ultimate diversity of the resulting library. This guide provides an in-depth comparison of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3), a highly versatile reagent, against other common pyrimidine building blocks. We will dissect its performance, providing experimental data and protocols to demonstrate its superior control in the sequential construction of complex molecular architectures.
The Reagent in Focus: this compound
Molecular Architecture and Reactivity Profile
This compound is an electrophilic scaffold engineered for chemoselective reactions.[8] Its structure features three potential leaving groups for SNAr reactions: two chlorine atoms at the C4 and C6 positions, and a methylsulfonyl (sulfone) group at the C2 position.[1][8][9]
The key to its utility lies in the differential reactivity of these groups. The potent electron-withdrawing nature of the sulfone group, combined with the ring nitrogen atoms, strongly activates the pyrimidine core for nucleophilic attack. Critically, the methylsulfonyl group is an excellent leaving group, generally more labile than the chlorides.[10][11] This creates a predictable hierarchy of reactivity, allowing for a controlled, stepwise functionalization of the pyrimidine ring that is often difficult to achieve with other scaffolds.
The typical synthesis of this reagent involves the controlled oxidation of its precursor, 4,6-dichloro-2-(methylthio)pyrimidine, often using agents like meta-chloroperoxybenzoic acid (m-CPBA).[12][13] This ensures a high-purity starting material, which is crucial for the success of subsequent library synthesis.
Performance Benchmark: A Head-to-Head Comparison
The true value of this compound is revealed when compared directly with alternative pyrimidine scaffolds used in library synthesis.
| Reagent | Primary Reactive Site(s) & Selectivity | Typical Nucleophiles | Key Advantages & Disadvantages |
| This compound | C2 (Sulfone) > C4/C6 (Chloro). Highly predictable, condition-dependent regioselectivity.[10][11] | Primary/secondary amines, anilines, thiols, alkoxides. | Advantage: Excellent control for sequential, multi-vector diversification. Cleaner reactions, higher yields.[10][11] Disadvantage: Higher initial reagent cost. |
| 2,4-Dichloropyrimidine | C4 > C2. C4 is generally more reactive, but selectivity is highly sensitive to ring substituents and can lead to mixtures.[6][14] | Amines, alkoxides. | Advantage: Readily available and cost-effective. Disadvantage: Poor or variable regioselectivity can complicate synthesis and purification, limiting library diversity.[6][14][15] |
| 2,4,6-Trichloropyrimidine | C4/C6 > C2. C4 and C6 are most reactive, but differentiating between them is challenging. C2 is least reactive.[5] | Amines, alkoxides. | Advantage: Offers three points of diversification. Disadvantage: Achieving selective mono- or di-substitution is difficult, often leading to product mixtures.[5][16] |
The Decisive Factor: Regioselectivity
The primary advantage of this compound is its predictable and controllable regioselectivity. This allows chemists to design synthetic routes with a high degree of confidence, which is essential for the automated and parallel synthesis formats used in library generation.
-
Targeting the C2 Position: Sterically unhindered primary aliphatic amines will selectively displace the C2-sulfonyl group, leaving the two chlorides untouched.[10][11]
-
Targeting the C4/C6 Positions: In the presence of weaker bases (e.g., NaHCO₃, 2,6-lutidine), anilines and secondary aliphatic amines selectively displace one of the chloride groups, leaving the sulfone intact.[10][11]
This orthogonal reactivity is a significant departure from scaffolds like 2,4-dichloropyrimidine, where the outcome of a reaction can be an inseparable mixture of C2 and C4 substituted isomers, a notorious problem in library synthesis.[6][14] The ability to dictate the site of reaction simply by choosing the nucleophile and base is the defining feature that sets this compound apart.
Visualizing the Synthetic Strategy
Workflow for Sequential Library Synthesis
The following workflow illustrates how the differential reactivity of this compound can be leveraged to build a tri-substituted pyrimidine library in a controlled, stepwise manner.
Caption: Sequential functionalization workflow using this compound.
Decision Logic for Scaffold Selection
Choosing the correct pyrimidine starting material is critical. This diagram outlines the logical process a chemist might follow to select the optimal scaffold based on the desired final substitution pattern.
Caption: Decision-making flowchart for selecting the appropriate pyrimidine scaffold.
Field-Proven Experimental Protocols
The following protocols are derived from established literature procedures and provide a validated starting point for library synthesis.[10][11]
Protocol 1: Selective Displacement of the C2-Methylsulfonyl Group
This protocol demonstrates the chemoselective reaction of a primary aliphatic amine at the C2 position.
-
Objective: To synthesize a 2-amino-4,6-dichloropyrimidine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
-
Equipment:
-
Dry round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Add triethylamine to the solution.
-
Slowly add the primary aliphatic amine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Causality and Trustworthiness: The use of a non-nucleophilic base like TEA scavenges the methanesulfinic acid byproduct without promoting unwanted side reactions. The high reactivity of the C2-sulfonyl group with primary amines allows the reaction to proceed cleanly at room temperature, preserving the C4 and C6 chloro-substituents for subsequent functionalization.[10][11]
Protocol 2: Selective Displacement of the C4-Chloro Group
This protocol demonstrates the orthogonal reactivity, targeting a C4-chloro group with an aniline nucleophile.
-
Objective: To synthesize a 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
-
Equipment:
-
Dry round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, sodium bicarbonate, and anhydrous acetonitrile.
-
Add the aniline to the suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography to yield the pure mono-substituted product.
-
-
Causality and Trustworthiness: The use of a weak, heterogeneous base like NaHCO₃ is critical.[11] It is sufficient to neutralize the HCl generated during the substitution but not strong enough to deprotonate the aniline to a highly reactive nucleophile that might attack the C2 position. This delicate balance ensures high selectivity for the displacement of the C4-chloride over the C2-sulfone.[10][11]
Conclusion
For researchers engaged in the synthesis of diverse chemical libraries, control is paramount. While various dichlorinated and trichlorinated pyrimidines serve as viable starting points, This compound distinguishes itself through its predictable, hierarchical reactivity. This attribute translates directly into cleaner reactions, higher yields of desired products, and a simplified purification process. Most importantly, it empowers chemists to execute complex, multi-step synthetic sequences with a high degree of confidence, enabling the creation of novel, intricately substituted pyrimidine libraries that would be challenging to access with other reagents. Its performance justifies its position as a superior scaffold for the efficient and controlled exploration of chemical space in modern drug discovery.
References
- ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. The Significance of this compound in Drug Discovery. [Link]
- Bentham Science. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
- PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- National Center for Biotechnology Information. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
- Growing Science.
- National Center for Biotechnology Information. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. [Link]
- ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- ACS Publications. Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Properties of this compound. [Link]
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- PubChem. This compound. [Link]
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- ResearchGate. (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Review of Synthetic Routes to Polysubstituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Polysubstituted Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science. As a privileged heterocyclic motif, it is integral to the structure of nucleic acids and a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4] The ability to efficiently and selectively introduce a variety of substituents onto the pyrimidine core is therefore of paramount importance for the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing polysubstituted pyrimidines, offering insights into their performance, mechanistic underpinnings, and practical applications to aid researchers in selecting the optimal route for their specific synthetic challenges.
Comparative Analysis of Major Synthetic Strategies
The synthesis of polysubstituted pyrimidines can be broadly categorized into three main approaches: multicomponent reactions (MCRs), metal-catalyzed cross-coupling reactions, and the functionalization of a pre-existing pyrimidine ring. Each strategy offers a unique set of advantages and disadvantages in terms of efficiency, substrate scope, and experimental simplicity.
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
Multicomponent reactions are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby minimizing waste and improving overall efficiency.[5]
First reported in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones (DHPMs).[6][7] These DHPMs can be readily oxidized to the corresponding polysubstituted pyrimidines. The classical Biginelli reaction often suffers from harsh conditions and low yields, which has led to the development of numerous modifications.[8]
Advantages:
-
Operational Simplicity: A one-pot procedure with readily available starting materials.[9]
-
Atom Economy: High convergence and atom economy.
-
Diversity: Allows for the rapid generation of diverse libraries of compounds.[10]
Disadvantages:
-
Limited Scope: The classical reaction has a somewhat limited substrate scope.[9]
-
Harsh Conditions: Often requires strong acids and high temperatures.[8]
-
Low Yields: Yields can be variable, particularly with aliphatic aldehydes.[11]
Modern Variations:
-
Microwave-Assisted Synthesis: Significantly reduces reaction times (from hours to minutes) and often improves yields.[12][13][14][15][16]
-
Solvent-Free "Grindstone" Chemistry: An environmentally friendly approach that involves grinding the reactants with a solid catalyst, often resulting in high yields.[8][17]
-
Catalyst Advancement: A wide range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been developed to improve the efficiency and mildness of the reaction.[11]
Metal-Catalyzed Cross-Coupling Reactions: Precision in Substitution
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine chemistry allows for the precise and regioselective introduction of substituents.[18] This approach typically involves the coupling of a halopyrimidine with an organometallic reagent.
General Reactivity Trend of Halopyrimidines: I > Br > Cl > F.[19]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting a halopyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[20] This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents.
Advantages:
-
High Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.
-
Commercial Availability of Reagents: A vast number of boronic acids are commercially available.
-
Mild Reaction Conditions: Often proceeds under relatively mild conditions.
Disadvantages:
-
Pre-functionalization Required: Requires the synthesis of a halopyrimidine precursor.
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and their removal from the final product can be challenging.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a halopyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[21] This reaction is invaluable for the synthesis of alkynylpyrimidines, which are important intermediates in organic synthesis and medicinal chemistry.
Advantages:
-
Direct Introduction of Alkynes: Provides a direct route to alkynyl-substituted pyrimidines.
-
Mild Conditions: Typically proceeds under mild, basic conditions.[21]
Disadvantages:
-
Sensitivity to Air: The copper co-catalyst can be sensitive to air, sometimes requiring inert atmosphere techniques.
-
Homocoupling of Alkynes: A common side reaction is the homocoupling of the terminal alkyne.
Direct C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of polysubstituted arenes and heteroarenes, including pyrimidines. This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics.
Advantages:
-
High Atom Economy: Avoids the generation of stoichiometric amounts of waste products.
-
Step Economy: Reduces the number of synthetic steps required.
-
Novel Reactivity: Allows for the introduction of substituents at positions that are not easily accessible through classical methods.
Disadvantages:
-
Regioselectivity Challenges: Controlling the regioselectivity of C-H activation can be challenging.
-
Harsh Conditions: Often requires high temperatures and strong oxidants.
-
Limited Substrate Scope: The scope of C-H functionalization reactions can be limited compared to cross-coupling methods.
Performance Comparison of Synthetic Routes
| Method | Key Features | Typical Yields (%) | Reaction Time | Substrate Scope | Functional Group Tolerance |
| Biginelli Reaction (Conventional) | One-pot, three-component cyclocondensation. | 60-70%[1] | 1.5 - 3 hours[1][17] | Moderate, best with aromatic aldehydes.[10] | Moderate |
| Biginelli Reaction (Microwave) | Rapid, efficient, often solvent-free. | 72-95%[1][12][22] | 2-12 minutes[1][22] | Broad, including aliphatic aldehydes.[16] | Good |
| Suzuki-Miyaura Coupling | Pd-catalyzed C-C bond formation. | 80-97%[23] | 2-5 hours[23] | Broad, diverse boronic acids. | Excellent |
| Sonogashira Coupling | Pd/Cu-catalyzed C-C alkyne coupling. | Good to excellent[24] | 3-24 hours[24] | Good for terminal alkynes. | Good |
| Iridium-Catalyzed MCR | Sustainable, from alcohols and amidines. | Up to 93%[25] | Not specified[25] | Broad, allows for unsymmetrical substitution.[25] | Good |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Synthesis of Dihydropyrimidin-2(1H)-ones[12][14]
This protocol offers a green and efficient alternative to the classical Biginelli reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)[12]
-
Domestic microwave oven
-
100 mL beaker and watch glass
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL beaker, combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.
-
Mix the components thoroughly with a glass rod.
-
Cover the beaker with a watch glass and place it in the center of the microwave oven.
-
Irradiate the mixture at a power of 300-600W for 2-5 minutes.[22] Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of cold water to the beaker and stir to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Suzuki-Miyaura Coupling of 2,4,5,6-Tetrachloropyrimidine[23]
This protocol demonstrates the site-selective arylation of a polychlorinated pyrimidine.
Materials:
-
2,4,5,6-Tetrachloropyrimidine (1.0 equiv.)
-
Arylboronic acid (1.0 - 3.0 equiv.)
-
Pd(PPh₃)₂Cl₂ (1.0 - 5.0 mol%)
-
Aqueous K₂CO₃ (2 M)
-
1,4-Dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,4,5,6-tetrachloropyrimidine, the arylboronic acid, and the palladium catalyst.
-
Add 1,4-dioxane as the solvent, followed by the aqueous K₂CO₃ solution.
-
Seal the flask and heat the reaction mixture to 60-80 °C for 2-5 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Experimental Rationale
The Biginelli Reaction Mechanism
The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions. The most widely accepted pathway involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then reacts with the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the dihydropyrimidinone product.[6][26] The choice of a strong acid catalyst is crucial to promote the formation of the key N-acyliminium ion intermediate.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the halopyrimidine to form a Pd(II) complex. This is often the rate-determining step, and its facility follows the trend I > Br > Cl.[19]
-
Transmetalation: The halide on the Pd(II) complex is exchanged with the organic group from the boronic acid, which is activated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The synthesis of polysubstituted pyrimidines is a vibrant and continually evolving field. While classical methods like the Biginelli reaction remain valuable for their simplicity and the generation of molecular diversity, modern advancements such as microwave-assisted synthesis and novel multicomponent reactions offer significant improvements in efficiency and sustainability. Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, provide unparalleled precision for the regioselective introduction of a wide array of substituents. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of substitution, and the available resources. For drug discovery and development professionals, a thorough understanding of these diverse synthetic methodologies is essential for the rational design and efficient synthesis of the next generation of pyrimidine-based therapeutics.
References
- A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods - Benchchem.[1]
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem.[17]
- Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols - Benchchem.[12]
- Biginelli Reaction: Microwave-Assisted Synthesis Lab - Studylib.[13]
- Palladium-Catalyzed Synthesis of Pyrimidine Substituted Diaryl Ethers through Suzuki Miyaura Coupling Reactions: Experimental and DFT Studies | Request PDF - ResearchG
- Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid - JOCPR.[14]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchG
- Palladium-Catalyzed Synthesis of Pyrimidines | Request PDF - ResearchG
- 266-270 Research Article Microwave assisted Biginelli s synthesi - JOCPR.[15]
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method - Semantic Scholar.[8]
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures - Benchchem.[22]
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Biginelli reactions followed by Suzuki reactions of dihydropyrimidinones and dihydropyrimidinethiones.
- ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Recent synthetic methodologies for pyrimidine and its derivatives - ResearchG
- Sonogashira Coupling - Chemistry LibreTexts.[32]
- A Sustainable Multicomponent Pyrimidine Synthesis - PubMed.[25]
- BIGINELLI REACTION | PPT.[9]
- Biginelli/Suzuki synthetic route for generation of the (6-(hetero)arylpyridin-2-yl)
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed.[3]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI.[4]
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega - ACS Public
- Recent Advances in Biginelli-type Reactions - Bentham Science Publisher.[35]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.[24]
- Biginelli reaction - Wikipedia.[6]
- Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential - Indian Journal of Pharmaceutical Educ
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH.[37]
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano.[38]
- Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC - NIH.[5]
- Recent Developments in the Reactivity of the Biginelli Compounds - ResearchG
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchG
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.[19]
- Sonogashira coupling - Wikipedia.[21]
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed.[18]
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - OUCI.[40]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central.[26]
- The Biginelli Dihydropyrimidine Synthesis - Organic Reactions.[7]
- Stepping Further from Coupling Tools: Development of Functional Polymers via the Biginelli Reaction - PubMed Central.[41]
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BIGINELLI REACTION | PPT [slideshare.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. studylib.net [studylib.net]
- 14. asianpubs.org [asianpubs.org]
- 15. jocpr.com [jocpr.com]
- 16. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 25. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, a versatile building block in the synthesis of biologically active molecules, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness.
Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the chemical's inherent risks is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark, and the signal word is "Warning".[1] These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Core Principles of Disposal
The guiding principle for the disposal of this compound, as mandated by safety data sheets (SDS), is to dispose of contents and container to an approved waste disposal plant . This directive underscores that this chemical should not be discarded down the drain or in regular trash. The following sections provide the operational details to adhere to this core requirement.
Segregation and Waste Collection: The First Line of Defense
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.
Step 1: Designate a Specific Waste Container A dedicated, properly labeled hazardous waste container should be designated for this compound and any materials contaminated with it. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
Step 2: Accurate Labeling The waste container label must be filled out completely and accurately, including:
-
The full chemical name: "this compound"
-
The CAS Number: "4489-34-3"
-
The hazard pictograms (GHS07)
-
The words "Hazardous Waste"
-
The date the waste was first added to the container.
Step 3: Avoid Commingling with Incompatible Waste This compound should be segregated from strong oxidizing agents.[3] It is also prudent to keep it separate from strong acids and bases to avoid potential exothermic reactions or degradation into unknown, potentially more hazardous byproducts.
Decontamination and Spill Management
Accidental spills and routine decontamination of laboratory equipment require a systematic approach to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE) for Cleanup
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a fume hood; for large spills, a respirator may be necessary | Avoids inhalation of dust or vapors, preventing respiratory irritation. |
Spill Cleanup Protocol
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material like vermiculite or sand to contain the liquid.
-
Collect the Waste: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container for this compound.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
The Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Pathway: Incineration
While the specific disposal method is determined by your institution's environmental health and safety (EHS) department and the capabilities of the licensed waste disposal facility, high-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds. This process breaks down the molecule into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride, which are then treated in the incinerator's exhaust gas scrubbing system.
Regulatory Considerations: EPA Hazardous Waste Codes
While a specific EPA hazardous waste code is not explicitly assigned to this compound in the search results, as a chlorinated organic compound, it would likely be managed as a hazardous waste. Depending on the circumstances of its disposal (e.g., as an unused commercial chemical product), it could potentially be classified under a "U" or "P" list code if it meets the criteria. More commonly, waste streams containing this chemical would be identified by the "F" codes for non-specific sources if mixed with certain spent solvents.[4] For instance, if dissolved in a halogenated solvent for a reaction and then discarded, the entire waste stream could be classified under codes like F001 or F002.[4] It is imperative to consult with your institution's EHS department for the precise waste codes applicable in your location and for your specific waste stream.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a secure and environmentally responsible research environment.
References
- PubChem. This compound.
- Pharmaffiliates. This compound. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Significance of this compound in Drug Discovery. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
This document provides essential, immediate safety and logistical information for the handling of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine (CAS No. 4489-34-3). As a Senior Application Scientist, my objective is to offer a procedural guide grounded in rigorous scientific safety principles, moving beyond a simple checklist to explain the causality behind each recommendation. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Analysis: Understanding the Risks
Before any handling, a thorough understanding of the compound's specific hazards is paramount. This compound is a white solid with known toxicological properties that dictate our safety protocols.[1][2] The primary hazards, according to the Globally Harmonized System (GHS), are:
-
H302: Harmful if swallowed. [2][3] This classification indicates significant acute toxicity upon ingestion.
-
H319: Causes serious eye irritation. [2][3] Direct contact with the eyes can lead to severe damage.
While not explicitly classified for skin or respiratory irritation in all available safety data sheets, the general prudent practice for chlorinated heterocyclic compounds and sulfones necessitates measures to prevent all routes of exposure.[4][5] The operational plan must therefore be built on a foundation of complete containment.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a mandatory requirement based on the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specifications | Rationale & Causality |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[4] Gloves must be inspected for integrity before each use.[6] | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals, including chlorinated compounds.[7] The primary risk is dermal absorption or transfer of the chemical to the mouth, leading to ingestion. Inspecting gloves prevents exposure through undetected punctures. |
| Eye & Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield should be worn if there is a significant risk of splashing or dust generation.[8] | To prevent serious eye irritation. [2][3] The H319 classification means that even minor contact from dust particles or splashes can cause significant, potentially irreversible, eye damage. Goggles provide a seal against such intrusions. |
| Skin & Body Protection | A clean, buttoned lab coat or chemical-resistant clothing. Closed-toe shoes are mandatory.[4] For large quantities or tasks with high splash potential, disposable sleeves or a full suit are recommended.[8] | To prevent accidental skin exposure and contamination of personal clothing. This minimizes the risk of the chemical being carried outside the laboratory. The solid nature of the compound reduces splash risk compared to liquids, but dust can settle on surfaces and clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or if irritation is experienced.[5][8] | To prevent inhalation of dust particles. All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne particles.[4] Respiratory protection serves as a crucial secondary defense. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure risk. The following protocol integrates the use of PPE into the practical handling of the compound.
Preparation and Engineering Controls
-
Designate Area: All handling of this compound must occur in a designated area, preferably a certified chemical fume hood, to control dust and vapors.[4]
-
Assemble Materials: Ensure all necessary equipment (spatulas, glassware, weighing paper) and a hazardous waste container are inside the fume hood before introducing the chemical.
-
Verify Safety Equipment: Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]
Donning PPE and Handling
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Transfer: Handle the solid carefully to avoid generating dust.[4] Use tools like spatulas to transfer the compound. Avoid pouring the solid directly from a large container.
-
During Use: Keep the container tightly closed when not in use.[6] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[8]
The following diagram illustrates the mandatory workflow for safely handling this compound.
Sources
- 1. This compound | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemical-label.com [chemical-label.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. safetyware.com [safetyware.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
